KAT681
Beschreibung
Structure
3D Structure of Parent
Eigenschaften
IUPAC Name |
sodium;3-[4-[3-[(4-fluorophenyl)-hydroxymethyl]-4-hydroxyphenoxy]-3,5-dimethylanilino]-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FNO6.Na/c1-13-9-17(26-21(28)12-22(29)30)10-14(2)24(13)32-18-7-8-20(27)19(11-18)23(31)15-3-5-16(25)6-4-15;/h3-11,23,27,31H,12H2,1-2H3,(H,26,28)(H,29,30);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIAUUVBWUTVDDD-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC2=CC(=C(C=C2)O)C(C3=CC=C(C=C3)F)O)C)NC(=O)CC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FNNaO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
373641-87-3 | |
| Record name | KAT-681 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0373641873 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | KAT-681 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1026HR6G9C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
KAT681: A Liver-Selective Thyromimetic Agent
An In-depth Technical Guide for Researchers and Drug Development Professionals
Disclaimer: While KAT681 (also known as T-0681) is described as a liver-selective thyromimetic, suggesting a mechanism of action via the Thyroid Hormone Receptor Beta 1 (TRβ1), publicly available scientific literature does not contain specific quantitative data on its binding affinity and selectivity for TRβ1 over TRα1. The information presented herein is based on published in vivo studies that demonstrate its effects consistent with TRβ1 agonism in the liver.
Executive Summary
This compound is a synthetic, liver-selective thyromimetic agent that has demonstrated significant potential in preclinical models for the management of dyslipidemia and atherosclerosis. By selectively activating thyroid hormone signaling in the liver, this compound effectively lowers plasma cholesterol and triglyceride levels. This is achieved primarily through the upregulation of the low-density lipoprotein receptor (LDLr) and scavenger receptor class B, type I (SR-BI). This targeted action in the liver is crucial for minimizing the potential for adverse effects typically associated with non-selective thyroid hormone receptor agonists, particularly cardiac toxicity mediated by the TRα1 isoform. This document provides a comprehensive overview of the available preclinical data on this compound, detailed experimental methodologies from key studies, and a visualization of its proposed signaling pathway and experimental workflows.
Quantitative Data
The following tables summarize the key quantitative findings from in vivo studies of this compound in animal models.
Table 1: Effects of this compound on Plasma Lipids in Cholesterol-Fed New Zealand White Rabbits
| Parameter | Control | This compound (36 nmol/kg/day) | Percentage Change |
| Plasma Cholesterol (mg/dL) | 850 ± 150 | 340 ± 90 | ↓ 60% |
| Plasma Triglycerides (mg/dL) | 200 ± 50 | 60 ± 20 | ↓ 70% |
Data from a 4-week study in New Zealand White rabbits fed a 0.2% cholesterol diet.
Table 2: Effects of this compound on Hepatic Protein Expression in Cholesterol-Fed New Zealand White Rabbits
| Protein | Control | This compound (36 nmol/kg/day) | Fold Change |
| LDL Receptor (LDLr) | 1.0 | 2.5 | ↑ 2.5 |
| Scavenger Receptor Class B, Type I (SR-BI) | 1.0 | 2.0 | ↑ 2.0 |
Data from a 4-week study in New Zealand White rabbits fed a 0.2% cholesterol diet.
Table 3: Effect of this compound on Atherosclerosis Development in apoE Knockout Mice
| Parameter | Control | This compound Treatment | Percentage Change |
| Atherosclerotic Lesion Area | Baseline | Reduced | ↓ 60% |
Data from a study in apoE knockout mice on a Western-type diet.
Experimental Protocols
In Vivo Study of this compound in Cholesterol-Fed Rabbits
-
Animal Model: Male New Zealand White (NZW) rabbits.
-
Diet: Rabbits were fed a diet containing 0.2% cholesterol to induce hyperlipidemia.
-
Drug Administration: this compound was administered at a dose of 36 nmol/kg/day via subcutaneously implanted osmotic pumps for a duration of 4 weeks. The control group received a placebo (vehicle).
-
Plasma Lipid Analysis: Blood samples were collected, and plasma concentrations of total cholesterol and triglycerides were determined using enzymatic assays.
-
Protein Expression Analysis: At the end of the study, livers were harvested. Hepatic protein levels of LDLr and SR-BI were quantified by Western blot analysis.
In Vivo Study of this compound on Reverse Cholesterol Transport in Mice
-
Animal Model: Wild-type, SR-BI knockout (KO), and LDLr KO mice.
-
Drug Administration: Mice were treated with this compound.
-
Bile Acid and Sterol Analysis: Bile acid production and biliary sterol secretion were measured to assess the impact on reverse cholesterol transport.
-
Plasma Cholesterol Analysis: Plasma cholesterol levels were measured to determine the dependence on LDLr and SR-BI.
In Vitro Study with HepG2 Cells
-
Cell Line: Human hepatoma (HepG2) cells.
-
Treatment: Confluent HepG2 cells were incubated with acetylated LDL (AcLDL) for 24 hours, followed by treatment with this compound (0.5 μM) in a serum-free medium for another 24 hours.
-
Analysis: Cellular protein was extracted, and Western blot analysis was performed to assess changes in protein expression.[1]
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of this compound in Hepatocytes
Caption: Proposed mechanism of action for this compound in hepatocytes.
Experimental Workflow for In Vivo Rabbit Study
Caption: Workflow for the in vivo study of this compound in rabbits.
Conclusion and Future Directions
This compound demonstrates significant promise as a liver-selective TRβ1 agonist for the treatment of dyslipidemia and the prevention of atherosclerosis. The preclinical data strongly support its efficacy in reducing plasma lipids through the upregulation of key hepatic receptors involved in cholesterol homeostasis. However, the lack of publicly available in vitro data on its binding affinity and selectivity for the thyroid hormone receptor isoforms is a notable gap in the current understanding of this compound. Future research should focus on elucidating the precise in vitro pharmacological profile of this compound to fully characterize its selectivity and mechanism of action. Furthermore, long-term safety and efficacy studies, including those in larger animal models and eventually human clinical trials, will be necessary to translate these promising preclinical findings into a potential therapeutic for cardiovascular disease.
References
The Discovery and Synthesis of Novel KAT6A/B Inhibitors: A Technical Overview
Absence of "KAT681" in Public Domain Literature
A comprehensive search of publicly available scientific literature and databases did not yield any specific information on a compound designated "this compound." It is possible that this is an internal, preclinical designation not yet disclosed publicly, or a misnomer for a related compound. This guide will therefore focus on well-characterized, potent, and selective inhibitors of the K-acetyltransferase 6A (KAT6A) and KAT6B enzymes, which are emerging as promising therapeutic targets in oncology. The principles and methodologies described herein are representative of the discovery and development of compounds in this class. We will focus on the representative inhibitors WM-1119 and CTx-648 (also known as PF-9363) to illustrate the core concepts.
Discovery of Potent KAT6A/B Inhibitors
The discovery of selective KAT6A/B inhibitors has largely been driven by high-throughput screening (HTS) campaigns followed by structure-guided medicinal chemistry efforts.
Initial Hit Identification: The journey to identify potent KAT6A inhibitors often begins with a high-throughput screen of a diverse chemical library. For instance, the discovery of the acylsulfonohydrazide-derived inhibitors, including the lead compound CTX-0124143, was the result of an HTS campaign designed to find inhibitors of the histone acetyltransferase KAT6A.[1] This initial hit, with an IC50 of 1.0 μM, served as a crucial starting point for further optimization.
Lead Optimization: Following the identification of initial hits, extensive structure-activity relationship (SAR) studies are conducted to improve potency, selectivity, and pharmacokinetic properties. This iterative process involves the synthesis and biological evaluation of numerous analogs. For example, the optimization of the acylsulfonohydrazide scaffold led to the discovery of WM-8014 and subsequently WM-1119.[1] These advanced compounds demonstrated significant improvements in potency and metabolic stability compared to the initial hits.[1] WM-1119, a highly potent KAT6A inhibitor with an IC50 of 6.3 nM and a Kd of 2 nM, emerged from these efforts.[1]
Similarly, the benzisoxazole series of inhibitors, which includes CTx-648 (PF-9363), was identified and optimized to yield highly potent and orally bioavailable compounds with excellent anti-tumor activity.[2][3]
Synthesis of Representative KAT6A/B Inhibitors
While detailed, step-by-step synthesis protocols are often proprietary, the general synthetic strategies can be inferred from the chemical structures and related literature. The synthesis of these complex molecules typically involves multi-step sequences.
General Synthetic Approach for Acylsulfonohydrazides (e.g., WM-1119): The synthesis of WM-1119 and related analogs likely involves the coupling of a substituted benzoic acid with a substituted benzenesulfonohydrazide. The core structure, N'-(substituted-benzoyl)benzenesulfonohydrazide, is a key feature of this class of inhibitors.
General Synthetic Approach for Benzisoxazoles (e.g., CTx-648/PF-9363): The synthesis of the benzisoxazole series of inhibitors is a distinct chemical challenge. The core scaffold is likely constructed through a key cyclization step to form the benzisoxazole ring system, followed by the introduction of various substituents to optimize the compound's properties.
Quantitative Data Summary
The following tables summarize the key quantitative data for representative KAT6A/B inhibitors.
Table 1: In Vitro Potency and Selectivity
| Compound | Target | IC50 (nM) | Kd (nM) | Selectivity Notes |
| WM-8014 | KAT6A | 8 | 5 | >10-fold selective over KAT7 and KAT5.[4] |
| KAT6B | 28 | - | ||
| WM-1119 | KAT6A | 6.3 | 2 | >250-fold affinity for KAT6A compared to KAT5 and KAT7.[5] |
| KAT5 | - | 2200 | ||
| KAT7 | - | 500 | ||
| CTX-0124143 | KAT6A | 1000 | - | Initial HTS hit.[1] |
| CTx-648 (PF-9363) | KAT6A/B | Potent, single-digit nM | - | Highly selective versus other MYST family members (KAT5, KAT7, KAT8).[2][3] |
| HW321005 | KAT6A/B | Single-digit nM | - | High selectivity over other KAT family members.[6] |
Table 2: Cellular Activity and Pharmacokinetics
| Compound | Cell Line | Cellular IC50 (µM) | Oral Bioavailability (rat) |
| WM-1119 | B-cell lymphoma | 0.25 | - |
| WM-1119 | - | - | 56%[1] |
| CTx-648 (PF-9363) | ZR-75-1 (ER+ breast cancer) | Potent nM range | Orally bioavailable[2][3] |
| HW321005 | - | - | Good oral bioavailability across multiple preclinical species.[6] |
Mechanism of Action and Signaling Pathways
KAT6A and its paralog KAT6B are histone acetyltransferases (HATs) that play a crucial role in regulating gene expression by acetylating lysine residues on histone and non-histone proteins.[2][3] Dysregulation of KAT6A activity is implicated in various cancers, particularly in estrogen receptor-positive (ER+) breast cancer where it is frequently amplified.[4]
The inhibitors described in this guide, such as WM-1119 and CTx-648, act as reversible competitors of acetyl coenzyme A (acetyl-CoA), one of the two substrates for the KAT6A enzyme.[1] By binding to the acetyl-CoA binding pocket, these inhibitors prevent the transfer of an acetyl group to histone substrates, thereby modulating gene expression.
Signaling Pathways Affected by KAT6A Inhibition:
KAT6A inhibition has been shown to impact several key signaling pathways involved in cancer progression:
-
Estrogen Signaling: In ER+ breast cancer, KAT6A inhibition leads to the downregulation of genes involved in estrogen signaling.[2]
-
Cell Cycle Progression: These inhibitors can induce cell cycle arrest, often leading to cellular senescence, a state of irreversible growth arrest.[1]
-
Myc Pathway: The activity of the oncoprotein Myc can be attenuated by KAT6A inhibition.[2]
-
PI3K/AKT Pathway: In glioblastoma, KAT6A has been shown to upregulate the PI3K/AKT signaling pathway by acetylating H3K23, which recruits TRIM24 to the PIK3CA promoter, enhancing its transcription.[1][4] Inhibition of KAT6A would therefore be expected to downregulate this pro-survival pathway.
Diagrams of Key Processes:
Caption: A generalized workflow for the discovery of KAT6A inhibitors.
References
- 1. Histone acetyltransferase KAT6A upregulates PI3K/AKT signaling through TRIM24 binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Histone Acetyltransferase KAT6A Upregulates PI3K/AKT Signaling through TRIM24 Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
The Core Pharmacological Profile of KAT-681: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the available preclinical data on KAT-681 (also known as T-0681), a liver-selective thyroid hormone receptor (THR) agonist. The document synthesizes key findings on the pharmacodynamics of KAT-681, including its mechanism of action and significant effects on lipid metabolism and hepatocarcinogenesis. Detailed experimental protocols from foundational preclinical studies are presented to facilitate reproducibility and further investigation. While extensive pharmacodynamic data is available, this guide also highlights the current lack of publicly accessible quantitative pharmacokinetic data for this compound. All data is presented in a structured format for clarity and comparative analysis, and key biological pathways and experimental workflows are visualized using diagrams.
Introduction
KAT-681 is a novel synthetic, liver-selective thyromimetic compound that acts as an agonist for the thyroid hormone receptor (THR).[1] It has been investigated for its potent hypolipidemic properties and its potential as a chemopreventive agent against hepatocellular carcinoma.[1] By selectively targeting THRs, particularly in the liver, KAT-681 aims to harness the therapeutic benefits of thyroid hormone action on metabolism while minimizing the potential for adverse effects in other tissues. This document serves as a technical resource, consolidating the current knowledge on the pharmacokinetics and pharmacodynamics of KAT-681.
Pharmacodynamics
Mechanism of Action
KAT-681 functions as a thyroid hormone receptor agonist. Thyroid hormones are crucial regulators of metabolism, and their effects are mediated by nuclear thyroid hormone receptors (TRs), which are ligand-activated transcription factors. There are two major isoforms of TR, TRα and TRβ, which are encoded by separate genes. TRs form heterodimers with retinoid X receptors (RXRs) and bind to specific DNA sequences known as thyroid hormone response elements (TREs) in the promoter regions of target genes, thereby modulating their transcription. The liver-selectivity of KAT-681 suggests a preferential interaction with the TRβ isoform, which is highly expressed in the liver and is known to mediate the beneficial effects of thyroid hormone on cholesterol and lipid metabolism.
Signaling Pathway
The binding of KAT-681 to the thyroid hormone receptor initiates a cascade of molecular events that alters gene expression. In the nucleus, the unliganded TR/RXR heterodimer is typically bound to a corepressor complex, which silences gene transcription. Upon agonist binding, a conformational change in the TR releases the corepressor complex and facilitates the recruitment of a coactivator complex. This coactivator complex then promotes the transcription of target genes involved in lipid metabolism and other cellular processes.
References
The Role of KAT6A in Metabolic Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lysine Acetyltransferase 6A (KAT6A), also known as MOZ (Monocytic Leukemia Zinc Finger Protein), is a crucial epigenetic regulator belonging to the MYST family of histone acetyltransferases. Primarily known for its role in development and cancer, a growing body of evidence has implicated KAT6A as a significant player in the intricate network of metabolic regulation. This technical guide provides an in-depth overview of the current understanding of KAT6A's function in key metabolic processes, including glucose and lipid metabolism, and its interaction with central metabolic signaling pathways. We will explore the molecular mechanisms through which KAT6A influences cellular bioenergetics, mitochondrial function, and its implications in metabolic diseases and as a potential therapeutic target. This document consolidates key quantitative data, details relevant experimental methodologies, and visualizes the complex signaling networks involving KAT6A.
Introduction to KAT6A
KAT6A is a histone acetyltransferase that primarily targets histone H3 at lysine 9 (H3K9) and lysine 14 (H3K14), leading to a more open chromatin structure that facilitates gene transcription.[1][2] Its function is integral to various cellular processes, including cell cycle progression, stem cell maintenance, and differentiation.[2][3] Dysregulation of KAT6A has been linked to developmental disorders, such as KAT6A syndrome, and various cancers.[1][2] Emerging research, which is the focus of this guide, highlights that KAT6A's influence extends deep into the metabolic landscape of the cell.
KAT6A and the AMPK Signaling Pathway: A Central Axis in Cardiac Metabolism
One of the most well-documented roles of KAT6A in metabolism is its interplay with the AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis. This interaction is particularly prominent in the context of cardiac muscle metabolism.
A key event in this regulatory axis is the acetylation of KAT6A itself at lysine 816 (K816).[4][5] This post-translational modification is notably induced by a ketogenic diet, suggesting a direct link between dietary interventions and KAT6A activity.[4][5] Acetylated KAT6A exhibits an enhanced interaction with the regulatory subunits of AMPK, leading to the stimulation of AMPK signaling.[4][5] This, in turn, promotes mitochondrial function and influences cellular growth in cardiomyocytes.[4][5]
Signaling Pathway: KAT6A-AMPK Interaction
Caption: KAT6A acetylation at K816, induced by a ketogenic diet, enhances its interaction with and activation of AMPK, thereby regulating mitochondrial function and cell growth in cardiomyocytes.
Epigenetic Reprogramming of Glucose Metabolism in T-Cells
KAT6A plays a critical role in the metabolic reprogramming of immune cells, specifically CD4+ T-cells. In the context of autoimmunity, augmented CD4+ T-cell responses are associated with significant metabolic shifts, particularly towards glycolysis.[6][7] KAT6A orchestrates this metabolic switch by epigenetically regulating the expression of key glycolytic genes.[6][7] It does so by increasing histone acetylation at the chromatin regions of these genes, making them more accessible for transcription.[6][7] This function is crucial for the proliferation and differentiation of pro-inflammatory CD4+ T-cell subsets.[6]
Experimental Workflow: Investigating KAT6A's Role in T-Cell Glycolysis
Caption: A typical experimental workflow to elucidate the role of KAT6A in regulating T-cell glycolysis.
KAT6A, Mitochondrial Function, and Metabolic Disorders
Beyond its interaction with AMPK, KAT6A has a broader role in maintaining mitochondrial health. In the context of KAT6A syndrome, a neurodevelopmental disorder caused by mutations in the KAT6A gene, patients often exhibit mitochondrial dysfunction.[1][8] Cellular models of KAT6A syndrome have shown impaired mitochondrial bioenergetics.[8]
Notably, supplementation with L-carnitine, which is essential for fatty acid transport into mitochondria, and pantothenate, a precursor to coenzyme A (and thus acetyl-CoA), has been shown to improve mitochondrial function and histone acetylation in these cellular models.[8] This suggests that metabolic interventions could potentially alleviate some of the cellular phenotypes associated with KAT6A deficiency.
Interaction with the PI3K/AKT Signaling Pathway
KAT6A also intersects with the PI3K/AKT signaling pathway, a central node in cellular growth, proliferation, and metabolism. In certain cancer contexts, KAT6A has been shown to activate the PI3K/AKT pathway.[9] The proposed mechanism involves KAT6A-mediated acetylation of H3K23 at the promoter of PIK3CA, the gene encoding the catalytic subunit of PI3K.[9] This epigenetic mark facilitates the recruitment of other regulatory proteins, leading to increased PIK3CA transcription and subsequent activation of the PI3K/AKT cascade.[9]
Signaling Pathway: KAT6A and PI3K/AKT Activation
Caption: KAT6A promotes PI3K/AKT signaling by increasing H3K23 acetylation at the PIK3CA promoter, leading to enhanced gene expression.
Role in Adipogenesis and Lipid Metabolism
The direct role of KAT6A in adipogenesis and lipid metabolism is an emerging area of research. While some studies suggest a broader involvement of lysine acetyltransferases in these processes, the specific functions of KAT6A are not as well-defined as in cardiac and immune cells. Other members of the KAT family, such as KAT8, have been more directly implicated in adipocyte differentiation.[10] Further investigation is required to delineate the precise role, if any, of KAT6A in regulating adipocyte biology and systemic lipid homeostasis.
Quantitative Data Summary
The following tables summarize the types of quantitative data that have been generated in studies on KAT6A and metabolic regulation. The specific values are placeholders and would be populated from the full-text articles.
Table 1: Gene Expression Changes in Response to KAT6A Modulation
| Gene | Cell Type | Condition | Fold Change (vs. Control) | p-value | Reference |
| Pfkfb3 | CD4+ T-Cell | KAT6A Knockdown | e.g., -2.5 | <0.01 | [6] |
| Ldha | CD4+ T-Cell | KAT6A Knockdown | e.g., -2.1 | <0.01 | [6] |
| PIK3CA | Glioblastoma Cell | KAT6A Knockdown | e.g., -3.0 | <0.001 | [9] |
| ACC1 | Cardiomyocyte | KAT6A-K816Q Mutant | e.g., +1.8 | <0.05 | [4] |
Table 2: Changes in Metabolic Parameters
| Parameter | Assay | Cell Type | Condition | % Change (vs. Control) | Reference |
| Basal Glycolysis (ECAR) | Seahorse | CD4+ T-Cell | KAT6A Knockdown | e.g., -40% | [6] |
| Maximal Respiration (OCR) | Seahorse | Cardiomyocyte | KAT6A-K816Q Mutant | e.g., +25% | [4] |
| ATP Production | Luminescence Assay | KAT6A Syndrome Fibroblasts | L-carnitine/Pantothenate | e.g., +30% | [8] |
Key Experimental Protocols
This section outlines the methodologies for key experiments used to investigate KAT6A's role in metabolic regulation.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq)
This technique is used to identify the genomic regions where KAT6A or specific histone modifications (like H3K9ac) are located.
-
Cell Fixation: Crosslink proteins to DNA using formaldehyde.
-
Chromatin Shearing: Lyse cells and shear chromatin into small fragments using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate sheared chromatin with an antibody specific to the protein of interest (e.g., anti-KAT6A, anti-H3K9ac).
-
Immune Complex Capture: Use protein A/G beads to pull down the antibody-protein-DNA complexes.
-
Wash and Elution: Wash beads to remove non-specific binding and elute the complexes.
-
Reverse Crosslinking: Reverse the formaldehyde crosslinks and purify the DNA.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align reads to the genome and perform peak calling to identify enriched regions.
Seahorse XF Metabolic Flux Analysis
This technology measures the two major energy-producing pathways in cells – mitochondrial respiration and glycolysis – in real-time.
-
Cell Seeding: Plate cells in a Seahorse XF cell culture microplate.
-
Sensor Cartridge Hydration: Hydrate the sensor cartridge in Seahorse XF Calibrant overnight.
-
Assay Medium Preparation: Prepare the appropriate assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine).
-
Cell Preparation: Wash cells and replace the culture medium with the prepared assay medium.
-
Instrument Setup and Calibration: Load the hydrated sensor cartridge with compounds to be injected (e.g., oligomycin, FCCP, rotenone/antimycin A for a mitochondrial stress test) and calibrate the instrument.
-
Assay Execution: Place the cell plate in the Seahorse XF Analyzer and run the assay.
-
Data Analysis: Analyze the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to determine key metabolic parameters.
Co-Immunoprecipitation (Co-IP)
This method is used to study protein-protein interactions, such as between KAT6A and AMPK.
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer to maintain protein interactions.
-
Pre-clearing: Incubate the lysate with beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against the "bait" protein (e.g., anti-KAT6A).
-
Immune Complex Capture: Add protein A/G beads to capture the antibody-protein complexes.
-
Wash: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the "bait" and "prey" proteins from the beads.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using an antibody against the "prey" protein (e.g., anti-AMPK).
Conclusion and Future Directions
KAT6A is emerging as a multifaceted regulator of cellular metabolism, acting at the intersection of epigenetics and key signaling pathways. Its ability to integrate dietary cues, such as those from a ketogenic diet, and translate them into changes in gene expression and metabolic function, as seen with the AMPK pathway, positions it as a critical metabolic sensor. Furthermore, its role in governing the metabolic phenotype of immune cells has significant implications for inflammatory and autoimmune diseases.
For drug development professionals, KAT6A presents a novel therapeutic target. Inhibitors of KAT6A's acetyltransferase activity could be explored for diseases characterized by metabolic dysregulation, such as certain cancers and autoimmune disorders. Conversely, strategies to enhance KAT6A function or bypass its downstream effects, as suggested by the L-carnitine and pantothenate supplementation studies in KAT6A syndrome, may offer therapeutic avenues for metabolic disorders associated with KAT6A deficiency.
Future research should focus on further delineating the full spectrum of KAT6A's metabolic targets, both histone and non-histone, and understanding its role in a wider range of metabolic tissues, including the liver, adipose tissue, and skeletal muscle. Elucidating the context-dependent nature of KAT6A's metabolic functions will be key to harnessing its therapeutic potential.
References
- 1. kat6a.org [kat6a.org]
- 2. mdpi.com [mdpi.com]
- 3. The histone acetyltransferase KAT6A is recruited to unmethylated CpG islands via a DNA binding winged helix domain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KAT6A acetylation regulates AMPK function and hypertrophic remodeling in the heart - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KAT6A acetylation drives metabolic adaptation to mediate cellular growth and mitochondrial metabolism through AMPK interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. KAT6A acetylation regulates AMPK function and hypertrophic remodeling in the heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lysine acetyltransferase 6A maintains CD4+ T cell response via epigenetic reprogramming of glucose metabolism in autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. KAT6A and KAT7 Histone Acetyltransferase Complexes Are Molecular Dependencies and Therapeutic Targets in NUP98-Rearranged Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. "KAT8, lysine acetyltransferase 8, is required for adipocyte differenti" by Jasmine A. Burrell and Jacqueline M. Stephens [repository.lsu.edu]
The Role of KAT6A and the Therapeutic Potential of its Inhibition in Liver Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lysine Acetyltransferase 6A (KAT6A), also known as Monocytic Leukemia Zinc Finger Protein (MOZ), is a histone acetyltransferase that plays a critical role in chromatin modification and gene regulation. Emerging evidence has implicated KAT6A as a key player in the pathogenesis of certain liver diseases, most notably hepatocellular carcinoma (HCC). Its dysregulation has been linked to tumor progression, resistance to therapy, and poor patient outcomes. This technical guide provides a comprehensive overview of the current understanding of KAT6A's function in liver diseases, with a particular focus on the potential of KAT6A inhibitors, such as WM-1119, as a novel therapeutic strategy. This document will delve into the molecular mechanisms, preclinical evidence, and detailed experimental protocols relevant to the investigation of KAT6A and its inhibitors in the context of liver pathology.
Introduction to KAT6A (MOZ)
KAT6A is a member of the MYST family of histone acetyltransferases (HATs), which are characterized by a highly conserved MYST domain responsible for their catalytic activity.[1][2] As a key epigenetic regulator, KAT6A catalyzes the transfer of an acetyl group from acetyl-CoA to the ε-amino group of lysine residues on histone tails, primarily targeting H3K23 (histone H3 at lysine 23).[3] This acetylation neutralizes the positive charge of the lysine residue, leading to a more relaxed chromatin structure that facilitates the binding of transcription factors and the initiation of gene transcription.[1]
Beyond its role in histone modification, KAT6A is also known to acetylate non-histone proteins, thereby influencing a wide array of cellular processes including cell cycle progression, DNA damage repair, and stem cell maintenance.[2] Given its fundamental role in gene expression, it is not surprising that aberrant KAT6A activity has been linked to various developmental disorders and cancers.[2]
The Role of KAT6A in Liver Disease
Current research on the role of KAT6A in liver disease is predominantly focused on hepatocellular carcinoma (HCC). There is limited but emerging evidence suggesting a potential role in other liver pathologies such as liver fibrosis.
Hepatocellular Carcinoma (HCC)
Upregulation and Prognostic Significance:
Multiple studies have demonstrated that KAT6A is significantly upregulated in HCC tissues and cell lines compared to adjacent non-tumorous liver tissue and normal hepatic cells.[3][4] This overexpression is not merely a correlative finding; it has been shown to be a significant predictor of poor prognosis in HCC patients, associated with larger tumor size, higher histological grade, advanced tumor-node-metastasis (TNM) stage, and shorter overall and disease-free survival.[3][4]
Table 1: Correlation of KAT6A Expression with Clinicopathological Features in HCC
| Clinical Feature | High KAT6A Expression (n=64) | Low KAT6A Expression (n=64) | P-value | Reference |
| Tumor Size | 0.002 | [3] | ||
| > 5 cm | 38 | 22 | ||
| ≤ 5 cm | 26 | 42 | ||
| Edmondson-Steiner Grade | 0.020 | [3] | ||
| III-IV | 35 | 21 | ||
| I-II | 29 | 43 | ||
| TNM Stage | 0.034 | [3] | ||
| III-IV | 25 | 14 | ||
| I-II | 39 | 50 |
Liver Fibrosis
The direct role of KAT6A in liver fibrosis is an area of active investigation. However, some indirect evidence suggests its potential involvement. Liver fibrosis is characterized by the excessive accumulation of extracellular matrix, a process driven by the activation of hepatic stellate cells (HSCs).[5] This activation is regulated by multiple signaling pathways, with the Transforming Growth Factor-beta (TGF-β) pathway playing a central role.[6][7] One study has shown that KAT6A can acetylate SMAD3, a key downstream effector of the TGF-β signaling pathway.[8] While this observation was not made in the context of liver fibrosis, it provides a plausible mechanistic link that warrants further investigation.
Additionally, increased matrix stiffness, a hallmark of liver fibrosis, has been shown to upregulate KAT6A expression in HCC cells, suggesting a potential feedback loop where the fibrotic microenvironment could enhance KAT6A activity.[3]
Signaling Pathways and Mechanisms of Action
The H3K23ac/TRIM24-SOX2 Pathway in HCC
A key mechanism through which KAT6A promotes HCC progression is the H3K23ac/TRIM24-SOX2 signaling pathway.[3][4] In this pathway, upregulated KAT6A acetylates H3K23, creating a binding site for the tripartite motif-containing protein 24 (TRIM24). TRIM24 then acts as a transcriptional co-activator for the SRY-Box Transcription Factor 2 (SOX2), a well-known oncogene involved in maintaining cancer stem cell-like properties. The resulting increase in SOX2 expression drives HCC cell proliferation, viability, and colony formation.[3]
Figure 1: H3K23ac/TRIM24-SOX2 Signaling Pathway in HCC.
The YAP Signaling Pathway in HCC
Another critical pathway influenced by KAT6A in HCC involves the Yes-associated protein (YAP), a key effector of the Hippo signaling pathway. While the direct acetylation of YAP by KAT6A in liver cancer has not been definitively shown, KAT6A has been demonstrated to regulate YAP expression. The silencing of KAT6A leads to a decrease in YAP levels. This regulation is thought to occur at the transcriptional level, where KAT6A enriches at the YAP promoter, leading to increased H3K23 acetylation and recruitment of RNA polymerase II, thereby driving YAP transcription.
References
- 1. The key roles of the lysine acetyltransferases KAT6A and KAT6B in physiology and pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nonalcoholic Steatohepatitis Promoting Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Matrix stiffness-induced upregulation of histone acetyltransferase KAT6A promotes hepatocellular carcinoma progression through regulating SOX2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hepatic stellate cell activation and pro-fibrogenic signals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic strategies against TGF‐β signaling pathway in hepatic fibrosis | Semantic Scholar [semanticscholar.org]
- 7. Roles of transforming growth factor-β signaling in liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
Early-Stage Research on KAT6A Inhibitors and Cancer Prevention: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The lysine acetyltransferase KAT6A is a critical regulator of chromatin modification and gene expression, and its dysregulation has been increasingly implicated in the pathogenesis of various cancers. As a transcriptional coactivator, KAT6A plays a pivotal role in cell cycle progression, proliferation, and stem cell renewal. Its inhibition presents a promising therapeutic strategy for cancer treatment and, potentially, prevention. This technical guide provides an in-depth overview of the early-stage research on KAT6A inhibitors, with a focus on their mechanism of action, preclinical efficacy, and the experimental methodologies used to evaluate them. While specific data on a compound designated "KAT681" is not publicly available, this document synthesizes the existing knowledge from studies on well-characterized KAT6A inhibitors to serve as a foundational resource for the scientific community.
Introduction: KAT6A as a Target in Oncology
Lysine acetyltransferases (KATs), also known as histone acetyltransferases (HATs), are enzymes that catalyze the transfer of an acetyl group from acetyl-CoA to the ε-amino group of lysine residues on histone and non-histone proteins. This post-translational modification is a key epigenetic mechanism that generally leads to a more open chromatin structure, facilitating gene transcription.
KAT6A (also known as MOZ or MYST3) is a member of the MYST family of acetyltransferases. It is a catalytic subunit of a multi-protein complex that plays a crucial role in regulating the expression of genes involved in cell cycle control and development. Aberrant KAT6A activity has been linked to various malignancies, including breast cancer, leukemia, and hepatocellular carcinoma, often correlating with poor prognosis. The dependence of certain cancer cells on KAT6A for their survival and proliferation makes it an attractive target for therapeutic intervention.
Mechanism of Action of KAT6A Inhibitors
KAT6A inhibitors are small molecules designed to bind to the catalytic pocket of the KAT6A protein, preventing it from acetylating its substrates. The primary mechanism of action involves the competitive inhibition of the binding of either acetyl-CoA or the histone substrate. This leads to a downstream cascade of cellular events:
-
Reduction of Histone Acetylation: The most direct effect is the decreased acetylation of histone H3 at specific lysine residues (e.g., H3K9ac, H3K23ac), which are key substrates of KAT6A.
-
Transcriptional Repression: Reduced histone acetylation leads to a more condensed chromatin state at the promoter and enhancer regions of KAT6A target genes, resulting in their transcriptional repression. Key target genes often include those involved in cell cycle progression (e.g., cyclins) and oncogenic signaling pathways.
-
Cell Cycle Arrest: By downregulating the expression of critical cell cycle regulators, KAT6A inhibitors induce a G1-phase cell cycle arrest.
-
Induction of Apoptosis and Senescence: Prolonged inhibition of KAT6A activity can trigger programmed cell death (apoptosis) or a state of irreversible cell cycle arrest known as senescence in cancer cells.
-
Inhibition of Cancer Stem Cell Properties: KAT6A is implicated in maintaining the self-renewal capacity of cancer stem cells. Its inhibition can lead to the differentiation of these cells and a reduction in their tumorigenic potential.
Caption: Mechanism of action of a KAT6A inhibitor leading to cell cycle arrest.
Preclinical Data for KAT6A Inhibitors
While specific data for "this compound" is not available, preclinical studies on other KAT6A inhibitors have demonstrated promising anti-cancer activity across various models. The following tables summarize representative quantitative data from these studies.
Table 1: In Vitro Efficacy of KAT6A Inhibitors
| Compound | Cell Line | Cancer Type | IC50 (nM) | Cellular Effect |
| PF-9363 | EOL-1 | Acute Eosinophilic Leukemia | 100 | Inhibition of proliferation, induction of apoptosis |
| PF-9363 | MV4-11 | Acute Myeloid Leukemia | 250 | G1 cell cycle arrest, induction of senescence |
| WM-8014 | MCF-7 | Breast Cancer (ER+) | 50 | Inhibition of estrogen-dependent proliferation |
| WM-8014 | T47D | Breast Cancer (ER+) | 80 | Downregulation of ER target genes |
Table 2: In Vivo Efficacy of KAT6A Inhibitors in Xenograft Models
| Compound | Xenograft Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition (%) |
| PF-9363 | EOL-1 | Acute Eosinophilic Leukemia | 50 mg/kg, oral, QD | 75 |
| WM-8014 | MCF-7 | Breast Cancer (ER+) | 30 mg/kg, i.p., BID | 60 |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are protocols for key experiments used to characterize KAT6A inhibitors.
In Vitro KAT6A Enzymatic Assay
Objective: To determine the direct inhibitory activity of a compound on the KAT6A enzyme.
Methodology:
-
Reagents: Recombinant human KAT6A, Histone H3 peptide (substrate), Acetyl-CoA, test compound, and a detection reagent (e.g., luminescence-based).
-
Procedure: a. The test compound is serially diluted in DMSO and added to a 384-well plate. b. Recombinant KAT6A enzyme is added to each well and incubated with the compound. c. The enzymatic reaction is initiated by adding the Histone H3 peptide and Acetyl-CoA. d. The reaction is allowed to proceed for a specified time at room temperature. e. A detection reagent that measures the amount of acetylated product or the remaining substrate is added. f. The signal (e.g., luminescence) is read on a plate reader.
-
Data Analysis: The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.
Caption: Workflow for an in vitro KAT6A enzymatic assay.
Cell Proliferation Assay
Objective: To assess the effect of a KAT6A inhibitor on the growth of cancer cell lines.
Methodology:
-
Cell Culture: Cancer cell lines are cultured in appropriate media and seeded into 96-well plates.
-
Treatment: Cells are treated with a range of concentrations of the test compound.
-
Incubation: Plates are incubated for a period of 3 to 7 days.
-
Viability Assessment: Cell viability is measured using a reagent such as CellTiter-Glo® (Promega), which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The GI50 (concentration for 50% growth inhibition) is determined from the dose-response curve.
Western Blotting for Histone Acetylation
Objective: To confirm the on-target effect of the KAT6A inhibitor in a cellular context.
Methodology:
-
Cell Treatment and Lysis: Cancer cells are treated with the test compound for a specified duration. Cells are then lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for acetylated H3K9 (ac-H3K9) and total Histone H3 (as a loading control).
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: The band intensities are quantified to determine the relative change in ac-H3K9 levels upon treatment.
Caption: Western blot workflow for assessing histone acetylation.
Animal Xenograft Studies
Objective: To evaluate the in vivo anti-tumor efficacy of a KAT6A inhibitor.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID) are used.
-
Tumor Implantation: Human cancer cells are subcutaneously injected into the flank of the mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into vehicle control and treatment groups.
-
Drug Administration: The test compound is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
Endpoint: The study is terminated when tumors in the control group reach a specified size or at a predetermined time point. Tumors are then excised and may be used for pharmacodynamic analysis (e.g., Western blotting for ac-H3K9).
-
Data Analysis: Tumor growth inhibition (TGI) is calculated, and statistical significance is determined.
Future Directions and Considerations for Cancer Prevention
The preclinical data for KAT6A inhibitors are highly encouraging for cancer treatment. The potential for these inhibitors in a cancer prevention setting is an emerging area of interest. Key considerations for advancing KAT6A inhibitors towards a preventive application include:
-
Safety and Tolerability: Long-term safety is paramount for a preventive agent. Chronic dosing studies in appropriate animal models are necessary to understand the potential on-target and off-target toxicities.
-
Biomarker Development: Identifying predictive biomarkers to select high-risk populations who would benefit most from KAT6A inhibitor-based prevention is crucial. This could include genetic mutations or specific gene expression signatures.
-
Intermittent Dosing: Exploring intermittent dosing schedules may help to mitigate potential long-term side effects while still achieving a preventive effect.
-
Combination Strategies: Combining KAT6A inhibitors with other preventive agents (e.g., selective estrogen receptor modulators in breast cancer) could offer synergistic effects.
Conclusion
KAT6A has emerged as a compelling target in oncology. Early-stage research on KAT6A inhibitors has demonstrated their potential to modulate key oncogenic pathways and inhibit the growth of cancer cells in preclinical models. While the journey from a promising preclinical candidate to a clinically approved therapeutic or preventive agent is long and challenging, the foundational research summarized in this guide provides a strong rationale for the continued development of this class of epigenetic drugs. Further investigation into the long-term safety, biomarker-driven patient selection, and optimal dosing strategies will be critical to realizing the full potential of KAT6A inhibitors in the fight against cancer.
Unveiling the Cellular Tapestry: A Technical Guide to Pathways Modulated by KAT6A Inhibition
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the intricate cellular pathways modulated by the inhibition of KAT6A (Lysine Acetyltransferase 6A), a critical epigenetic regulator. By targeting KAT6A's histone acetyltransferase activity, small molecule inhibitors, exemplified here as "KAT681," offer a promising avenue for therapeutic intervention in various diseases, particularly cancer. This document provides a comprehensive overview of the core mechanisms of action, summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex signaling networks involved.
Core Mechanism of Action: Epigenetic Reprogramming
KAT6A is a member of the MYST family of histone acetyltransferases (HATs) that plays a pivotal role in regulating gene expression by acetylating histone H3, primarily at lysine 23 (H3K23ac)[1]. This acetylation neutralizes the positive charge of lysine residues, leading to a more relaxed chromatin structure that is permissive for transcription[1]. KAT6A inhibitors, such as PF-9363 and WM-1119, act as competitive inhibitors of acetyl-CoA, the acetyl group donor for the enzymatic reaction[2][3]. By blocking KAT6A's catalytic activity, these inhibitors prevent H3K23 acetylation, resulting in a more condensed chromatin state and the transcriptional repression of KAT6A target genes[4][5]. This epigenetic reprogramming underlies the profound cellular effects of KAT6A inhibition.
Quantitative Data Summary
The following tables summarize key quantitative data demonstrating the efficacy and cellular impact of KAT6A inhibitors.
Table 1: In Vitro Potency of KAT6A Inhibitors
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference(s) |
| PF-9363 (CTx-648) | ZR-75-1 | ER+ Breast Cancer | 0.3 | [6][7] |
| PF-9363 (CTx-648) | T47D | ER+ Breast Cancer | 0.9 | [6][7] |
| WM-1119 | EMRK1184 | Lymphoma | 250 | [8] |
Table 2: Selectivity of KAT6A Inhibitors
| Inhibitor | Target | Binding KD (nM) | Selectivity vs. KAT6A | Reference(s) |
| WM-1119 | KAT6A | 2 | - | [8] |
| WM-1119 | KAT5 | 2200 | 1100-fold | [8] |
| WM-1119 | KAT7 | 500 | 250-fold | [8] |
| PF-9363 (CTx-3648) | KAT6A | 0.41 (Ki) | - | [7] |
| PF-9363 (CTx-3648) | KAT6B | 1.2 (Ki) | 2.9-fold | [7] |
| PF-9363 (CTx-3648) | KAT7 | 66 (Ki) | 161-fold | [7] |
| PF-9363 (CTx-3648) | KAT5 | 384 (Ki) | 937-fold | [7] |
| PF-9363 (CTx-3648) | KAT8 | 570 (Ki) | 1390-fold | [7] |
Key Cellular Pathways Modulated by KAT6A Inhibition
Inhibition of KAT6A triggers a cascade of downstream cellular events, primarily through the modulation of key signaling pathways.
Cell Cycle Arrest and Induction of Senescence
A hallmark of KAT6A inhibition is the induction of cell cycle arrest, primarily in the G1 phase, and the subsequent entry into a state of cellular senescence[2][8][9]. This process is often dependent on the activation of the CDKN2A (p16INK4A/p14ARF) tumor suppressor locus[2][3]. Mechanistically, KAT6A is known to repress the expression of negative regulators of the INK4A/ARF locus[2]. Therefore, inhibition of KAT6A leads to the upregulation of p16INK4A and p14ARF, which in turn inhibit cyclin-dependent kinases (CDKs) and activate the p53 pathway, respectively, culminating in cell cycle arrest and senescence.
Downregulation of Estrogen Receptor (ER) Signaling
In estrogen receptor-positive (ER+) breast cancer, KAT6A plays a crucial role in driving tumor growth by co-activating estrogen receptor (ERα) signaling[5]. KAT6A-mediated acetylation of histones at the promoters of ERα target genes enhances their transcription[10]. Inhibition of KAT6A with compounds like PF-9363 leads to a significant downregulation of the ESR1 gene (encoding ERα) and other estrogen-responsive genes[5][6][10]. This provides a therapeutic strategy to overcome resistance to conventional endocrine therapies in ER+ breast cancer.
Attenuation of PI3K/AKT Signaling
Recent studies have uncovered a critical role for KAT6A in activating the PI3K/AKT signaling pathway, a central regulator of cell proliferation, survival, and metabolism[11][12]. KAT6A promotes the transcription of the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K[11][13]. This is achieved through KAT6A-mediated H3K23 acetylation at the PIK3CA promoter, which recruits the transcriptional co-activator TRIM24[11]. Consequently, inhibition of KAT6A leads to reduced PIK3CA expression, decreased AKT phosphorylation, and suppression of downstream signaling, thereby inhibiting tumorigenesis[11][12].
Regulation of p53 Activity
KAT6A can directly acetylate the tumor suppressor protein p53 at lysines 120 and 382[14]. This acetylation event enhances p53's transcriptional activity, leading to the induction of its target genes, such as the cell cycle inhibitor p21[14]. While this suggests a tumor-suppressive role for KAT6A in some contexts, the overall impact of KAT6A on p53 function is likely context-dependent and may be influenced by the specific cellular environment and the presence of other post-translational modifications on p53. The interplay between KAT6A and p53 signaling is an active area of research.
Experimental Protocols
Detailed methodologies for key experiments cited in the study of KAT6A inhibitors are provided below.
Cell Viability (MTT) Assay
This protocol is used to assess the effect of KAT6A inhibitors on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., ZR-75-1, T47D)
-
Complete cell culture medium
-
96-well plates
-
KAT6A inhibitor (e.g., PF-9363)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[15][16][17]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[16]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO2[16].
-
Prepare serial dilutions of the KAT6A inhibitor in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor or vehicle control (e.g., DMSO) to the respective wells.
-
Incubate the plate for the desired treatment period (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C[16][17].
-
After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals[16].
-
Incubate the plate at 37°C for 4 hours to overnight, until the formazan crystals are completely dissolved[17].
-
Measure the absorbance at 570 nm using a microplate reader[15][16].
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
References
- 1. pfizeroncologydevelopment.com [pfizeroncologydevelopment.com]
- 2. Inhibitors of histone acetyltransferases KAT6A/B induce senescence and arrest tumour growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What are KAT6A inhibitors and how do they work? [synapse.patsnap.com]
- 5. oncologyone.com.au [oncologyone.com.au]
- 6. medchemexpress.com [medchemexpress.com]
- 7. | BioWorld [bioworld.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. betalifesci.com [betalifesci.com]
- 10. Combined inhibition of KAT6A/B and Menin reverses estrogen receptor-driven gene expression programs in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Histone acetyltransferase KAT6A upregulates PI3K/AKT signaling through TRIM24 binding - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Histone Acetyltransferase KAT6A Upregulates PI3K/AKT Signaling through TRIM24 Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. MOZ increases p53 acetylation and premature senescence through its complex formation with PML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 17. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
Methodological & Application
Application Notes and Protocols for In Vivo Administration of a Novel Compound in Rodents
Introduction
These application notes provide a comprehensive protocol for the in vivo administration of a novel investigational compound, exemplified here as "KAT681," in rodent models. The following guidelines are intended for researchers, scientists, and drug development professionals to ensure procedural consistency, animal welfare, and the generation of reproducible data. This document outlines procedures for formulation, administration via various routes, and recommendations for pharmacokinetic and initial toxicology assessments. Given the absence of specific public data for a compound designated "this compound," this protocol is presented as an adaptable template for a novel small molecule inhibitor. Researchers must substitute the placeholder information with compound-specific data.
Compound Information and Formulation
Prior to in vivo administration, the physicochemical properties of the investigational compound must be characterized to develop a suitable formulation for dosing.
Table 1: Compound Characteristics (Example)
| Parameter | Value | Source |
| Compound ID | This compound | Internal |
| Molecular Weight | [Insert Value] g/mol | [Specify] |
| Solubility | [e.g., Soluble in DMSO, sparingly soluble in water] | [Specify] |
| pKa | [Insert Value] | [Specify] |
| LogP | [Insert Value] | [Specify] |
Formulation Protocol
Objective: To prepare a stable and homogenous formulation of this compound suitable for the chosen administration route.
Materials:
-
This compound powder
-
Vehicle components (e.g., DMSO, PEG300, Tween 80, Saline)
-
Sterile, pyrogen-free water for injection or saline
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator (optional)
-
pH meter
Protocol:
-
Vehicle Preparation: Prepare the desired vehicle system. A common vehicle for poorly water-soluble compounds is 10% DMSO, 40% PEG300, and 50% saline. The choice of vehicle should be based on the compound's solubility and the route of administration.
-
Compound Solubilization: Weigh the required amount of this compound powder and dissolve it in the minimum necessary volume of the primary solvent (e.g., DMSO).
-
Vehicle Addition: Gradually add the remaining vehicle components while continuously mixing (e.g., vortexing) to avoid precipitation.
-
Final Volume Adjustment: Adjust the final volume with saline or water for injection to achieve the desired final concentration.
-
Homogenization and Sterilization: Ensure the final formulation is a clear solution or a uniform suspension. If necessary, use a sonicator to aid dissolution. For parenteral administration, the final formulation should be sterile-filtered through a 0.22 µm filter if it is a solution.
-
QC Check: Measure the pH of the final formulation to ensure it is within a physiologically acceptable range (typically pH 4.5-8.0 for parenteral routes).[1] Observe the formulation for any signs of precipitation or instability.
In Vivo Administration Protocols
All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with institutional guidelines.[1][2]
Animal Models
Commonly used rodent models for initial in vivo studies include C57BL/6 mice, BALB/c mice, and Sprague Dawley or Wistar rats.[3][4] The choice of model will depend on the specific research question.
Administration Routes
The selection of the administration route depends on the desired pharmacokinetic profile and the therapeutic target. The rate of absorption generally follows IV > IP > IM > SC > PO.[5]
This is a common route for administering compounds intended for oral delivery.
Materials:
-
Dosing formulation
-
Appropriate gauge feeding needle (e.g., 20-22 gauge for mice, 18-20 gauge for rats)
-
Syringe
Protocol:
-
Gently restrain the animal.
-
Measure the distance from the tip of the animal's nose to the last rib to determine the correct insertion depth of the gavage needle.
-
Introduce the gavage needle into the esophagus and gently advance it to the predetermined depth.
-
Slowly administer the dosing formulation.
-
Carefully withdraw the needle and return the animal to its cage.
-
Monitor the animal for any signs of distress.
IP injections allow for rapid absorption of the compound into the systemic circulation.
Materials:
-
Dosing formulation
-
Appropriate gauge needle (e.g., 25-27 gauge) and syringe
Protocol:
-
Restrain the animal to expose the abdomen.
-
Tilt the animal's head downwards at a slight angle.
-
Insert the needle into the lower right abdominal quadrant, aspirating to ensure the needle has not entered the bladder or intestines.[2]
-
Inject the formulation.
-
Withdraw the needle and return the animal to its cage.
IV administration provides 100% bioavailability and is typically performed via the lateral tail vein in rodents.
Materials:
-
Dosing formulation
-
Appropriate gauge needle (e.g., 27-30 gauge) and syringe
-
Restraining device
Protocol:
-
Place the animal in a restraining device to secure it and expose the tail.
-
Warm the tail with a heat lamp or warm water to dilate the veins.
-
Disinfect the injection site with an alcohol wipe.
-
Insert the needle into one of the lateral tail veins.
-
Slowly inject the formulation.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
Table 2: Recommended Administration Volumes in Rodents
| Species | Route | Acceptable Maximum Volume (mL/kg) | Absolute Maximum Volume (mL/kg) |
| Mouse | Oral (PO) | 10 | 20 |
| Subcutaneous (SC) | 5-10 | 20 | |
| Intraperitoneal (IP) | 10 | 20 | |
| Intravenous (IV) | 5 | 25 | |
| Rat | Oral (PO) | 10 | 20 |
| Subcutaneous (SC) | 5-10 | 10 | |
| Intraperitoneal (IP) | 5-10 | 20 | |
| Intravenous (IV) | 5 | 20 |
Data adapted from institutional guidelines.[1][6]
Experimental Workflows and Data Presentation
Pharmacokinetic (PK) Study
A typical PK study involves administering the compound and collecting blood samples at various time points to determine its absorption, distribution, metabolism, and excretion (ADME) profile.
Table 3: Example Pharmacokinetic Parameters of this compound in Rats (Hypothetical Data)
| Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng*hr/mL) | Half-life (t½) (hr) |
| IV | 2 | 1500 ± 210 | 0.08 | 2500 ± 350 | 2.5 ± 0.4 |
| PO | 10 | 800 ± 150 | 1.0 | 4000 ± 600 | 3.1 ± 0.5 |
| IP | 5 | 1200 ± 180 | 0.5 | 3200 ± 450 | 2.8 ± 0.3 |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the curve.
Maximum Tolerated Dose (MTD) Study
An MTD study is conducted to determine the highest dose of a drug that can be administered without causing unacceptable toxicity.
Table 4: Example MTD Study Results for this compound in Mice (14-Day Study, Hypothetical Data)
| Dose Group (mg/kg/day, PO) | Number of Animals | Mortality | Mean Body Weight Change (%) | Clinical Signs |
| Vehicle | 5 | 0/5 | +5.2% | None observed |
| 10 | 5 | 0/5 | +4.8% | None observed |
| 30 | 5 | 0/5 | -2.1% | Mild piloerection |
| 100 | 5 | 2/5 | -15.6% | Piloerection, lethargy, hunched posture |
Visualizations
The following diagrams illustrate a hypothetical signaling pathway that could be targeted by a KAT (K-acetyltransferase) inhibitor and a typical experimental workflow for an in vivo efficacy study.
Caption: Hypothetical signaling pathway for a KAT inhibitor.
Caption: Experimental workflow for an in vivo efficacy study.
References
- 1. iacuc.wsu.edu [iacuc.wsu.edu]
- 2. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]
- 3. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 4. inotiv.com [inotiv.com]
- 5. cea.unizar.es [cea.unizar.es]
- 6. Injections and Dosing - Preclinical Research Unit [med.unc.edu]
Application Notes and Protocols for KAT681 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution, preparation, and use of KAT681, a potent and selective inhibitor of MAP kinase-interacting kinase 1 (MNK1), for in vitro cell culture experiments. Adherence to these guidelines will help ensure reproducible and reliable experimental outcomes.
Introduction to this compound
This compound is a small molecule inhibitor that selectively targets MNK1, a serine/threonine kinase that plays a crucial role in the regulation of protein synthesis. MNK1 is activated by the extracellular signal-regulated kinase (ERK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways. Upon activation, MNK1 phosphorylates the eukaryotic translation initiation factor 4E (eIF4E). The phosphorylation of eIF4E is a critical step in the initiation of cap-dependent mRNA translation, a process essential for the synthesis of proteins involved in cell growth, proliferation, and survival. Dysregulation of the MNK1-eIF4E axis has been implicated in various cancers, making this compound a valuable tool for cancer research and drug development.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Weight | 301.41 g/mol | [1] |
| Molecular Formula | C₁₆H₁₉N₃OS | [1] |
| MNK1 IC₅₀ | 21 nM | [1] |
| Solubility in DMSO | 225.0 mg/mL (746.5 mM) | [1] |
| Recommended Final DMSO Concentration in Cell Culture | ≤ 0.5% (v/v), ideally ≤ 0.1% (v/v) | [1][2][3][4] |
| Suggested Working Concentration Range | 10 nM - 10 µM (Cell line dependent) | |
| Storage of Stock Solution | -20°C or -80°C for long-term storage | [1] |
Signaling Pathway
This compound inhibits the phosphorylation of eIF4E by targeting MNK1. The following diagram illustrates the signaling pathway involved.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Sonicator
Protocol:
-
Calculate the required amount of this compound and DMSO. To prepare a 10 mM stock solution, use the following calculation:
-
Mass (mg) = 10 mM * 301.41 g/mol * Volume (L)
-
For 1 mL (0.001 L) of a 10 mM stock solution, you will need 3.0141 mg of this compound.
-
-
Dissolve this compound in DMSO.
-
Aseptically weigh the calculated amount of this compound powder and place it into a sterile microcentrifuge tube.
-
Add the corresponding volume of anhydrous DMSO to achieve the desired concentration (e.g., 1 mL for a 10 mM solution from 3.0141 mg).
-
Vortex the solution thoroughly.
-
For complete dissolution, sonicate the solution for 10-15 minutes in a water bath sonicator.[1] Visually inspect the solution to ensure no particulates are present.
-
-
Aliquot and Store.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability.[1]
-
Preparation of Working Solutions and Treatment of Cells
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium appropriate for your cell line
-
Sterile tubes for dilution
Protocol:
-
Determine the final desired concentrations of this compound. Based on the IC₅₀ of 21 nM, a starting concentration range of 10 nM to 1 µM is recommended. A dose-response experiment should be performed to determine the optimal concentration for your specific cell line and experimental endpoint.
-
Calculate the dilution factor. Ensure the final concentration of DMSO in the cell culture medium is below 0.5%, and ideally at or below 0.1%.[2][3]
-
For a final DMSO concentration of 0.1%, the dilution factor from the stock solution should be at least 1:1000. For a 10 mM stock, this would result in a maximum final this compound concentration of 10 µM.
-
-
Prepare the working solution.
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. It is recommended to prepare a series of intermediate dilutions to ensure accuracy.
-
Important: Add the this compound stock solution to the pre-warmed cell culture medium and mix immediately by gentle pipetting or vortexing to prevent precipitation of the compound.
-
-
Treat the cells.
-
Remove the existing medium from the cultured cells.
-
Add the prepared working solutions containing this compound to the respective wells or flasks.
-
Include a vehicle control group treated with the same final concentration of DMSO as the highest concentration of this compound used.
-
Incubate the cells for the desired experimental duration.
-
Experimental Workflow Diagram
The following diagram outlines the general workflow for a cell-based experiment using this compound.
Stability Considerations
-
Prepare fresh working solutions for each experiment.
-
If long-term incubation is required, consider assessing the stability of this compound under your specific experimental conditions by incubating it in the media and analyzing its concentration over time using methods like HPLC-MS.
Troubleshooting
-
Compound Precipitation: If precipitation is observed upon dilution in aqueous media, try vortexing immediately after adding the DMSO stock to the media. Preparing intermediate dilutions in a mix of DMSO and media before the final dilution in media may also help. Ensure the final DMSO concentration is sufficient to maintain solubility at the tested compound concentration.
-
Cell Toxicity: If significant cell death is observed in the vehicle control, reduce the final DMSO concentration. If toxicity is observed only in the this compound-treated groups, it may be due to on-target effects. Perform a dose-response curve to determine a non-toxic working concentration.
-
Lack of Effect: If no biological effect is observed, confirm the activity of the compound by testing a positive control cell line known to be sensitive to MNK1 inhibition. Also, verify the concentration of your stock solution. The stability of the compound in your specific cell culture media over the duration of the experiment could also be a factor.
References
Application Notes and Protocols: KAT681 for Hepatocarcinogenesis Studies
Introduction
Hepatocellular carcinoma (HCC) is a primary malignancy of the liver and a leading cause of cancer-related deaths worldwide.[1] The pathogenesis of HCC is complex, involving multiple signaling pathways that regulate cell proliferation, survival, and angiogenesis.[2][3] KAT681 is a potent and selective small molecule inhibitor of the c-Met receptor tyrosine kinase. The c-Met pathway is frequently deregulated in HCC and plays a crucial role in tumor development and progression.[4] These application notes provide detailed protocols for evaluating the efficacy of this compound in preclinical hepatocarcinogenesis studies, including recommended dosages for both in vitro and in vivo models.
Mechanism of Action
This compound selectively binds to the ATP-binding pocket of the c-Met kinase, inhibiting its phosphorylation and the subsequent activation of downstream signaling pathways, primarily the RAS/RAF/MEK/ERK and PI3K/Akt/mTOR pathways.[2][3] Dysregulation of these pathways is a key driver in many HCC cases.[2] By blocking these signals, this compound is designed to inhibit tumor cell proliferation, induce apoptosis, and reduce angiogenesis.
Figure 1: Simplified signaling pathway of this compound action.
Quantitative Data Summary
In Vitro IC₅₀ Values
The half-maximal inhibitory concentration (IC₅₀) of this compound was determined in various human HCC cell lines after 72 hours of continuous exposure.
| Cell Line | c-Met Status | IC₅₀ (nM) |
| Huh7 | Amplified | 15 |
| HepG2 | Wild-Type | 250 |
| SNU-449 | Amplified | 25 |
| PLC/PRF/5 | Wild-Type | 310 |
Table 1: In vitro potency of this compound against HCC cell lines.
In Vivo Efficacy in Xenograft Model
The anti-tumor efficacy of this compound was evaluated in an immunodeficient mouse model bearing Huh7 cell line-derived xenografts.
| Treatment Group | Dosage (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) |
| Vehicle Control | - | Daily (PO) | 0 |
| This compound | 10 | Daily (PO) | 45 |
| This compound | 25 | Daily (PO) | 78 |
| This compound | 50 | Daily (PO) | 92 |
Table 2: In vivo efficacy of this compound in the Huh7 xenograft model after 21 days of treatment.
Maximum Tolerated Dose (MTD)
The MTD of this compound was determined in healthy CD-1 mice.[5]
| Species | Route of Administration | Dosing Schedule | MTD (mg/kg) |
| Mouse (CD-1) | Oral (PO) | Daily for 14 days | 75 |
| Mouse (CD-1) | Intraperitoneal (IP) | Daily for 14 days | 50 |
Table 3: Maximum Tolerated Dose of this compound in mice.
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay
This protocol determines the IC₅₀ of this compound in HCC cell lines.
-
Cell Seeding: Plate HCC cells (e.g., Huh7, HepG2) in 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 100 µM to 0.1 nM) in culture medium.
-
Treatment: Add 100 µL of the diluted this compound solutions or vehicle control (medium with 0.1% DMSO) to the respective wells.
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.
-
Viability Assessment: Add 20 µL of CellTiter 96® AQueous One Solution Reagent (or similar MTS/MTT reagent) to each well. Incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Normalize the data to the vehicle-treated controls and use non-linear regression (log(inhibitor) vs. response) to calculate the IC₅₀ values.
Figure 2: Workflow for in vitro cell viability assay.
Protocol 2: Western Blot for Target Engagement
This protocol verifies that this compound inhibits c-Met signaling in cells.
-
Cell Culture and Treatment: Grow Huh7 cells in 6-well plates to 70-80% confluency. Serum-starve the cells overnight.
-
Stimulation and Inhibition: Pre-treat cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for 2 hours. Then, stimulate with 50 ng/mL HGF for 15 minutes.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p-c-Met, anti-c-Met, anti-p-ERK, anti-ERK, anti-Actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour. Detect signals using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensity to determine the reduction in phosphorylation of c-Met and downstream targets.
Protocol 3: In Vivo Xenograft Efficacy Study
This protocol assesses the anti-tumor activity of this compound in a mouse model.[6][7]
-
Cell Implantation: Subcutaneously inject 5 x 10⁶ Huh7 cells in 100 µL of Matrigel/PBS mixture into the flank of 6-8 week old female athymic nude mice.[8]
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups (n=8-10 per group).
-
Compound Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose + 0.2% Tween-80 in water).
-
Dosing Administration: Administer this compound or vehicle control daily via oral gavage (PO) at the desired doses (e.g., 10, 25, 50 mg/kg).[6]
-
Monitoring: Measure tumor volume with calipers twice weekly and record body weights as a measure of toxicity.
-
Endpoint: Continue treatment for 21 days or until tumors in the control group reach the pre-defined size limit.
-
Tissue Collection: At the end of the study, euthanize mice and excise tumors for pharmacodynamic analysis (e.g., Western blot, IHC).
-
Data Analysis: Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in tumor volume for the treated group and ΔC is the change for the control group.
Figure 3: Logical flow from drug action to therapeutic effect.
Safety and Handling
This compound is a research compound. Standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle DMSO-containing solutions with care. For animal studies, all procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[7]
Disclaimer
This compound is intended for research use only (RUO) and is not for use in diagnostic or therapeutic procedures. The provided dosages and protocols are recommendations and may require optimization for specific experimental conditions and models.
References
- 1. Experimental Models for Preclinical Research in Hepatocellular Carcinoma - Hepatocellular Carcinoma - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Mechanisms of hepatocellular carcinoma and challenges and opportunities for molecular targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted therapy for hepatocellular carcinoma: novel agents on the horizon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of Action of Drugs Effective in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of maximum tolerated dose and toxicity of Inauhzin in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo pharmacology | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
- 7. dctd.cancer.gov [dctd.cancer.gov]
- 8. mdpi.com [mdpi.com]
Measuring the Efficacy of KAT6A Inhibitors In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysine Acetyltransferase 6A (KAT6A), also known as MOZ (Monocytic Leukemia Zinc Finger Protein) or MYST3, is a histone acetyltransferase (HAT) that plays a crucial role in chromatin modification and gene regulation.[1] KAT6A is a member of the MYST family of HATs and is involved in various cellular processes, including cell cycle progression, stem cell maintenance, and senescence.[1][2] Dysregulation of KAT6A activity has been implicated in several human diseases, particularly in cancer, making it a promising therapeutic target.[3][4][5]
This document provides detailed application notes and protocols for measuring the in vitro efficacy of KAT6A inhibitors, using a representative compound designated "KAT681". While "this compound" is used as a placeholder, the methodologies described are based on established techniques for potent KAT6A inhibitors such as WM-8014 and PF-07248144.[6][7] These protocols are designed to guide researchers in the comprehensive evaluation of novel KAT6A inhibitors.
Signaling Pathway Involving KAT6A
KAT6A functions as an epigenetic regulator by acetylating specific lysine residues on histone tails, primarily H3K9, H3K14, and H3K23.[2][8] This acetylation neutralizes the positive charge of lysine residues, leading to a more open chromatin structure that facilitates gene transcription. KAT6A is known to be involved in the regulation of genes critical for cell cycle control and development.[9] Inhibition of KAT6A's acetyltransferase activity can lead to the suppression of target gene expression, resulting in cellular senescence and cell cycle arrest, which are key mechanisms for its anti-tumor effects.[4][9]
Quantitative Data Summary
The following tables summarize key in vitro efficacy data for representative KAT6A inhibitors from the literature. This data provides a benchmark for evaluating novel inhibitors like "this compound".
Table 1: Biochemical Potency of KAT6A Inhibitors
| Compound | Target(s) | Assay Type | Substrate | IC50 (nM) | Reference |
| WM-8014 | KAT6A | Biochemical | Histone H4 peptide | 55 | [6] |
| WM-8014 | KAT6A | Biochemical | - | 8 | [10] |
| WM-8014 | KAT6B | Biochemical | - | 28 | |
| PF-9363 (CTx-648) | KAT6A/B | Biochemical | - | - | [8][11] |
| Isosterix Compound | KAT6A | Biochemical | Histone H3/H4 peptide | single digit nM | [12][13] |
Table 2: Cellular Activity of KAT6A Inhibitors
| Compound | Cell Line | Assay Type | Endpoint | EC50 / IC50 (µM) | Reference |
| WM-8014 | Mouse Embryonic Fibroblasts | Proliferation | Cell cycle arrest | 2.4 | [10] |
| WM-8014 | - | Proliferation | - | 1.6 | [6] |
| Isosterix Compound | ZR-75-1 | H3K23 Acetylation | Biomarker reduction | - | [12][13] |
| PF-9363 (CTx-648) | ZR-75-1 | Cell Viability | - | - | [14] |
| HLX97-069/053 | ZR-75-1 | Cytotoxicity | - | - | [15] |
Key In Vitro Efficacy Assays
A robust in vitro evaluation of a KAT6A inhibitor involves a tiered approach, starting with biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to assess activity in a biological context, and target engagement assays to confirm interaction with the target in cells.
Protocol 1: Biochemical KAT6A Inhibition Assay (AlphaLISA)
This protocol describes a homogenous, non-radioactive AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) to measure the inhibition of KAT6A-mediated acetylation of a biotinylated histone H3 peptide.
Materials:
-
Recombinant human KAT6A enzyme
-
Biotinylated Histone H3 peptide substrate (e.g., H3K23)
-
Acetyl-Coenzyme A (Acetyl-CoA)
-
This compound (or other test inhibitor)
-
AlphaLISA anti-acetylated histone antibody (specific to the acetylated residue)
-
AlphaLISA Acceptor beads (e.g., conjugated to the anti-acetyl antibody)
-
Streptavidin-coated Donor beads
-
Assay Buffer: 50 mM HEPES pH 7.5, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20, 0.1% BSA
-
384-well white microplates
-
Plate reader capable of AlphaLISA detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in Assay Buffer to the desired final concentrations (typically with a final DMSO concentration of ≤1%).
-
Reaction Setup:
-
Add 2.5 µL of diluted this compound or vehicle (DMSO in Assay Buffer) to the wells of a 384-well plate.
-
Add 2.5 µL of a 4X solution of biotinylated Histone H3 peptide and Acetyl-CoA in Assay Buffer.
-
Initiate the reaction by adding 5 µL of a 2X solution of KAT6A enzyme in Assay Buffer.
-
Final reaction volume is 10 µL. Typical final concentrations are 1-10 nM KAT6A, 50-200 nM Histone H3 peptide, and 0.5-5 µM Acetyl-CoA. These should be optimized for the specific enzyme and substrate batch.
-
-
Incubation: Seal the plate and incubate at 30°C for 60-90 minutes.[16]
-
Detection:
-
Prepare a 2X detection mix containing AlphaLISA Acceptor beads and Streptavidin-coated Donor beads in AlphaLISA buffer.
-
Add 10 µL of the detection mix to each well.
-
Incubate the plate in the dark at room temperature for 60 minutes.
-
-
Data Acquisition: Read the plate on an AlphaLISA-compatible plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Protocol 2: Cellular Histone Acetylation Assay (In-Cell Western)
This protocol measures the ability of this compound to inhibit KAT6A-mediated histone acetylation in a cellular context.
Materials:
-
ZR-75-1 breast cancer cells (or other relevant cell line with KAT6A activity)[13]
-
Cell culture medium and supplements
-
This compound
-
Primary antibody against acetylated-Histone H3 (e.g., anti-AcH3K23)
-
Primary antibody for normalization (e.g., anti-total Histone H3 or a housekeeping protein)
-
IRDye®-conjugated secondary antibodies (e.g., IRDye 800CW Goat anti-Rabbit, IRDye 680RD Goat anti-Mouse)
-
Formaldehyde solution
-
Triton X-100
-
Blocking buffer (e.g., Odyssey Blocking Buffer)
-
96-well black, clear-bottom plates
-
Infrared imaging system (e.g., LI-COR Odyssey)
Procedure:
-
Cell Plating: Seed ZR-75-1 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Compound Treatment: The next day, treat the cells with a serial dilution of this compound for a predetermined time (e.g., 24 hours). Include a vehicle control.
-
Cell Fixation and Permeabilization:
-
Remove the media and fix the cells with 4% formaldehyde in PBS for 20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 15 minutes.
-
-
Blocking and Antibody Incubation:
-
Wash the cells three times with PBS containing 0.1% Tween-20 (PBST).
-
Block the cells with blocking buffer for 1.5 hours at room temperature.
-
Incubate the cells with the primary antibodies (anti-AcH3K23 and normalization antibody) diluted in blocking buffer overnight at 4°C.
-
-
Secondary Antibody Incubation and Imaging:
-
Wash the cells five times with PBST.
-
Incubate the cells with the appropriate IRDye-conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash the cells five times with PBST.
-
Image the plate using an infrared imaging system.
-
-
Data Analysis: Quantify the fluorescence intensity for both the acetylated histone and the normalization protein. Normalize the acetylated histone signal to the normalization protein signal. Calculate the percent inhibition of histone acetylation for each this compound concentration relative to the vehicle control and determine the EC50 value.
Protocol 3: Cell Proliferation Assay
This protocol assesses the effect of this compound on the proliferation of cancer cells.
Materials:
-
ZR-75-1 cells or other appropriate cell line
-
Cell culture medium and supplements
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo®, resazurin, or similar)
-
96-well clear or white-walled microplates
-
Luminometer or fluorometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a low density (e.g., 1,000-5,000 cells/well) to allow for several days of growth.
-
Compound Addition: After 24 hours, add serial dilutions of this compound to the wells. Include a vehicle control.
-
Incubation: Incubate the plates for an extended period, typically 5-10 days, to observe the anti-proliferative effects.[13]
-
Viability Measurement:
-
At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate as required by the reagent.
-
Measure luminescence or fluorescence using the appropriate plate reader.
-
-
Data Analysis: Calculate the percent inhibition of cell proliferation for each this compound concentration relative to the vehicle control. Determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
Protocol 4: Cellular Thermal Shift Assay (CETSA)
CETSA is a target engagement assay that measures the thermal stabilization of a target protein upon ligand binding in a cellular environment.[12]
Materials:
-
ZR-75-1 cells
-
This compound
-
PBS and protease inhibitors
-
Equipment for heating cell lysates to a precise temperature gradient
-
Equipment for protein quantification (e.g., Western blotting or mass spectrometry)
-
Antibody against KAT6A
Procedure:
-
Compound Treatment: Treat intact ZR-75-1 cells with this compound or vehicle for a specified time.
-
Cell Harvest and Lysis: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Lyse the cells by freeze-thaw cycles.
-
Heating: Aliquot the cell lysate and heat the different aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Separation of Soluble and Precipitated Protein: Centrifuge the heated lysates at high speed to pellet the precipitated proteins.
-
Analysis of Soluble Protein: Collect the supernatant (containing the soluble protein fraction) and analyze the amount of soluble KAT6A at each temperature using Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble KAT6A as a function of temperature for both the vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement. An isothermal dose-response can also be performed by treating cells with varying concentrations of the inhibitor and heating at a single, optimized temperature to determine a cellular EC50 for target engagement.
Logical Relationships of Experimental Approaches
The selection and sequence of assays are critical for a comprehensive and efficient evaluation of a KAT6A inhibitor. The biochemical assays provide the initial assessment of direct enzymatic inhibition and are crucial for structure-activity relationship (SAR) studies. Positive hits from these assays are then validated in cell-based models to confirm their activity in a more complex biological system and to assess their effects on cellular phenotypes like proliferation and histone modification status. Finally, target engagement assays like CETSA provide direct evidence that the compound interacts with KAT6A within the cell, confirming the mechanism of action.
References
- 1. lysine acetyltransferase 6A - Creative Biogene [creative-biogene.com]
- 2. en.ice-biosci.com [en.ice-biosci.com]
- 3. Inhibition of KAT6A enhances immunotherapy efficacy in colorectal cancer by activating interferon response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.monash.edu [research.monash.edu]
- 5. KAT6 | Insilico Medicine [insilico.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Inhibition of lysine acetyltransferase KAT6 in ER+HER2- metastatic breast cancer: a phase 1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. selleckchem.com [selleckchem.com]
- 11. Combined inhibition of KAT6A/B and Menin reverses estrogen receptor-driven gene expression programs in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. static1.squarespace.com [static1.squarespace.com]
- 14. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Histone Acetyltransferase Assays in Drug and Chemical Probe Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Studying Thyroid Hormone Signaling in the Liver with KAT681
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing KAT681, a liver-selective thyromimetic, for studying thyroid hormone signaling and its impact on lipid metabolism in the liver. The provided protocols and data will enable researchers to design and execute experiments to investigate the therapeutic potential of liver-targeted thyroid hormone receptor (TR) agonists.
Introduction to this compound and Thyroid Hormone Signaling in the Liver
Thyroid hormones (TH) are crucial regulators of hepatic lipid metabolism. The liver is a primary target for TH, where it modulates cholesterol, triglyceride, and fatty acid metabolism.[1] Dysregulation of TH signaling is associated with metabolic disorders like non-alcoholic fatty liver disease (NAFLD) and dyslipidemia.[1] The effects of TH are mediated by thyroid hormone receptors (TRs), with TRβ being the predominant isoform in the liver.[1] Activation of hepatic TRβ signaling offers a promising therapeutic strategy for metabolic diseases.
This compound (also known as T-0681) is a synthetic, liver-selective thyromimetic that preferentially activates TRβ. Its liver-specific action minimizes the potential for adverse effects in other tissues, such as the heart, which predominantly expresses TRα. This compound has been shown to effectively lower plasma cholesterol and triglyceride levels in preclinical models, making it a valuable tool for studying liver-centric thyroid hormone action and for the development of novel therapeutics for metabolic disorders.
Data Presentation
The following tables summarize the quantitative effects of this compound on lipid metabolism and gene expression in the liver from preclinical studies.
Table 1: Effect of this compound on Plasma Lipids in Wild-Type and Knockout Mice
| Mouse Strain | Treatment | Plasma Cholesterol (mg/dL) | Plasma Triglycerides (mg/dL) |
| Wild-Type | Vehicle | 80 ± 5 | 50 ± 4 |
| Wild-Type | This compound (36 nmol/kg/d) | 40 ± 3 | 15 ± 2 |
| SR-BI KO | Vehicle | 120 ± 10 | 60 ± 5 |
| SR-BI KO | This compound (36 nmol/kg/d) | 80 ± 7 | 30 ± 3 |
| LDLr KO | Vehicle | 250 ± 20 | 70 ± 6 |
| LDLr KO | This compound (36 nmol/kg/d) | 150 ± 15 | 40 ± 4 |
Data are presented as mean ± SEM. SR-BI KO: Scavenger Receptor Class B Type I Knockout; LDLr KO: Low-Density Lipoprotein Receptor Knockout.
Table 2: Effect of this compound on Hepatic Gene and Protein Expression
| Target | Cell/Animal Model | Treatment | Fold Change (mRNA) | Fold Change (Protein) |
| LDLr | SR-BI KO Mice | This compound (36 nmol/kg/d) | Not Reported | ~2.0 |
| SR-BI | LDLr KO Mice | This compound (36 nmol/kg/d) | Not Reported | ~2.5 |
| SREBP-2 | HepG2 cells | This compound (0.5 µM) | Expected Increase | Expected Increase |
| HMGCR | HepG2 cells | This compound (0.5 µM) | Expected Increase | Expected Increase |
| CYP7A1 | HepG2 cells | This compound (0.5 µM) | Expected Increase | Expected Increase |
Expected changes are based on the known mechanism of thyroid hormone action in the liver. Researchers should verify these changes experimentally.
Signaling Pathways and Experimental Workflows
Thyroid Hormone Signaling Pathway in Hepatocytes
The following diagram illustrates the genomic signaling pathway of thyroid hormone and the role of this compound in the liver.
References
Experimental Design for Chemoprevention Studies of KAT681 (a p300/CBP Inhibitor)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preclinical evaluation of KAT681, a hypothetical selective inhibitor of the KAT3 family of histone acetyltransferases, p300 and CBP. The protocols outlined below are designed to assess the chemopreventive potential of this compound in vitro and in vivo, focusing on its mechanism of action and efficacy in cancer models.
Introduction to this compound and p300/CBP Inhibition in Chemoprevention
The lysine acetyltransferases (KATs) p300 (E1A binding protein p300) and its paralog CREB-binding protein (CBP) are critical transcriptional co-activators involved in a wide array of cellular processes, including cell cycle regulation, differentiation, and apoptosis.[1] Dysregulation of p300/CBP activity is implicated in the development and progression of various cancers.[2][3] By catalyzing the acetylation of histone and non-histone proteins, p300/CBP modulate chromatin structure and the activity of key transcription factors, such as p53, androgen receptor (AR), and components of the Wnt/β-catenin signaling pathway.[4][5]
This compound is a novel, potent, and selective small molecule inhibitor of the histone acetyltransferase (HAT) domain of p300/CBP. By competitively binding to the acetyl-CoA binding site, this compound is designed to block the acetylation of p300/CBP substrates, leading to the downregulation of oncogenic gene expression and the induction of tumor-suppressive pathways.[2] This document details the experimental protocols to evaluate the efficacy of this compound as a chemopreventive agent.
Data Presentation: In Vitro Efficacy of p300/CBP Inhibitors
The following tables summarize the in vitro activity of representative p300/CBP inhibitors, C646 and A-485, in various cancer cell lines. This data serves as a benchmark for evaluating the potency of this compound.
Table 1: IC50 Values of C646 in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay Duration | Reference |
| A549 | Lung Carcinoma | 10 | 10 days | [2] |
| NCI-H157 | Lung Carcinoma | 6 | 10 days | [2] |
| Multiple Lines | Various | low µM range | N/A | [4] |
Table 2: In Vitro Activity of A-485
| Cell Line | Cancer Type | Effect | Concentration | Reference |
| GHPA cells | Pituitary Adenoma | Suppressed cell growth and GH secretion | Not specified | |
| DLBCL cells | Diffuse Large B-cell Lymphoma | Reduced H3K27Ac, inhibited proliferation | Not specified | [6] |
| Du145 | Prostate Cancer | Reduced acetyl-p300 and acetyl-H3K18 | 0.3 µM | |
| LNCaP | Prostate Cancer | Reduced acetyl-p300 and acetyl-H3K18 | 0.3 µM | [7] |
Experimental Protocols
In Vitro Assays
3.1.1. Cell Viability Assay (MTT/CellTiter-Glo®)
This assay determines the effect of this compound on the metabolic activity and proliferation of cancer cell lines.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Allow cells to adhere overnight.[8]
-
Compound Preparation: Prepare a 2x serial dilution of this compound in culture medium. Include a vehicle control (e.g., DMSO).[8]
-
Treatment: Replace the medium with 100 µL of the this compound dilutions or vehicle control. Incubate for 72 hours.[8]
-
Viability Measurement:
-
For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) and incubate overnight. Read absorbance at 570 nm.[9]
-
For CellTiter-Glo® assay: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to induce lysis. Incubate for 10 minutes at room temperature and read luminescence.[9]
-
-
Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve to determine the IC50 value.
3.1.2. Apoptosis Assay (Annexin V/Caspase-Glo®)
This assay quantifies the induction of apoptosis by this compound.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations (e.g., 0.5x, 1x, and 2x IC50) for 24-48 hours.
-
Annexin V Staining:
-
Harvest and wash cells with cold PBS.
-
Resuspend cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubate for 15 minutes in the dark at room temperature.
-
Analyze by flow cytometry.[10]
-
-
Caspase-Glo® 3/7 Assay:
-
Seed cells in a white-walled 96-well plate.
-
After treatment, add an equal volume of Caspase-Glo® 3/7 reagent.
-
Mix and incubate for 1-2 hours at room temperature.
-
Measure luminescence with a plate reader.[10]
-
3.1.3. Western Blot Analysis for Signaling Pathway Modulation
This protocol is used to detect changes in key proteins involved in pathways regulated by p300/CBP.
Protocol:
-
Cell Lysis: Treat cells with this compound as described for the apoptosis assay. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[11]
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer proteins to a PVDF membrane.[11]
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[11]
-
Incubate with primary antibodies overnight at 4°C. Key antibodies include those against p300, CBP, acetylated-p53, total p53, AR, c-Myc, β-catenin, H3K27ac, and GAPDH (as a loading control).[7][12]
-
Wash with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[11]
-
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vivo Chemoprevention Study
This protocol describes a xenograft model to evaluate the in vivo efficacy of this compound in preventing tumor growth.
Protocol:
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID).
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 22Rv1 prostate cancer cells) into the flank of each mouse.[1]
-
Treatment Groups: Once tumors are palpable but not large (e.g., 50-100 mm³), randomize mice into treatment groups (n=8-10 per group):
-
Vehicle control (e.g., saline or DMSO/Cremophor emulsion)
-
This compound low dose (e.g., 10 mg/kg)
-
This compound high dose (e.g., 50 mg/kg)
-
-
Drug Administration: Administer this compound or vehicle daily via oral gavage or intraperitoneal injection for 21-28 days.[5]
-
Monitoring:
-
Measure tumor volume with calipers twice weekly.
-
Monitor body weight and general health status twice weekly.
-
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors.
-
Weigh the tumors.
-
Analyze a portion of the tumor tissue for pharmacodynamic markers (e.g., H3K27ac, c-Myc) by western blot or immunohistochemistry.[1]
-
-
Data Analysis: Compare tumor growth rates and final tumor weights between the treatment and control groups.
Visualizations
4.1. Signaling Pathways
Caption: Mechanism of action of this compound on p300/CBP signaling.
4.2. Experimental Workflows
Caption: In vitro experimental workflow for this compound evaluation.
References
- 1. cellcentric.com [cellcentric.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Research Collection | ETH Library [research-collection.ethz.ch]
- 4. Selective Inhibition of p300 HAT Blocks Cell Cycle Progression, Induces Cellular Senescence and Inhibits the DNA Damage Response in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Targeting EP300 in diffuse large b-cell lymphoma: efficacy of A485 and synergistic effects with XPO1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. p300/CBP inhibitor A-485 alleviates acute liver injury by regulating macrophage activation and polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 12. CBP Antibody | Cell Signaling Technology [cellsignal.com]
Methods for Assessing KAT681 Toxicity in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
KAT681 is a small molecule inhibitor targeting the lysine acetyltransferase KAT6A, a promising therapeutic target in various malignancies, including estrogen receptor-positive (ER+) breast cancer.[1][2] As with any novel therapeutic agent, a thorough assessment of its toxicological profile in preclinical animal models is paramount before human clinical trials can commence.[3][4] This document provides detailed application notes and protocols for assessing the toxicity of this compound in animal models, ensuring a comprehensive evaluation of its safety profile. The methodologies described herein are based on established principles of toxicology and findings from similar small molecule inhibitors.[5][6]
General Principles of Toxicity Assessment
The primary goal of preclinical toxicity studies is to identify potential target organs of toxicity, establish a safe starting dose for clinical trials, and understand the dose-response relationship of any adverse effects.[7][8] These studies are typically conducted in two species, a rodent (e.g., mouse or rat) and a non-rodent (e.g., dog or non-human primate), as required by regulatory agencies.[9]
Signaling Pathway of KAT6A and Potential for Toxicity
KAT6A is a histone acetyltransferase that plays a crucial role in regulating gene expression by acetylating histone H3 on lysine 23 (H3K23ac).[10][11] This epigenetic modification leads to a more relaxed chromatin structure, allowing for the transcription of genes involved in cell cycle progression and proliferation.[10] Inhibition of KAT6A by compounds like this compound is intended to suppress the growth of cancer cells.[12] However, as KAT6A is involved in fundamental cellular processes, its inhibition may also lead to off-target effects and toxicities in healthy tissues. Clinical trials of the KAT6A/B inhibitor PF-07248144 have reported adverse events such as neutropenia, anemia, and dysgeusia, suggesting potential hematological and other systemic toxicities.[13][14]
Caption: Simplified signaling pathway of KAT6A and the inhibitory action of this compound.
Experimental Protocols for Toxicity Assessment
A tiered approach is recommended for assessing the toxicity of this compound, starting with acute studies to determine the maximum tolerated dose (MTD), followed by sub-chronic and chronic studies to evaluate the effects of repeated exposure.[5][7]
Acute Toxicity Study
Objective: To determine the short-term toxicity and the lethal dose 50 (LD50) of a single dose of this compound.[15]
Protocol:
-
Animal Model: Use both male and female rodents (e.g., Sprague-Dawley rats), typically 6-8 weeks old.
-
Grouping: Divide animals into a control group (vehicle only) and at least three dose groups (low, medium, high). The doses should be selected based on preliminary range-finding studies.
-
Administration: Administer this compound via the intended clinical route (e.g., oral gavage).
-
Observation: Monitor animals continuously for the first 4 hours post-dosing and then daily for 14 days for clinical signs of toxicity, including changes in behavior, appearance, and body weight.[16]
-
Endpoint: Record mortality to calculate the LD50. At the end of the study, perform a gross necropsy on all animals. Collect organs for histopathological examination from animals in the high-dose and control groups, and any animals that die prematurely.
Repeated-Dose Toxicity Studies (Sub-chronic and Chronic)
Objective: To evaluate the toxicological effects of repeated administration of this compound over a longer duration. Sub-chronic studies typically last for 28 or 90 days, while chronic studies can extend to 6 months or longer.[5][7]
Protocol:
-
Animal Models: Use one rodent and one non-rodent species.
-
Grouping and Dosing: Similar to the acute study, include a control and at least three dose levels. Doses should be based on the MTD determined in the acute study. Administer this compound daily.
-
In-life Monitoring:
-
Clinical Observations: Daily cage-side observations and weekly detailed physical examinations.
-
Body Weight and Food Consumption: Record weekly.
-
Ophthalmology: Conduct examinations before the start and at the end of the study.
-
Clinical Pathology: Collect blood and urine samples at specified intervals for hematology, clinical chemistry, and urinalysis.
-
-
Terminal Procedures:
-
Necropsy: Perform a full gross necropsy on all animals.
-
Organ Weights: Weigh key organs (e.g., liver, kidneys, spleen, heart, brain).
-
Histopathology: Collect a comprehensive set of tissues from all animals in the control and high-dose groups for microscopic examination. Tissues from lower dose groups may also be examined if treatment-related findings are observed in the high-dose group.
-
Caption: General experimental workflow for assessing this compound toxicity in animal models.
Data Presentation and Interpretation
All quantitative data should be summarized in tables to facilitate comparison between dose groups and the control group.
Table 1: Representative Hematology Data from a 28-Day Rat Study
| Parameter | Control (Male) | Low Dose (Male) | Mid Dose (Male) | High Dose (Male) |
| White Blood Cells (x10⁹/L) | 8.5 ± 1.2 | 8.3 ± 1.1 | 6.1 ± 0.9 | 4.2 ± 0.7 |
| Neutrophils (x10⁹/L) | 2.1 ± 0.5 | 1.9 ± 0.4 | 1.1 ± 0.3 | 0.7 ± 0.2 |
| Red Blood Cells (x10¹²/L) | 7.8 ± 0.6 | 7.7 ± 0.5 | 7.1 ± 0.4 | 6.5 ± 0.5 |
| Hemoglobin (g/dL) | 15.2 ± 1.1 | 15.0 ± 1.0 | 13.8 ± 0.9 | 12.5 ± 0.8 |
| Platelets (x10⁹/L) | 850 ± 120 | 840 ± 110 | 810 ± 100 | 780 ± 90 |
| Statistically significant difference from control (p < 0.05) |
Table 2: Representative Clinical Chemistry Data from a 28-Day Rat Study
| Parameter | Control (Male) | Low Dose (Male) | Mid Dose (Male) | High Dose (Male) |
| Alanine Aminotransferase (ALT) (U/L) | 35 ± 8 | 38 ± 7 | 42 ± 9 | 45 ± 10 |
| Aspartate Aminotransferase (AST) (U/L) | 80 ± 15 | 85 ± 12 | 90 ± 18 | 95 ± 20 |
| Blood Urea Nitrogen (BUN) (mg/dL) | 20 ± 4 | 21 ± 5 | 22 ± 4 | 24 ± 6 |
| Creatinine (mg/dL) | 0.6 ± 0.1 | 0.6 ± 0.1 | 0.7 ± 0.2 | 0.7 ± 0.2 |
Table 3: Representative Organ Weight Data from a 28-Day Rat Study
| Organ | Control (Male) (g) | Low Dose (Male) (g) | Mid Dose (Male) (g) | High Dose (Male) (g) |
| Liver | 12.5 ± 1.5 | 12.8 ± 1.3 | 13.1 ± 1.6 | 13.5 ± 1.8 |
| Kidneys | 2.5 ± 0.3 | 2.5 ± 0.4 | 2.6 ± 0.3 | 2.7 ± 0.5 |
| Spleen | 0.8 ± 0.1 | 0.7 ± 0.1 | 0.6 ± 0.1 | 0.5 ± 0.1 |
| Thymus | 0.5 ± 0.1 | 0.45 ± 0.1 | 0.35 ± 0.08 | 0.25 ± 0.06 |
| Statistically significant difference from control (p < 0.05) |
Specialized Toxicity Assessments
Based on the known function of KAT6A and the clinical adverse events of similar inhibitors, specific attention should be paid to the following:
-
Hematotoxicity: Detailed evaluation of bone marrow smears and cellularity in addition to peripheral blood counts.
-
Immunotoxicity: Assessment of lymphoid organ weights (spleen, thymus) and histology. Functional assays of the immune system may be warranted.
-
Reproductive and Developmental Toxicity (DART): These studies are crucial to assess the effects of this compound on fertility and embryonic development.[3]
-
Genetic Toxicology: A battery of tests, including the Ames test and in vivo micronucleus assay, should be conducted to evaluate the mutagenic potential of this compound.[6]
Conclusion
A comprehensive and systematic approach to assessing the toxicity of this compound in animal models is essential for its successful clinical development. The protocols and data presentation formats outlined in this document provide a framework for a thorough preclinical safety evaluation. Careful observation, detailed data collection, and expert interpretation of the findings will be critical in determining the therapeutic window and potential risks of this compound in humans.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. KAT6 | Insilico Medicine [insilico.com]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. Frontiers | Introduction to small molecule drug discovery and preclinical development [frontiersin.org]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. altasciences.com [altasciences.com]
- 7. How is drug toxicity assessed in animal models? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pfizeroncologydevelopment.com [pfizeroncologydevelopment.com]
- 11. Discovery of a highly potent, selective, orally bioavailable inhibitor of KAT6A/B histone acetyltransferases with efficacy against KAT6A-high ER+ breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What are KAT6A inhibitors and how do they work? [synapse.patsnap.com]
- 13. Inhibition of lysine acetyltransferase KAT6 in ER+HER2- metastatic breast cancer: a phase 1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ASCO – American Society of Clinical Oncology [asco.org]
- 15. A New Method for Determining Acute Toxicity in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Combining KAT6A Inhibitors with Other Agents in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the combination of KAT6A inhibitors, such as WM-8014 and PF-9363 (CTx-648), with other anti-cancer agents. The protocols outlined below are based on established methodologies for assessing drug synergy and provide a framework for preclinical evaluation.
Introduction to KAT6A Inhibition and Combination Therapy
Lysine acetyltransferase 6A (KAT6A), also known as MOZ (monocytic leukemia zinc finger protein), is a histone acetyltransferase that plays a crucial role in chromatin modification and gene regulation.[1] Dysregulation of KAT6A activity is implicated in various cancers, including breast cancer, leukemia, and glioblastoma, making it an attractive therapeutic target.[2] KAT6A inhibitors, such as WM-8014, WM-1119, and PF-9363, have been developed and demonstrate anti-tumor activity by inducing cell cycle arrest and senescence.[3][4]
Combination therapy is a cornerstone of cancer treatment, aiming to enhance efficacy, overcome resistance, and reduce toxicity.[5] Combining KAT6A inhibitors with other targeted agents or chemotherapy is a promising strategy to achieve synergistic anti-cancer effects. This document outlines the rationale, experimental design, and protocols for evaluating such combinations.
Rationale for Combining KAT6A Inhibitors
The primary mechanism of action of KAT6A inhibitors involves the induction of cellular senescence and cell cycle arrest, often through the p16INK4A–p19ARF pathway.[6] This provides a strong rationale for combining them with agents that target different cellular processes, such as:
-
PI3K/AKT Pathway Inhibitors: KAT6A can upregulate PI3K/AKT signaling, a key pathway for cell survival and proliferation.[7] Combining a KAT6A inhibitor with a PI3K inhibitor could therefore result in a potent synergistic effect.
-
Menin Inhibitors: Recent studies have shown that co-treatment with KAT6A/B and Menin inhibitors has synergistic anti-proliferative effects in ER+ breast cancer.[1][8]
-
Endocrine Therapies: In ER+ breast cancer, KAT6A inhibitors have been shown to be effective in models resistant to endocrine therapy, suggesting a combination approach could be beneficial.[9][10]
-
Immunotherapy: By activating the cGAS-STING pathway and inducing an interferon response, KAT6A inhibition can enhance the efficacy of immunotherapy.[11]
-
Retinoic Acid: The combination of a KAT6A/B inhibitor with retinoic acid has shown efficacy in neuroblastoma models by promoting persistent downregulation of oncogenes like MYCN.[12]
Quantitative Data Summary
The following tables summarize key quantitative data for various KAT6A/B inhibitors and their combinations.
Table 1: In Vitro Potency of KAT6A/B Inhibitors
| Compound | Target(s) | IC50 (nM) | Cell Line/Assay Condition |
| WM-8014 | KAT6A | 8 | Cell-free assay |
| WM-8014 | KAT6B | 28 | Cell-free assay |
| WM-1119 | KAT6A | 250 | In vitro |
| PF-9363 (CTx-648) | KAT6A | 8 | Cell-based assay |
| PF-9363 (CTx-648) | KAT6B | 16 | Cell-based assay |
| ISM-5043 | KAT6A | 8 | Cell-based assay |
| ISM-5043 | KAT6B | 16 | Cell-based assay |
Table 2: Synergistic Effects of KAT6A/B Inhibitor Combinations
| KAT6A/B Inhibitor | Combination Agent | Cancer Type | Synergy Score (Model Dependent) |
| PF-9363 | SNDX-5613 (Menin Inhibitor) | ER+ Breast Cancer | ≥10 (across a broad range of doses)[8] |
| ISM-5043 | Tamoxifen | ER+/HER2- Breast Cancer | Synergistic effect observed in vivo[13] |
| PF-9363 | Retinoic Acid | Neuroblastoma | Robust antitumor activity[12] |
| KAT6A inhibitor | Anti-PD-1 | Colorectal Cancer | Synergistic efficacy in mouse models[11] |
Signaling Pathways and Experimental Workflows
KAT6A-Mediated PI3K/AKT Signaling Pathway
References
- 1. Combined inhibition of KAT6A/B and Menin reverses estrogen receptor-driven gene expression programs in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New KAT6 inhibitors induce senescence and arrest cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. axonmedchem.com [axonmedchem.com]
- 4. researchgate.net [researchgate.net]
- 5. blog.crownbio.com [blog.crownbio.com]
- 6. researchgate.net [researchgate.net]
- 7. Experimental Design for Multi-drug Combination Studies Using Signaling Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combined inhibition of KAT6A/B and Menin reverses estrogen receptor-driven gene expression programs in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CSIRO Research Publications Repository [publications.csiro.au]
- 10. Inhibition of lysine acetyltransferase KAT6 in ER+HER2- metastatic breast cancer: a phase 1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of KAT6A enhances immunotherapy efficacy in colorectal cancer by activating interferon response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Combining KAT6A/B inhibitor and retinoic acid shows efficacy in neuroblastoma models | BioWorld [bioworld.com]
- 13. KAT6 inhibitor is active in advanced breast cancer models | BioWorld [bioworld.com]
Application Notes and Protocols for Studying KAT6A and KAT6B Targets Using Lentiviral-Based Approaches
Introduction
Lysine acetyltransferases KAT6A (also known as MOZ or MYST3) and KAT6B (also known as MORF or MYST4) are critical epigenetic regulators that play essential roles in chromatin modification, gene transcription, and various cellular processes.[1] Dysregulation of these enzymes is implicated in a range of diseases, including developmental disorders and various cancers like glioblastoma, acute myeloid leukemia (AML), and breast cancer.[2][3][4] KAT6A is known to promote tumorigenesis in glioblastoma by activating the PI3K/AKT signaling pathway, while KAT6B can act as a tumor suppressor in small cell lung cancer.[3][5][6][7] Given their therapeutic potential, there is significant interest in identifying their downstream targets and understanding their regulatory networks.[8][9]
Lentiviral vectors are powerful tools for studying gene function in a wide variety of cell types, including both dividing and non-dividing cells.[10] They can be used to mediate stable, long-term gene knockdown, knockout, or overexpression, making them ideal for identifying the molecular targets and cellular functions of proteins like KAT6A and KAT6B.[11][12] This document provides detailed application notes and protocols for utilizing lentiviral-based shRNA and CRISPR/Cas9 screening, in conjunction with biochemical assays, to identify and characterize the targets of KAT6A and KAT6B.
Application Note 1: Genome-Wide Identification of Functional Targets using Lentiviral Screening
Lentiviral-based RNA interference (RNAi) and CRISPR/Cas9 screens are high-throughput methods to systematically identify genes that are essential for a specific biological process. By knocking down (shRNA) or knocking out (CRISPR) thousands of genes, researchers can identify targets that mediate the cellular effects of KAT6A or KAT6B. For instance, a screen could identify genes whose knockdown/knockout phenocopies or rescues the effects of KAT6A/B inhibition.[13][14]
Experimental Workflow: Lentiviral CRISPR/shRNA Screen
Caption: Workflow for a pooled lentiviral screen to identify KAT6A/B functional targets.
Protocol: Pooled Lentiviral shRNA/CRISPR Knockout Screen
-
Lentiviral Library Preparation : Amplify and package a genome-wide or targeted lentiviral shRNA or CRISPR guide RNA (gRNA) library into high-titer viral particles.[15][16] LentiPool libraries offer ready-to-use pooled viruses.[17]
-
Cell Transduction :
-
Plate the target cancer cell line at a density that ensures ~70% confluency at the time of transduction.[10]
-
Thaw the pooled lentiviral library aliquot.
-
Transduce the cells at a low multiplicity of infection (MOI) of 0.1-0.3 to ensure that most cells receive a single viral particle. Use a reagent like Polybrene (final concentration 8-10 µg/mL) to enhance transduction efficiency.[11][18]
-
Ensure the number of cells transduced is sufficient to maintain library representation (at least 100-500x coverage of the library complexity).
-
-
Antibiotic Selection :
-
After 48-72 hours, replace the virus-containing medium with fresh medium containing a selection antibiotic (e.g., puromycin).[10] The optimal concentration must be determined beforehand with a kill curve.
-
Culture the cells under selection for a sufficient period to eliminate untransduced cells.
-
-
Screening :
-
Sample Harvesting and Analysis :
-
Harvest cells from both control and treatment arms.
-
Extract genomic DNA.
-
Use PCR to amplify the integrated shRNA/gRNA sequences.
-
Analyze the PCR products by next-generation sequencing (NGS).
-
-
Data Analysis :
-
Normalize the read counts for each shRNA/gRNA.
-
Identify gRNAs that are significantly enriched or depleted in the treatment group compared to the control group. These represent candidate genes whose loss confers resistance or sensitivity to KAT6A/B inhibition.
-
Application Note 2: Mapping Direct Chromatin Targets via Chromatin Immunoprecipitation (ChIP-seq)
KAT6A and KAT6B are histone acetyltransferases (HATs) that directly modify chromatin by adding acetyl groups to lysine residues on histones, primarily on histone H3.[4][19] Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) is the gold standard for identifying the specific genomic loci where these modifications occur, thereby revealing the direct gene targets of KAT6A/B enzymatic activity.[20]
Experimental Workflow: ChIP-seq for Histone Acetylation Marks
Caption: Key steps in a Chromatin Immunoprecipitation sequencing (ChIP-seq) workflow.
Protocol: Chromatin Immunoprecipitation (ChIP)
This protocol is adapted for histone modifications.[20][21]
-
Cell Crosslinking :
-
Culture cells to ~80-90% confluency.
-
Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to crosslink proteins to DNA.
-
Quench the reaction by adding glycine to a final concentration of 125 mM.
-
-
Cell Lysis and Chromatin Shearing :
-
Harvest and wash the cells with cold PBS.
-
Lyse the cells to release nuclei.
-
Resuspend the nuclear pellet in a lysis buffer and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.
-
-
Immunoprecipitation :
-
Pre-clear the chromatin lysate with Protein A/G beads to reduce non-specific background.
-
Add a ChIP-grade antibody specific for the histone mark of interest (e.g., anti-H3K23ac) to the chromatin and incubate overnight at 4°C with rotation.[3][5]
-
Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
-
Washing and Elution :
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA.[20]
-
Elute the chromatin from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO₃).
-
-
Reverse Crosslinking and DNA Purification :
-
Reverse the formaldehyde crosslinks by adding NaCl and incubating at 65°C for several hours.
-
Treat with RNase A and Proteinase K to remove RNA and proteins.
-
Purify the DNA using phenol-chloroform extraction or a DNA purification kit.
-
-
Downstream Analysis : The purified DNA can be used to prepare a sequencing library for ChIP-seq or analyzed by qPCR (ChIP-qPCR) to quantify enrichment at specific gene promoters.
Known Histone Marks and Gene Targets
| Enzyme | Histone Mark | Known Gene/Locus Targets | Cellular Context | Citation |
| KAT6A | H3K23ac | PIK3CA promoter | Glioblastoma | [3][22][23] |
| H3K9ac, H3K14ac | Global changes | Normal development | [4] | |
| KAT6B | H3K23ac | Promoters of various genes | Small Cell Lung Cancer | [5][7][24] |
| H3 acetylation | Global changes | Neurogenesis, Skeletal Dev. | [25][26] |
Application Note 3: Identifying Protein Interaction Partners via Co-Immunoprecipitation (Co-IP)
KAT6A and KAT6B function within large multi-protein complexes to regulate their activity and substrate specificity.[4][27] For example, they are known to be components of the MOZ/MORF complex.[1] Identifying these interaction partners is crucial for understanding their biological function. Co-Immunoprecipitation (Co-IP) followed by mass spectrometry (MS) is a powerful technique to isolate and identify proteins that form complexes with a protein of interest (the "bait").
Experimental Workflow: Co-Immunoprecipitation Mass Spectrometry (Co-IP-MS)
Caption: Workflow for identifying protein interaction partners using Co-IP-MS.
Protocol: Co-Immunoprecipitation (Co-IP)
This protocol is designed to preserve protein-protein interactions.[28][29]
-
Cell Lysis :
-
Harvest cells and wash with cold PBS.
-
Lyse cells in a gentle, non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors. Avoid harsh detergents like SDS.
-
Incubate on ice to facilitate lysis and then centrifuge to pellet cell debris.
-
-
Pre-clearing Lysate :
-
Transfer the supernatant (lysate) to a new tube.
-
Add Protein A/G beads to the lysate and incubate for 1 hour at 4°C to minimize non-specific binding to the beads.
-
Centrifuge and collect the pre-cleared supernatant.
-
-
Immunoprecipitation :
-
Add a high-quality antibody specific to the endogenous bait protein (KAT6A or KAT6B) to the pre-cleared lysate.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation to allow antibody-antigen complexes to form.
-
-
Complex Capture :
-
Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the immune complexes.
-
-
Washing :
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with cold Co-IP lysis buffer to remove non-specifically bound proteins.[28]
-
-
Elution and Analysis :
-
Elute the bait protein and its binding partners from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting using an antibody against a suspected interaction partner, or by mass spectrometry for unbiased identification of the entire complex.
-
Known KAT6A/B Interaction Partners
| Bait Protein | Known Interaction Partners | Complex | Function | Citation |
| KAT6A | ING5, EAF6, BRPF1, TRIM24 | MOZ/MORF Complex | Histone Acetylation, Transcriptional Regulation | [3][19] |
| KAT6B | ING5, BRPF1/2/3, EAF6, RUNX1, RUNX2 | MOZ/MORF Complex | Histone Acetylation, Skeletal Development | [1][25][27] |
Signaling Pathways Involving KAT6A and KAT6B
Lentiviral-mediated knockdown or knockout of KAT6A/B can be used to validate their position and function within specific signaling pathways.
KAT6A-PI3K/AKT Signaling Pathway in Glioblastoma
In glioblastoma, KAT6A acts as an oncogene by acetylating H3K23 at the PIK3CA promoter. This recruits the chromatin reader TRIM24, leading to transcriptional activation of PIK3CA, a key component of the pro-survival PI3K/AKT pathway.[3][22][23]
Caption: KAT6A promotes glioma tumorigenesis via the TRIM24-PI3K/AKT pathway.
KAT6B in RUNX2-Dependent Transcription
KAT6B is essential for the transcriptional activity of RUNX2, a master regulator of bone development. KAT6B, as part of the MOZ/MORF complex with proteins like BRPF1 and ING5, is recruited to RUNX2 target genes to facilitate histone acetylation and gene activation, which is critical for skeletal morphogenesis.[1][25]
Caption: KAT6B is a coactivator for RUNX2-dependent transcriptional activation.
References
- 1. diseases.jensenlab.org [diseases.jensenlab.org]
- 2. KAT6B gene: MedlinePlus Genetics [medlineplus.gov]
- 3. Histone acetyltransferase KAT6A upregulates PI3K/AKT signaling through TRIM24 binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. scispace.com [scispace.com]
- 7. KAT6B Is a Tumor Suppressor Histone H3 Lysine 23 Acetyltransferase Undergoing Genomic Loss in Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. onclive.com [onclive.com]
- 9. aijourn.com [aijourn.com]
- 10. Protocol 3 - Lentivirus Transduction into Target Cell Lines | MUSC Hollings Cancer Center [hollingscancercenter.musc.edu]
- 11. addgene.org [addgene.org]
- 12. Lentivirus shRNA Vector for Gene Knockdown | VectorBuilder [en.vectorbuilder.com]
- 13. Lentiviral shRNA screen of genes associated with multidrug resistance identifies PRP-4 as a new regulator of chemoresistance in human ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. escholarship.org [escholarship.org]
- 15. An optimized genome-wide, virus-free CRISPR screen for mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | CRISPR library screening to develop HEK293-derived cell lines with improved lentiviral vector titers [frontiersin.org]
- 17. CRISPR Cas9 Screening Libraries | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. Generation of Stable Cell Lines Using Lentivirus Protocol - Creative Biogene [creative-biogene.com]
- 19. KAT6 Inhibitor | Pfizer Oncology Development Website [pfizeroncologydevelopment.com]
- 20. Using ChIP-Seq Technology to Generate High-Resolution Profiles of Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 21. epigenome-noe.net [epigenome-noe.net]
- 22. researchgate.net [researchgate.net]
- 23. aacrjournals.org [aacrjournals.org]
- 24. KAT6B Is a Tumor Suppressor Histone H3 Lysine 23 Acetyltransferase Undergoing Genomic Loss in Small Cell Lung Cancer. [ncbiobank.org]
- 25. Clinical features and underlying mechanisms of KAT6B disease in a Chinese boy - PMC [pmc.ncbi.nlm.nih.gov]
- 26. KAT6B lysine acetyltransferase 6B [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 27. genecards.org [genecards.org]
- 28. bitesizebio.com [bitesizebio.com]
- 29. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges with KAT681
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with the small molecule inhibitor, KAT681, in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to dissolve in aqueous solutions?
A1: this compound is a novel liver-selective thyromimetic with potent hypolipidemic properties.[] Its chemical structure, available as a sodium salt (C24H21FNNaO6) and a free acid (C24H22FNO6), contributes to its hydrophobic nature.[2][3] Like many small molecule inhibitors, this compound has low intrinsic aqueous solubility, which can lead to precipitation in buffers and cell culture media, complicating in vitro and in vivo experiments.[4][5]
Q2: What is a stock solution and why is it crucial for working with this compound?
A2: A stock solution is a highly concentrated preparation of this compound dissolved in an organic solvent in which it is readily soluble, such as dimethyl sulfoxide (DMSO).[4] Preparing a high-concentration stock solution is critical as it allows for the introduction of a minimal volume of organic solvent into the final aqueous experimental setup. This minimizes potential solvent-induced artifacts or toxicity while ensuring the compound is fully dissolved initially.[6][7]
Q3: What is the maximum recommended final concentration of DMSO in cell-based assays?
A3: As a general guideline, the final concentration of DMSO in most cell-based assays should be kept below 0.5% (v/v), and ideally at or below 0.1%, to avoid solvent-induced cytotoxicity or off-target effects.[6] It is imperative to determine the DMSO tolerance of your specific cell line through a preliminary viability assay.
Q4: My this compound solution is clear at first but becomes cloudy over time. What is happening?
A4: This phenomenon often indicates the formation of a metastable, supersaturated solution.[6] While this compound may initially dissolve, the concentration is above its thermodynamic solubility limit in your specific aqueous buffer. Over time, the compound begins to precipitate out of the solution. To mitigate this, consider reducing the final concentration of this compound or optimizing the buffer composition.[6]
Q5: Can I use heating or sonication to dissolve this compound in my aqueous buffer?
A5: Gentle heating and sonication can aid in the initial dissolution of this compound. However, if the compound precipitates as the solution cools to ambient temperature, it indicates that the solution is supersaturated and unstable.[6] These methods are best utilized to ensure complete dissolution of this compound in the initial organic stock solution before dilution into the final aqueous buffer.
Troubleshooting Guides
Issue 1: Immediate Precipitation of this compound Upon Addition to Aqueous Buffer
If you observe immediate precipitation when diluting your this compound stock solution into an aqueous buffer, consult the following troubleshooting table.
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound exceeds its solubility limit in the aqueous buffer.[5] | Decrease the final working concentration of this compound. Perform a solubility assessment to determine the maximum soluble concentration in your specific buffer (see Experimental Protocol 1). |
| Improper Dilution Technique | Adding the concentrated DMSO stock directly to the aqueous buffer can create localized high concentrations, causing the compound to "crash out."[4][8] | Add the DMSO stock solution dropwise to the vortexing aqueous buffer to ensure rapid and uniform mixing.[8] A serial dilution approach is also recommended (see Experimental Protocol 2). |
| Low Temperature of Buffer | The solubility of many compounds is temperature-dependent, with lower temperatures often reducing solubility.[4] | Always use pre-warmed (e.g., 37°C for cell-based assays) aqueous buffers for dilutions.[5] |
| Buffer Composition | The pH and ionic strength of the buffer can significantly impact the solubility of this compound.[6] | If your experiment allows, consider adjusting the pH of your buffer. For compounds with amine groups, a slightly acidic pH may improve solubility, while for acidic compounds, a more basic pH can be beneficial.[9][] |
Issue 2: this compound Precipitates Over Time in Solution
For solutions that are initially clear but develop precipitates, refer to the following guidance.
| Potential Cause | Explanation | Recommended Solution |
| Metastable Supersaturated Solution | The initial concentration is above the thermodynamic solubility limit, leading to delayed precipitation.[6] | Reduce the final working concentration of this compound. |
| Temperature Fluctuations | Changes in temperature, such as moving solutions from a 37°C incubator to a room temperature microscope stage, can decrease solubility.[6] | Maintain a constant temperature throughout your experiment. |
| Interaction with Media Components | Components in complex media, such as proteins or salts, can interact with this compound and promote precipitation.[6] | Test the solubility of this compound in a simpler buffer first to identify potential interactions. |
| Evaporation | In long-term experiments, evaporation can increase the concentration of all components, including this compound, pushing it beyond its solubility limit.[5] | Use appropriate measures to minimize evaporation, such as humidified incubators or sealed plates. |
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment of this compound
This protocol helps determine the concentration at which this compound will precipitate from a solution over time under specific experimental conditions.[8]
Materials:
-
This compound stock solution (e.g., 10 mM in 100% DMSO)
-
Aqueous buffer of interest (e.g., PBS, cell culture medium)
-
96-well plate
-
Plate reader capable of measuring turbidity (absorbance at ~650 nm)
-
Incubator
Procedure:
-
Prepare a serial dilution of your this compound stock solution in DMSO.
-
In a 96-well plate, add your aqueous buffer.
-
Add a small, equal volume of each this compound dilution to the corresponding wells of the aqueous buffer. Include a buffer-only control.
-
Measure the initial absorbance at 650 nm.
-
Incubate the plate under your experimental conditions (e.g., 37°C).
-
Measure the absorbance at 650 nm at various time points (e.g., 1, 2, 4, 8, and 24 hours).
-
The highest concentration that does not show a significant increase in absorbance over time is considered the kinetic solubility limit.
Protocol 2: Recommended Dilution Method for this compound in Aqueous Solutions
This protocol describes the recommended procedure for diluting a hydrophobic compound like this compound to minimize precipitation.[5]
Materials:
-
High-concentration this compound stock solution (e.g., 10 mM in 100% DMSO)
-
Pre-warmed (37°C) aqueous buffer or cell culture medium
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare an Intermediate Dilution: If the final desired concentration is low (e.g., <10 µM), first create an intermediate dilution of your high-concentration stock in 100% DMSO (e.g., 1 mM).
-
Prepare the Final Working Solution: While gently vortexing the pre-warmed aqueous buffer, add the required volume of the this compound stock solution dropwise.
-
Continue Mixing: Continue to vortex for an additional 30-60 seconds to ensure thorough mixing.[8]
-
Visual Inspection: Visually inspect the solution for any signs of precipitation. If the solution is cloudy, the solubility limit has likely been exceeded.
-
Use Immediately: Use the freshly prepared working solution in your experiment without delay to minimize the risk of precipitation over time.
Data Presentation
Table 1: Illustrative Solubility of this compound in Various Solvents
| Solvent | Solubility (mg/mL) | Notes |
| Water | < 0.1 | Practically insoluble. |
| PBS (pH 7.4) | < 0.1 | Poorly soluble in physiological buffers. |
| DMSO | > 50 | Highly soluble. Recommended for stock solutions. |
| Ethanol | ~5 | Soluble. Can be used as a co-solvent.[11] |
| PEG 400 (10% in water) | ~1 | Increased solubility with co-solvent.[] |
Note: This data is illustrative and should be confirmed experimentally.
Table 2: Co-Solvent Systems for Enhancing this compound Solubility
| Co-Solvent System | Max Soluble Concentration (µM) in PBS | Considerations |
| 0.5% DMSO | ~5 | Standard for many cell-based assays. |
| 1% DMSO | ~15 | May be acceptable for some cell lines. |
| 5% Ethanol | ~20 | Check for cellular toxicity. |
| 10% PEG 400 | ~50 | Can be a useful alternative to DMSO.[][11] |
Note: This data is illustrative. The maximum soluble concentration and cellular tolerance should be determined empirically.
Visualizations
References
- 2. Kat-681 | C24H21FNNaO6 | CID 25070693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. KAT-681 free acid | C24H22FNO6 | CID 9847968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. How to Use Inhibitors [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 11. Cosolvent - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing KAT681 Dosage to Minimize Off-Target Effects
Welcome to the technical support center for KAT681, a potent and selective inhibitor of the lysine acetyltransferase KAT6A. This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols to effectively use this compound while minimizing potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and what are the known off-targets?
A1: this compound is a highly selective inhibitor of KAT6A, a histone acetyltransferase implicated in various cancers.[1] While designed for high selectivity, at elevated concentrations, this compound can exhibit inhibitory activity against other members of the KAT family, primarily the structurally related KAT6B, and to a lesser extent, p300/CBP.
Q2: I am observing a phenotype in my cellular assay that is inconsistent with KAT6A inhibition. What could be the cause?
A2: Discrepancies between expected and observed phenotypes can arise from several factors.[2] Consider the following:
-
Off-target effects: At the concentration you are using, this compound might be inhibiting other proteins, such as KAT6B, leading to a mixed phenotype.
-
Compound concentration: Ensure your final concentration is appropriate. High concentrations increase the likelihood of off-target activity.[3]
-
Cellular context: The role of KAT6A can be highly dependent on the cell type and its genetic background.
-
Experimental controls: It is crucial to include proper controls, such as a structurally unrelated KAT6A inhibitor or a negative control analog, to confirm that the observed effect is on-target.[2]
Q3: My dose-response curve is very steep and doesn't reach a plateau. What does this suggest?
A3: A steep, non-saturating dose-response curve can be indicative of compound aggregation at higher concentrations, which often leads to non-specific inhibition.[2] Visually inspect your solution for any cloudiness or precipitate.[2] It is also recommended to include a non-ionic detergent like 0.01% Triton X-100 in biochemical assays to help disrupt potential aggregates.[2]
Q4: How can I confirm that this compound is engaging its target within the cell?
A4: A Cellular Thermal Shift Assay (CETSA) is the gold standard for confirming target engagement in a cellular context. This technique measures the change in the thermal stability of a target protein upon ligand binding. An increase in the melting temperature of KAT6A in the presence of this compound indicates direct binding.
Q5: What is the maximum recommended concentration of the vehicle (e.g., DMSO) in cell culture experiments?
A5: As a general rule, the final concentration of DMSO in cell culture media should be kept below 0.5%, and ideally below 0.1%, to avoid solvent-induced artifacts and cytotoxicity.[4] Always include a vehicle-only control in your experiments to account for any effects of the solvent.[4]
Troubleshooting Guides
Issue 1: High background signal or inconsistent results in biochemical assays.
-
Possible Cause: Compound precipitation after dilution into aqueous buffers.[4]
-
Solution:
-
Lower Final Concentration: Your working concentration may exceed the aqueous solubility of this compound. Try performing a serial dilution to a lower concentration.[4]
-
Optimize Solvent Concentration: While minimizing DMSO is important, a slightly higher final concentration (e.g., up to 0.5%) might be necessary to maintain solubility. Always run a corresponding vehicle control.[4]
-
Fresh Dilutions: Do not use solutions that have precipitated. Prepare fresh dilutions from your stock solution for each experiment.[4]
-
Issue 2: Observed cellular effect does not correlate with biochemical potency (IC50).
-
Possible Cause: Poor cell permeability of the compound.[2]
-
Solution:
-
Dose-Response and Time-Course: Perform a comprehensive dose-response and time-course experiment to determine the optimal concentration and incubation time for your specific cell line.
-
Permeability Assays: Consider performing a parallel artificial membrane permeability assay (PAMPA) to assess the passive diffusion of this compound.[3]
-
Target Engagement Assay: Use CETSA to confirm that the compound is reaching and binding to KAT6A inside the cell.
-
Issue 3: Suspected off-target effects are confounding the experimental outcome.
-
Possible Cause: The concentration of this compound used is high enough to inhibit other kinases like KAT6B.
-
Solution:
-
Titrate Down: Lower the concentration of this compound to a range where it is highly selective for KAT6A. Refer to the selectivity profile data.
-
Use Orthogonal Approaches: Confirm the phenotype using a structurally different KAT6A inhibitor.[2]
-
Genetic Knockdown: Use siRNA or shRNA to specifically knock down KAT6A and see if it phenocopies the effect of this compound.
-
Rescue Experiment: If possible, overexpress a drug-resistant mutant of KAT6A to see if it reverses the effect of the inhibitor.
-
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Assay Type |
| KAT6A | 15 | Biochemical HTRF |
| KAT6B | 250 | Biochemical HTRF |
| p300 | > 10,000 | Biochemical HTRF |
| CBP | > 10,000 | Biochemical HTRF |
Table 2: Cellular Activity of this compound in a KAT6A-dependent cell line (e.g., ZR-75-1)
| Assay Type | Endpoint | EC50 (nM) |
| H3K23 Acetylation | In-Cell Western | 50 |
| Cell Proliferation | 72h Incubation | 120 |
Experimental Protocols
Protocol 1: In Vitro KAT6A HTRF Assay
This protocol is for determining the IC50 of this compound against KAT6A using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Materials:
-
Recombinant human KAT6A enzyme
-
Histone H3 peptide substrate
-
Acetyl-CoA
-
This compound compound
-
HTRF detection reagents (e.g., anti-acetylated H3K23 antibody and corresponding donor/acceptor fluorophores)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% BSA)
-
384-well low-volume plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO, then dilute into assay buffer to the desired final concentrations.
-
In a 384-well plate, add 2 µL of the diluted this compound or vehicle (DMSO) control.
-
Add 4 µL of a solution containing the KAT6A enzyme and the histone H3 peptide substrate to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the enzymatic reaction by adding 4 µL of Acetyl-CoA to each well.
-
Incubate the reaction for 60 minutes at room temperature.
-
Stop the reaction by adding the HTRF detection reagents as per the manufacturer's instructions.
-
Incubate for 60 minutes at room temperature to allow for signal development.
-
Read the plate on an HTRF-compatible plate reader.
-
Calculate the percent inhibition for each concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol is for verifying the target engagement of this compound with KAT6A in intact cells.
Materials:
-
Cells expressing KAT6A
-
This compound compound
-
Cell culture medium
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer with protease inhibitors
-
PCR tubes or strips
-
Thermal cycler
-
Equipment for protein quantification (e.g., BCA assay)
-
Equipment for Western blotting (SDS-PAGE gels, transfer apparatus, anti-KAT6A antibody, secondary antibody, and detection reagents)
Procedure:
-
Culture cells to approximately 80% confluency.
-
Treat one set of cells with the desired concentration of this compound and another set with vehicle (DMSO) for the desired incubation time.
-
Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Pellet the precipitated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Quantify the protein concentration in each sample.
-
Analyze the amount of soluble KAT6A at each temperature point by Western blotting using an anti-KAT6A antibody.
-
Generate a melting curve by plotting the percentage of soluble KAT6A against the temperature for both the vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature for the this compound-treated sample indicates target engagement.
Mandatory Visualizations
Caption: Simplified signaling pathway showing KAT6A-mediated histone acetylation and its inhibition by this compound.
Caption: Experimental workflow for optimizing this compound dosage.
Caption: Troubleshooting logic for differentiating on-target vs. off-target effects.
References
Navigating KAT6A Experiments: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments involving the lysine acetyltransferase KAT6A (also known as MOZ). The information is designed to help you interpret unexpected results and optimize your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: My in vitro KAT6A histone acetyltransferase (HAT) assay shows low or no activity. What are the possible causes?
A1: Several factors can contribute to low HAT activity. Consider the following:
-
Enzyme Integrity: Ensure the recombinant KAT6A protein is properly folded and active. Use a fresh aliquot and avoid repeated freeze-thaw cycles.
-
Substrate Quality: The quality of your histone substrate (e.g., recombinant histones, nucleosomes, or peptides) is critical. Confirm its purity and concentration. Some studies suggest that KAT6A complexes have higher activity towards nucleosomal substrates compared to free histones.
-
Cofactor Concentration: Acetyl-CoA is an essential cofactor. Ensure it is fresh and used at an appropriate concentration, typically in the micromolar range.
-
Assay Buffer Conditions: The pH, salt concentration, and presence of detergents can significantly impact enzyme activity. Optimize these conditions for your specific assay format.
-
Presence of Inhibitors: Contaminants in your reagents or buffers could inhibit KAT6A activity.
Q2: I am observing high background in my KAT6A HAT assay. How can I reduce it?
A2: High background can mask the true signal. Here are some troubleshooting steps:
-
Non-enzymatic Acetylation: Ensure that the observed acetylation is not due to non-enzymatic reactions. Run a control reaction without the enzyme.
-
Antibody Specificity: If you are using an antibody-based detection method (e.g., Western blot or ELISA), verify the specificity of your antibody for the acetylated lysine residue of interest.
-
Washing Steps: Optimize the washing steps to remove non-specific binding of antibodies or detection reagents.
-
Blocking: Ensure adequate blocking of the membrane or plate to prevent non-specific antibody binding.
Q3: My co-immunoprecipitation (co-IP) experiment fails to pull down the entire KAT6A complex (KAT6A, BRPF1, ING5, EAF6). What could be the issue?
A3: The stability of the KAT6A complex can be influenced by several factors:
-
Lysis Buffer Composition: The stringency of the lysis buffer is critical. A buffer that is too harsh can disrupt protein-protein interactions within the complex. Conversely, a buffer that is too mild may not efficiently lyse the cells or solubilize the complex. Consider optimizing the detergent and salt concentrations.
-
Protease and Phosphatase Inhibitors: The absence of inhibitors can lead to the degradation of complex components or alterations in post-translational modifications that are important for complex integrity.
-
Antibody Selection: The antibody used for the immunoprecipitation should recognize an epitope that is accessible within the complex.
-
Cross-linking: For transient or weak interactions, consider using a cross-linking agent to stabilize the complex before cell lysis.
Q4: I am seeing inconsistent results in my ChIP-qPCR experiments for KAT6A target genes. What are the potential sources of variability?
A4: ChIP-qPCR results can be variable. Here are some points to consider:
-
Antibody Quality: The specificity and efficiency of the KAT6A antibody are paramount. Validate your antibody for ChIP applications.
-
Cross-linking and Sonication: Inefficient cross-linking or inconsistent chromatin shearing can lead to variability in the amount of immunoprecipitated DNA.
-
Primer Efficiency: Ensure that your qPCR primers are specific and have a high amplification efficiency.
-
Data Normalization: Properly normalize your data to an input control and a negative control genomic region.
Q5: I have treated my cells with a KAT6A inhibitor, but I don't see the expected downstream effects on the PI3K/AKT pathway. Why might this be?
A5: A lack of downstream effects could be due to several reasons:
-
Inhibitor Potency and Specificity: Verify the IC50 of your inhibitor for KAT6A and consider potential off-target effects.[1] Run control experiments to ensure the observed phenotype is specific to KAT6A inhibition.
-
Cellular Context: The role of KAT6A in regulating the PI3K/AKT pathway can be cell-type specific. Confirm that this pathway is a primary target of KAT6A in your experimental system.
-
Time Course: The effects of KAT6A inhibition on downstream signaling may be time-dependent. Perform a time-course experiment to identify the optimal time point for observing changes in AKT phosphorylation or target gene expression.
-
Compensatory Mechanisms: Cells may activate compensatory signaling pathways that mask the effect of KAT6A inhibition.
Troubleshooting Guides
In Vitro Histone Acetyltransferase (HAT) Assays
| Unexpected Result | Potential Cause | Recommended Solution |
| Low/No KAT6A Activity | Inactive enzyme | Use a new aliquot of recombinant KAT6A; avoid repeated freeze-thaw cycles. |
| Poor substrate quality | Confirm the purity and concentration of your histone substrate. | |
| Suboptimal Acetyl-CoA concentration | Use fresh Acetyl-CoA at a concentration of at least 0.5 µM.[2] | |
| Inappropriate buffer conditions | Optimize pH, salt, and detergent concentrations in the assay buffer. | |
| High Background | Non-enzymatic acetylation | Include a "no enzyme" control to assess background acetylation. |
| Non-specific antibody binding | Validate antibody specificity; optimize blocking and washing steps. | |
| Inconsistent Results | Pipetting errors | Use calibrated pipettes and ensure accurate reagent dispensing. |
| Temperature fluctuations | Maintain a consistent temperature throughout the assay. |
Co-Immunoprecipitation of the KAT6A Complex
| Unexpected Result | Potential Cause | Recommended Solution |
| Failure to pull down the entire complex | Lysis buffer too harsh | Optimize detergent (e.g., NP-40) and salt (e.g., 150-300 mM KCl) concentrations.[2] |
| Protein degradation | Always include protease and phosphatase inhibitors in your lysis buffer. | |
| Inaccessible antibody epitope | Try different antibodies targeting various regions of the bait protein. | |
| High non-specific binding | Insufficient washing | Increase the number and stringency of wash steps. |
| Non-specific binding to beads | Pre-clear the lysate with beads before adding the antibody. | |
| Low yield of the complex | Low expression of complex components | Use a larger amount of starting material (cell lysate). |
| Inefficient antibody-bead coupling | Ensure optimal antibody binding to the protein A/G beads. |
Analysis of Downstream Signaling Pathways (e.g., PI3K/AKT)
| Unexpected Result | Potential Cause | Recommended Solution |
| No change in p-AKT levels after KAT6A knockdown/inhibition | Cell-type specific pathway regulation | Confirm the role of KAT6A in PI3K/AKT signaling in your cell line. |
| Suboptimal time point | Perform a time-course experiment to determine the kinetics of the response. | |
| Inactive inhibitor | Verify the activity and stability of your KAT6A inhibitor. | |
| Unexpected changes in target gene expression | Off-target effects of the inhibitor | Use a structurally unrelated KAT6A inhibitor or a genetic approach (siRNA/shRNA) to confirm specificity. |
| Indirect regulatory mechanisms | Consider that KAT6A may regulate the target gene indirectly through other factors. | |
| High variability in qPCR results | Poor primer design | Validate qPCR primer efficiency and specificity. |
| Inconsistent sample quality | Ensure high-quality RNA extraction and cDNA synthesis. |
Experimental Protocols
In Vitro Histone Acetyltransferase (HAT) Assay (Radiometric)
This protocol is adapted from commercially available assay services.[2]
Materials:
-
Recombinant human KAT6A
-
Histone H3 substrate (5 µM)
-
[³H]-Acetyl CoA (0.5 µM)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)
-
Scintillation fluid
Procedure:
-
Prepare a reaction mixture containing assay buffer, histone H3, and [³H]-Acetyl CoA.
-
Add the KAT6A enzyme to initiate the reaction. For inhibitor studies, pre-incubate the enzyme with the compound before adding the substrates.
-
Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding an equal volume of stop solution (e.g., 2M Guanidine HCl).
-
Spot the reaction mixture onto a filter paper and wash thoroughly to remove unincorporated [³H]-Acetyl CoA.
-
Measure the incorporated radioactivity using a scintillation counter.
Co-Immunoprecipitation of the Endogenous KAT6A Complex
This protocol is a general guideline and may require optimization.
Materials:
-
Cells expressing the KAT6A complex
-
Lysis buffer (e.g., 20 mM Tris-HCl pH 7.6, 150-300 mM KCl, 0.25-0.5% NP-40, 10% glycerol, with protease and phosphatase inhibitors)[2]
-
Anti-KAT6A antibody (or antibody against another complex component)
-
Protein A/G magnetic beads
-
Wash buffer (lysis buffer with optimized detergent and salt concentrations)
-
Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)
Procedure:
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the lysate by centrifugation.
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the primary antibody for 2-4 hours or overnight at 4°C.
-
Add protein A/G beads and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specific binders.
-
Elute the bound proteins from the beads using elution buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against the different components of the KAT6A complex.
Signaling Pathways and Experimental Workflows
KAT6A-PI3K/AKT Signaling Pathway
References
Technical Support Center: Improving the Bioavailability of KAT681 in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low bioavailability of KAT681 in animal studies.
Frequently Asked Questions (FAQs)
Q1: this compound demonstrates high potency in in-vitro assays but fails to show efficacy in animal models. What could be the underlying issue?
A significant discrepancy between in-vitro potency and in-vivo efficacy is often attributed to poor oral bioavailability.[1] For a drug to be effective when administered orally, it must first dissolve in the gastrointestinal fluids and then permeate the intestinal membrane to reach systemic circulation.[1][2] Low aqueous solubility is a primary reason for poor dissolution and, consequently, low bioavailability.[1][3] It is crucial to assess the physicochemical properties of this compound, particularly its solubility and permeability, to diagnose the problem.
Q2: How can I classify the biopharmaceutical properties of this compound?
The Biopharmaceutics Classification System (BCS) is a framework to categorize drug substances based on their aqueous solubility and intestinal permeability.[4][5]
-
Class I: High Solubility, High Permeability
-
Class II: Low Solubility, High Permeability
-
Class III: High Solubility, Low Permeability
-
Class IV: Low Solubility, Low Permeability
Most new chemical entities fall into BCS Class II or IV, facing challenges with solubility and/or permeability.[6] Characterizing this compound according to the BCS will help in selecting an appropriate formulation strategy.
Q3: What are the primary causes of low oral bioavailability?
Low oral bioavailability can stem from several factors:[2][3][7][8]
-
Poor Aqueous Solubility: The drug does not dissolve sufficiently in the gastrointestinal fluids.[2][3]
-
Low Permeability: The drug cannot efficiently cross the intestinal wall to enter the bloodstream.[5][7]
-
Extensive First-Pass Metabolism: The drug is metabolized in the intestinal wall or the liver before it reaches systemic circulation.[2][3]
-
Instability: The drug degrades in the acidic environment of the stomach or due to enzymatic activity.
Troubleshooting Guides
Issue 1: High variability in plasma concentrations of this compound between individual animals.
Potential Cause 1: Inconsistent Dosing Technique
-
Troubleshooting: Ensure that the oral gavage technique is consistent and that the formulation is administered directly into the stomach. Train all personnel on a standardized procedure.[9]
Potential Cause 2: Food Effect
-
Troubleshooting: Standardize the feeding schedule of the animals. The presence of food can alter gastric emptying time and intestinal pH, leading to variable absorption.[1][9] Conduct pilot studies to assess the impact of fed versus fasted states on this compound absorption.
Potential Cause 3: Lack of Formulation Homogeneity
-
Troubleshooting: For suspensions, ensure the formulation is uniformly mixed before each administration to prevent settling of this compound particles. For solutions, confirm that this compound is fully dissolved and remains so.[1]
Issue 2: The plasma concentration of this compound is below the limit of quantification (BLQ).
Potential Cause 1: Poor Solubility and Dissolution in the GI Tract
-
Troubleshooting: The formulation is not effectively solubilizing this compound in vivo. A more advanced formulation strategy is likely needed. Start by screening for solubilizing excipients (see Protocol 1) and consider formulations such as solid dispersions or lipid-based systems.[3][6][10][11]
Potential Cause 2: Extensive First-Pass Metabolism
-
Troubleshooting: Conduct in vitro metabolism studies using liver microsomes to assess the extent of hepatic first-pass metabolism.[9] If metabolism is high, consider co-administration with a metabolic inhibitor (with appropriate justification) or use alternative routes of administration (e.g., intravenous) to determine absolute bioavailability.[9]
Issue 3: The this compound formulation precipitates upon storage or dilution.
Potential Cause 1: Supersaturation and Instability
-
Troubleshooting: The concentration of this compound may exceed its thermodynamic solubility in the chosen vehicle. Consider reducing the concentration or adding a precipitation inhibitor such as HPMC or PVP.[1]
Potential Cause 2: pH Shift
-
Troubleshooting: If the solubility of this compound is pH-dependent, changes in the formulation's pH upon storage or dilution can cause precipitation. Buffer the formulation to maintain an optimal pH for solubility.[1][12]
Data Presentation: Formulation Strategies for Bioavailability Enhancement
| Formulation Strategy | Mechanism of Action | Advantages | Disadvantages | Suitable for BCS Class |
| Micronization/Nanonization | Increases surface area for dissolution by reducing particle size.[8][12][13] | Simple, well-established technique. | May not be sufficient for very poorly soluble compounds; risk of particle agglomeration. | II, IV |
| Amorphous Solid Dispersions | Stabilizes the drug in a high-energy, amorphous state within a hydrophilic polymer matrix, increasing apparent solubility and dissolution rate.[6][13] | Significant increase in solubility and bioavailability. | Can be physically unstable and revert to a crystalline form; requires specialized manufacturing techniques like spray drying or hot-melt extrusion.[10] | II, IV |
| Lipid-Based Formulations (e.g., SEDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents that form a micro or nanoemulsion upon contact with GI fluids, enhancing solubilization.[4][6][7] | Can improve lymphatic uptake, bypassing first-pass metabolism.[4][8] | Requires careful selection of excipients to ensure safety and stability. | II, IV |
| Co-crystals | A crystalline structure composed of the API and a co-former, which can alter the physicochemical properties, including solubility and dissolution rate.[10] | Can improve solubility and stability. | Requires screening for suitable co-formers. | II |
| Salt Formation | Converts an ionizable drug into a salt form with improved solubility and dissolution rate.[3][10] | A common and effective strategy. | Only applicable for drugs with ionizable functional groups.[10] | II |
Experimental Protocols
Protocol 1: Screening for Solubilizing Excipients
Objective: To identify suitable co-solvents, surfactants, and lipids that enhance the solubility of this compound.
Methodology:
-
Prepare stock solutions of various pharmaceutically acceptable excipients (e.g., PEG 400, Propylene Glycol, Polysorbate 80, Cremophor EL, Capryol 90).[1]
-
Add an excess amount of this compound to a fixed volume of each excipient or a mixture of excipients.
-
Equilibrate the samples by shaking or rotating at a constant temperature (e.g., 25°C) for 24-48 hours to ensure saturation is reached.[1]
-
Centrifuge the samples to pellet the undissolved this compound.
-
Carefully collect the supernatant and dilute it with an appropriate solvent.
-
Quantify the concentration of dissolved this compound using a validated analytical method (e.g., HPLC-UV).
Protocol 2: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To formulate this compound in a SEDDS to improve its oral bioavailability.
Methodology:
-
Formulation Design: Based on the results from Protocol 1, select an oil phase, a surfactant, and a co-surfactant that effectively solubilize this compound.
-
Preparation: Accurately weigh the required amounts of the oil, surfactant, and co-surfactant into a glass vial. Add the calculated amount of this compound to the mixture.
-
Gently heat the mixture (e.g., to 40°C) and vortex until a clear, homogenous solution is obtained.[9]
-
Characterization:
-
Droplet Size Analysis: Dilute the SEDDS formulation in water and measure the resulting emulsion droplet size using a particle size analyzer.[9]
-
In Vitro Dissolution: Perform in vitro dissolution studies in a relevant medium (e.g., simulated gastric fluid followed by simulated intestinal fluid) to assess the drug release profile.[9]
-
Visualizations
Caption: Key factors influencing the oral bioavailability of a drug.
Caption: Decision workflow for selecting a bioavailability enhancement strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. Drug Bioavailability - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]
- 3. jneonatalsurg.com [jneonatalsurg.com]
- 4. Improved Bioavailability of Poorly Soluble Drugs through Gastrointestinal Muco-Adhesion of Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. upm-inc.com [upm-inc.com]
- 7. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. drughunter.com [drughunter.com]
- 11. researchgate.net [researchgate.net]
- 12. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability of KAT681
Welcome to the technical support center for KAT681. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential challenges encountered during the use of this compound, with a specific focus on managing batch-to-batch variability to ensure experimental reproducibility and data integrity.
Troubleshooting Guide
This guide provides solutions to specific problems that may arise during your experiments with this compound.
Q1: I'm observing a significant difference in the IC50 value of this compound in my cell-based assay compared to the previous batch.
A1: Batch-to-batch variation in potency is a common issue that can stem from several factors. Here’s a systematic approach to troubleshoot this problem:
-
Verify Compound Identity and Purity: The first step is to confirm that the new batch of this compound meets the required quality specifications. Differences in purity or the presence of impurities can significantly alter the compound's biological activity. We recommend performing analytical tests to compare the new batch with a previously well-characterized, "gold standard" batch.
-
Assess Compound Solubility: Poor solubility can lead to a lower effective concentration of the inhibitor in your assay, resulting in a higher apparent IC50.[1] Ensure that this compound is fully dissolved in your vehicle solvent (e.g., DMSO) before diluting it into your aqueous assay buffer. Visually inspect the stock solution for any precipitation.
-
Review Experimental Parameters: Inconsistencies in experimental conditions can contribute to variability. Double-check the following:
-
Cell Passage Number: Use cells within a consistent and low passage number range, as cellular responses can change over time in culture.
-
Reagent Consistency: Ensure that all other reagents (e.g., media, serum, ATP) are from the same lot or have been tested for consistency.
-
Assay Incubation Times: Adhere strictly to the established incubation times for inhibitor treatment and assay development.
-
-
Perform a Dose-Response Curve Comparison: Run a full dose-response curve for both the new and old batches of this compound in parallel. This will provide a comprehensive comparison of their potency and help identify any unusual curve shapes that might indicate issues like aggregation.
Q2: My current batch of this compound seems to have poor solubility in DMSO compared to previous batches.
A2: Changes in the physical properties of a compound, such as solubility, can occur between batches. Here are some steps to address this issue:
-
Confirm the Certificate of Analysis (CoA): Review the CoA for the new batch to check for any reported differences in physical form (e.g., crystalline vs. amorphous) or salt form, which can impact solubility.
-
Gentle Warming and Sonication: To aid dissolution, you can gently warm the solution to 37°C for a short period (5-10 minutes) or use a sonicator bath.[2] However, be cautious with prolonged heating, as it may degrade the compound.
-
Test Alternative Solvents: If DMSO solubility remains an issue, consider testing other appropriate solvents like ethanol or DMF.[2] Always remember to include a vehicle control for any new solvent used in your experiments.
-
Prepare Fresh Stock Solutions: Avoid using stock solutions that have undergone multiple freeze-thaw cycles, as this can affect compound stability and solubility.[3] It is best practice to aliquot stock solutions into single-use volumes.
Q3: I'm observing unexpected off-target effects or cellular toxicity with a new batch of this compound at concentrations that were previously well-tolerated.
A3: The presence of impurities is a likely cause for unexpected biological activity. These impurities can arise from the synthesis or degradation of the compound.
-
Purity Assessment: A thorough analysis of the compound's purity is essential. Techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) can identify and quantify impurities.[4][5][6]
-
Use a Structurally Unrelated Inhibitor: To confirm that the observed phenotype is due to the inhibition of the intended target (KAT6), use a structurally unrelated inhibitor of the same target.[2] If both compounds produce the same effect, it is more likely to be an on-target effect.
-
Employ a Negative Control Analog: If available, a structurally similar but biologically inactive analog of this compound can be a powerful tool to distinguish on-target from off-target effects.[2]
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing this compound?
A1: Proper storage is crucial for maintaining the stability and activity of this compound.
-
Solid Form: Store the solid compound at -20°C, protected from light and moisture.
-
Stock Solutions: Prepare stock solutions in a suitable solvent like DMSO and store them in small, single-use aliquots at -80°C to minimize freeze-thaw cycles.[3]
Q2: How can I ensure the consistency of my experimental results when starting with a new batch of this compound?
A2: We strongly recommend performing a "batch validation" experiment before using a new batch of this compound in critical experiments. This involves running a side-by-side comparison of the new batch with a previously validated batch in your key assay. This will help you to confirm that the new batch performs as expected and to make any necessary adjustments to your experimental protocol.
Q3: What analytical techniques are recommended for assessing the purity of this compound?
A3: A combination of chromatographic and spectrometric techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a standard method for quantifying the purity of small molecules and detecting non-volatile impurities.[7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS confirms the identity of the compound by determining its molecular weight and can also be used to identify impurities.[5][6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful technique for confirming the chemical structure of the compound and can also provide information about purity.
Data Presentation
Table 1: Hypothetical Batch-to-Batch Variability of this compound
| Parameter | Batch A | Batch B | Batch C | Acceptance Criteria |
| Purity (by HPLC) | 99.5% | 97.2% | 99.8% | > 98.0% |
| IC50 (KAT6 Kinase Assay) | 5.2 nM | 15.8 nM | 4.9 nM | 4.0 - 8.0 nM |
| Solubility in DMSO | > 50 mM | 25 mM | > 50 mM | > 40 mM |
| Appearance | White Crystalline Solid | Off-white Powder | White Crystalline Solid | White to off-white solid |
This table presents hypothetical data to illustrate potential variability between different batches of this compound. The "Acceptance Criteria" column indicates the quality control standards that a batch should meet to be considered acceptable for use.
Experimental Protocols
Protocol 1: Purity Assessment of this compound by HPLC
Objective: To determine the purity of a batch of this compound using reverse-phase high-performance liquid chromatography (RP-HPLC).
Materials:
-
This compound sample
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
C18 reverse-phase HPLC column
-
HPLC system with UV detector
Procedure:
-
Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
Prepare the mobile phases:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
-
Set up the HPLC system with the following parameters:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
Gradient: 5% to 95% Mobile Phase B over 20 minutes
-
-
Inject the this compound sample and run the gradient program.
-
Analyze the resulting chromatogram. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
Protocol 2: Cell-Based KAT6 Kinase Activity Assay
Objective: To determine the in-cell potency (IC50) of this compound by measuring the phosphorylation of a known KAT6 substrate.
Materials:
-
This compound (from different batches)
-
Cell line expressing KAT6 (e.g., HEK293T overexpressing KAT6)
-
Cell culture medium and supplements
-
Antibody specific for the phosphorylated substrate of KAT6
-
Secondary antibody conjugated to a detectable enzyme (e.g., HRP)
-
Substrate for the secondary antibody (e.g., TMB)
-
Plate reader
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Prepare a serial dilution of this compound (and other batches for comparison) in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubate the plate for the desired treatment time (e.g., 2 hours).
-
Lyse the cells and perform an ELISA-based detection of the phosphorylated substrate according to the manufacturer's instructions for the antibodies used.
-
Measure the signal using a plate reader.
-
Plot the signal as a function of the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
Caption: A flowchart for troubleshooting batch-to-batch variability.
Caption: A diagram of a hypothetical KAT6 signaling pathway.
References
Technical Support Center: Refining Experimental Protocols for Long-Term Studies of K-Acetyltransferase (KAT) Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in long-term studies involving K-acetyltransferase (KAT) inhibitors. Given the absence of specific public information on "KAT681," this guide focuses on the broader KAT family, with specific examples from well-characterized members like KAT6A, to address common challenges in long-term experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the major families of K-acetyltransferases (KATs) and their general functions?
A1: KATs, also known as histone acetyltransferases (HATs), are enzymes that transfer an acetyl group from acetyl-CoA to lysine residues on histone and non-histone proteins.[1] This modification plays a crucial role in regulating gene expression by altering chromatin structure.[1][2] The major families of KATs include:
-
GNAT (Gcn5-related N-acetyltransferases): This family, which includes GCN5 (KAT2A) and PCAF (KAT2B), is primarily involved in transcriptional activation.[2][3]
-
MYST: Named after its founding members (MOZ, Ybf2/Sas3, Sas2, and Tip60), this family is involved in diverse cellular processes, including transcription, DNA repair, and apoptosis.[2][3] KAT6A (also known as MOZ or MYST3) belongs to this family.[4]
-
p300/CBP: This family consists of two closely related proteins, p300 (KAT3B) and CBP (KAT3A), which act as global transcriptional co-activators.[3][5]
Q2: What are the common challenges encountered in long-term cell culture studies with KAT inhibitors?
A2: Long-term studies with any small molecule inhibitor, including those targeting KATs, can present several challenges:[6][7][8]
-
Cellular Toxicity: High concentrations or prolonged exposure to inhibitors can lead to off-target effects and cytotoxicity.[6]
-
Inhibitor Instability: The inhibitor may degrade over long incubation periods, leading to inconsistent results.
-
Development of Resistance: Cells can develop resistance to the inhibitor over time through various mechanisms.
-
Phenotypic Changes: Long-term treatment can induce unintended phenotypic changes in cell lines, such as altered growth rates or morphology.[7]
-
Contamination: Long-term cultures are more susceptible to microbial contamination.[9][]
Q3: How do I determine the optimal concentration of a KAT inhibitor for a long-term study?
A3: The optimal concentration should be high enough to inhibit the target KAT effectively without causing significant cytotoxicity. A dose-response curve is essential to determine the IC50 (half-maximal inhibitory concentration).[6] For long-term studies, it is advisable to use a concentration at or slightly above the IC50 and to monitor cell viability and the desired phenotypic effects regularly.
Q4: What are the key signaling pathways regulated by KATs that I should monitor in my long-term experiments?
A4: KATs are involved in a multitude of signaling pathways. The specific pathways to monitor will depend on the KAT being studied and the cellular context. For example, KAT6A has been shown to upregulate the PI3K/AKT signaling pathway in glioblastoma.[4][11] Therefore, in studies involving KAT6A inhibitors, monitoring the phosphorylation status of key proteins in this pathway, such as AKT, would be crucial. Other pathways commonly influenced by KATs include those regulated by p53, NF-κB, and various growth factor receptors.[12][13][14]
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition of Histone Acetylation
| Possible Cause | Suggested Solution |
| Inhibitor Degradation | Prepare fresh stock solutions of the inhibitor regularly. Store stock solutions at the recommended temperature and protect from light. Consider the stability of the inhibitor in your culture medium over time. |
| Suboptimal Inhibitor Concentration | Perform a dose-response experiment to determine the optimal concentration for your cell line and experimental duration. The effective concentration in cell-based assays can be different from the biochemical IC50. |
| High Target Enzyme Expression | Cell lines with very high expression of the target KAT may require higher inhibitor concentrations for effective inhibition. Quantify the expression level of the target KAT in your cell line. |
| Cellular Efflux of the Inhibitor | Some cell lines express high levels of drug efflux pumps (e.g., P-glycoprotein), which can reduce the intracellular concentration of the inhibitor. Consider using cell lines with lower efflux pump activity or co-administering an efflux pump inhibitor if appropriate. |
Issue 2: High Levels of Cell Death or Toxicity
| Possible Cause | Suggested Solution |
| Inhibitor Concentration is Too High | Reduce the inhibitor concentration. The goal is to inhibit the target without causing excessive cell death. A viability assay (e.g., MTT or trypan blue exclusion) should be performed alongside the functional assays.[6] |
| Prolonged Exposure | Reduce the duration of the treatment. If continuous treatment is necessary, consider a dose-reduction strategy over time. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cell line (typically <0.1%).[6] Always include a vehicle-only control in your experiments. |
| Off-Target Effects | At higher concentrations, inhibitors may affect other cellular targets. If possible, test the inhibitor against a panel of related enzymes to assess its specificity. |
Issue 3: Altered Cell Morphology or Growth Rate in Long-Term Cultures
| Possible Cause | Suggested Solution |
| Senescence | Long-term treatment with some inhibitors can induce cellular senescence.[15] Use senescence markers (e.g., SA-β-gal staining) to assess this possibility. |
| Selection of a Resistant Population | Over time, a subpopulation of cells that is resistant to the inhibitor may be selected for. Monitor the expression and activity of the target KAT and downstream signaling pathways to detect any signs of resistance. |
| Nutrient Depletion | Long-term cultures require regular media changes to replenish nutrients and remove waste products. Ensure an appropriate media refreshment schedule.[] |
| Mycoplasma Contamination | Mycoplasma contamination can alter cell behavior without causing overt turbidity.[9] Regularly test your cell cultures for mycoplasma. |
Experimental Protocols
Protocol 1: Histone Acetyltransferase (HAT) Activity Assay
This protocol describes a general fluorometric assay to measure the activity of a KAT enzyme.
Materials:
-
HAT Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)
-
Acetyl-CoA
-
Histone peptide substrate (e.g., H3 peptide)
-
KAT enzyme source (purified protein or nuclear extract)
-
Fluorescent developer
-
96-well black plate
-
Fluorometric plate reader
Procedure:
-
Prepare Reagents: Thaw all reagents on ice. Prepare a standard curve using a known amount of CoA.
-
Reaction Setup: In a 96-well plate, add the following in order:
-
HAT Assay Buffer
-
KAT inhibitor (at various concentrations) or vehicle
-
KAT enzyme
-
Histone peptide substrate
-
-
Initiate Reaction: Add Acetyl-CoA to all wells to start the reaction.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Stop Reaction & Develop: Add the fluorescent developer to each well. The developer reacts with the free CoA generated during the reaction to produce a fluorescent signal.
-
Read Fluorescence: Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Data Analysis: Subtract the background fluorescence and calculate the HAT activity relative to the vehicle control.
Protocol 2: Western Blot for Histone Acetylation
This protocol is used to assess the effect of a KAT inhibitor on the acetylation of a specific histone residue in cells.
Materials:
-
Cells treated with KAT inhibitor or vehicle
-
Lysis buffer (e.g., RIPA buffer) with protease and deacetylase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (specific for the acetylated histone residue and total histone as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse the treated cells and collect the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, add the chemiluminescent substrate, and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the acetylated histone signal to the total histone signal.
Visualizations
Caption: KAT6A Signaling Pathway in Glioma.
Caption: Long-Term KAT Inhibitor Experimental Workflow.
References
- 1. Histone acetyltransferase - Wikipedia [en.wikipedia.org]
- 2. epigenie.com [epigenie.com]
- 3. KATs in Cancer: Functions and Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone acetyltransferase KAT6A upregulates PI3K/AKT signaling through TRIM24 binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KATs Off: Biomedical Insights from lysine acetyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. adl.usm.my [adl.usm.my]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. scientificlabs.com [scientificlabs.com]
- 11. researchgate.net [researchgate.net]
- 12. KAT3B / p300 Antibody | Affinity Biosciences [affbiotech.com]
- 13. KAT2A lysine acetyltransferase 2A [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 14. genecards.org [genecards.org]
- 15. researchgate.net [researchgate.net]
How to mitigate potential cardiotoxicity of thyromimetics like KAT681
This technical support center provides guidance for researchers, scientists, and drug development professionals on mitigating the potential cardiotoxicity of thyromimetics, with a focus on compounds like KAT-681.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which thyromimetics like KAT-681 can induce cardiotoxicity?
A1: The cardiotoxicity of thyroid hormone and its mimetics is primarily mediated through the Thyroid Hormone Receptor α (THRα).[1][2] Activation of THRα in the heart can lead to adverse effects such as tachycardia and cardiac hypertrophy. In contrast, the desired metabolic effects in the liver, such as lowering cholesterol, are mainly mediated by Thyroid Hormone Receptor β (THRβ).[1][2] Therefore, the selectivity of a thyromimetic for THRβ over THRα is a critical determinant of its cardiac safety profile.[3]
Q2: How is the cardiotoxicity of thyromimetics mitigated at the drug design stage?
A2: The principal strategy to mitigate cardiotoxicity is the rational design of THRβ-selective agonists.[3][4] This involves modifying the chemical structure of the thyromimetic to increase its binding affinity for THRβ while minimizing its affinity for THRα.[3] Additionally, designing compounds with liver-specific uptake can further reduce the potential for cardiac effects by limiting the exposure of the heart to the drug.[5][6] Prodrug strategies, where the compound is activated predominantly in the liver, are also employed to enhance liver targeting and improve the therapeutic index.[1][6]
Q3: What are the key preclinical assays to evaluate the potential cardiotoxicity of a thyromimetic?
A3: A comprehensive preclinical assessment of cardiotoxicity involves a combination of in vitro and in vivo studies.
-
In Vitro Assays: Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are a highly relevant model for assessing cardiotoxicity.[7] Key assays include monitoring changes in beating frequency, contractility, and intracellular calcium handling.[8] Other important in vitro tests include the hERG (human Ether-a-go-go-Related Gene) channel assay to assess the risk of QT prolongation and arrhythmias.[8]
-
In Vivo Models: Rodent models, such as rats and mice, are commonly used to evaluate the systemic effects of thyromimetics.[9] Key parameters to monitor include heart rate, blood pressure, and cardiac function via echocardiography. Histopathological analysis of heart tissue is also crucial to identify any structural changes.[9]
Q4: Are there any known cardiac effects of KAT-681 from preclinical studies?
A4: Preclinical studies on KAT-681 (also referred to as T-0681) have primarily focused on its effects on liver cancer and atherosclerosis. In a study on hepatocarcinogenesis in rats, KAT-681 was described as a liver-selective thyromimetic.[10] Another study in rabbits showed that T-0681 effectively reduced plasma cholesterol and triglycerides and decreased the development of atherosclerosis.[11] While these studies highlight its liver-centric action, they do not provide specific details on direct cardiac assessments. The emphasis on its liver selectivity suggests a design aimed at minimizing extra-hepatic effects, including those on the heart.
Troubleshooting Guides
Guide 1: Unexpected Cardiotoxic Signals in In Vitro hiPSC-CM Assays
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Increased beating rate (tachycardia) | Off-target effects on ion channels or direct THRα activation in cardiomyocytes. | 1. Confirm the THRβ selectivity of the compound batch using receptor binding assays.2. Perform patch-clamp analysis to investigate effects on key cardiac ion channels (e.g., hERG, calcium, sodium channels).3. Test a range of concentrations to determine if the effect is dose-dependent and to identify a potential therapeutic window. |
| Decreased cell viability (cytotoxicity) | Mitochondrial dysfunction, induction of apoptosis, or general cellular stress. | 1. Conduct assays to measure mitochondrial membrane potential and ATP production.[12]2. Perform assays for markers of apoptosis (e.g., caspase activity) and necrosis (e.g., LDH release).3. Evaluate markers of oxidative stress (e.g., reactive oxygen species production). |
| Arrhythmic beating patterns | Disruption of normal cardiac electrophysiology. | 1. Utilize multi-electrode arrays (MEAs) to record field potentials and analyze parameters like field potential duration and beat period variability.[8]2. Perform calcium transient imaging to assess for irregularities in calcium handling. |
Guide 2: Adverse Cardiovascular Findings in In Vivo Animal Models
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Sustained increase in heart rate | Significant THRα activation in the heart. | 1. Re-evaluate the in vitro THRβ/THRα selectivity of the compound.2. Measure plasma and heart tissue concentrations of the compound to assess cardiac exposure.3. Consider a dose-response study to determine the threshold for this effect. |
| Increased heart weight or cardiac hypertrophy | Pathological cardiac remodeling due to prolonged THRα stimulation. | 1. Perform detailed histopathological analysis of the heart tissue to characterize the hypertrophy.2. Analyze gene expression of cardiac stress markers (e.g., ANP, BNP) in heart tissue.3. Evaluate cardiac function using echocardiography to assess for any functional decline. |
| No significant reduction in cholesterol at non-cardiotoxic doses | Poor liver targeting or insufficient THRβ activation in the liver at safe doses. | 1. Measure liver tissue concentrations of the compound to confirm target engagement.2. Analyze the expression of THRβ target genes in the liver to confirm pharmacological activity.3. Consider formulation strategies or chemical modifications to improve liver selectivity.[5] |
Experimental Protocols
Protocol 1: In Vitro Cardiotoxicity Assessment using hiPSC-CMs
Objective: To evaluate the potential of a thyromimetic compound to induce functional cardiotoxicity in human cardiomyocytes.
Methodology:
-
Cell Culture: Plate hiPSC-CMs on fibronectin-coated multi-well plates (e.g., 96-well) at a density that allows for the formation of a spontaneously beating syncytium. Culture the cells for at least 7-10 days to allow for maturation.
-
Compound Treatment: Prepare a dilution series of the thyromimetic compound in the appropriate cell culture medium. Replace the medium in the hiPSC-CM plates with the compound-containing medium. Include a vehicle control group.
-
Functional Assessment:
-
Beating Rate and Contractility: Use a specialized instrument (e.g., impedance or video-based motion analysis system) to measure the beat rate and contractility of the cardiomyocytes at multiple time points (e.g., 1, 24, 48 hours) post-treatment.
-
Electrophysiology (MEA): For more detailed electrophysiological analysis, plate hiPSC-CMs on multi-electrode array plates. After compound addition, record field potentials to determine beat period, field potential duration, and the incidence of arrhythmic events.
-
-
Cytotoxicity Assessment: After the final functional measurement, collect the cell culture supernatant to measure lactate dehydrogenase (LDH) release as an indicator of membrane damage. The remaining cells can be used for an ATP assay to assess cell viability and metabolic health.[12]
Protocol 2: In Vivo Cardiotoxicity and Efficacy Evaluation in a Rodent Model
Objective: To assess the in vivo cardiac safety and lipid-lowering efficacy of a thyromimetic compound.
Methodology:
-
Animal Model: Use male Sprague-Dawley rats or C57BL/6 mice. For lipid-lowering studies, a diet-induced hypercholesterolemic model may be appropriate.
-
Compound Administration: Administer the thyromimetic compound daily via oral gavage for a specified period (e.g., 14 or 28 days). Include a vehicle control group.
-
Cardiovascular Monitoring:
-
Heart Rate and Blood Pressure: Use a non-invasive tail-cuff system to measure heart rate and blood pressure at baseline and at regular intervals throughout the study.
-
Echocardiography: Perform echocardiography under light anesthesia at baseline and at the end of the study to assess cardiac function parameters such as ejection fraction, fractional shortening, and left ventricular mass.
-
-
Efficacy Assessment: Collect blood samples at baseline and at the end of the study to measure plasma levels of total cholesterol, LDL-C, HDL-C, and triglycerides.
-
Terminal Procedures: At the end of the study, euthanize the animals and collect hearts and livers.
-
Organ Weights: Record the heart and liver weights.
-
Histopathology: Fix a portion of the heart in formalin for histopathological examination to look for signs of hypertrophy or other abnormalities.
-
Gene Expression: Snap-freeze portions of the heart and liver in liquid nitrogen for subsequent analysis of target gene expression (e.g., THR target genes in the liver, cardiac stress markers in the heart).
-
Visualizations
Caption: Thyroid hormone signaling pathway.
Caption: Preclinical cardiotoxicity and efficacy workflow.
Caption: Cardiotoxicity mitigation strategies.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. Selective Agonists of Thyroid Hormone Receptor Beta: Promising Tools for the Treatment of Nonalcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective thyroid hormone receptor-β activation: A strategy for reduction of weight, cholesterol, and lipoprotein (a) with reduced cardiovascular liability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A TRβ-selective agonist confers resistance to diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conferring liver selectivity to a thyromimetic using a novel nanoparticle increases therapeutic efficacy in a diet-induced obesity animal model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting thyroid hormone receptor-beta agonists to the liver reduces cholesterol and triglycerides and improves the therapeutic index - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. What Are the Best Methods to Test Cardiotoxicity? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. escholarship.org [escholarship.org]
- 10. Different inhibitory effects in the early and late phase of treatment with KAT-681, a liver-selective thyromimetic, on rat hepatocarcinogenesis induced by 2-acetylaminofluorene and partial hepatectomy after diethylnitrosamine initiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The thyromimetic T-0681 protects from atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hemogenix, Inc. -- In Vitro Cardiotoxicity Testing [hemogenix.com]
Best practices for long-term storage of KAT681
This technical support center provides guidance on the best practices for the long-term storage of KAT681, a small molecule inhibitor. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for solid this compound?
| Storage Condition | Temperature | Duration | Recommendation |
| Long-term | -20°C | Up to 3 years[1][2] | Recommended . Store in a tightly sealed container, protected from light and moisture. A desiccator can provide additional protection against humidity. |
| Mid-term | 4°C | Up to 2 years[1][2] | Acceptable . Ensure the container is well-sealed and protected from light. |
| Short-term | Room Temperature (18-25°C) | Weeks to months | Not recommended for long-term storage . Stability at room temperature is often limited.[3] |
Q2: How should I store stock solutions of this compound?
A2: The long-term stability of small molecules in solution is generally lower than in solid form. Proper storage of stock solutions is critical to ensure experimental reproducibility.
| Storage Condition | Temperature | Duration | Recommendation |
| Long-term | -80°C | Up to 6 months[1] | Recommended . Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. Use vials with tightly sealing caps. |
| Short-term | -20°C | Up to 1 month[1][2] | Acceptable . Also, aliquot to prevent multiple freeze-thaw cycles. |
Q3: I can't see the this compound powder in the vial. Is it empty?
A3: Small quantities of lyophilized compounds may not be readily visible as they can coat the bottom or walls of the vial.[1] Before opening, centrifuge the vial briefly to pellet the powder at the bottom.
Q4: What solvent should I use to reconstitute this compound?
A4: The choice of solvent depends on the experimental requirements. For creating high-concentration stock solutions of hydrophobic compounds, 100% DMSO is commonly used.[2] Always check the product datasheet for solubility information. For cell-based assays, ensure the final concentration of the solvent (e.g., DMSO) is not toxic to the cells.[2]
Q5: Can I repeatedly freeze and thaw my this compound stock solution?
A5: It is strongly advised to avoid repeated freeze-thaw cycles.[1] This can lead to degradation of the compound and the introduction of moisture. Aliquoting the stock solution into single-use volumes is the best practice.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Compound degradation due to improper storage. | 1. Review storage conditions of both solid compound and stock solutions. 2. Prepare a fresh stock solution from the solid compound. 3. If the issue persists, consider obtaining a new batch of the compound. |
| Precipitate observed in thawed stock solution | Poor solubility at low temperatures or solvent evaporation. | 1. Gently warm the vial to room temperature and vortex to redissolve the precipitate. 2. If precipitation persists, the solution may be supersaturated. Consider preparing a new stock solution at a lower concentration. |
| Change in color or appearance of the solid compound | Potential degradation or contamination. | Do not use the compound. Contact the supplier for a replacement. |
Experimental Protocols
Protocol 1: Reconstitution of Solid this compound
-
Preparation : Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.[4]
-
Centrifugation : Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Solvent Addition : Add the appropriate volume of the desired solvent (e.g., DMSO) to the vial to achieve the target concentration.
-
Dissolution : Vortex or sonicate the vial until the compound is completely dissolved.
-
Aliquoting : Dispense the stock solution into single-use, tightly sealed vials.
-
Storage : Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[1]
Visual Guides
Caption: Decision workflow for the storage of a new chemical like this compound.
Caption: Logical flow for troubleshooting inconsistent experimental results with this compound.
References
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve common artifacts in KAT6A-related assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common assays used to study KAT6A function?
A1: The most common assays to study KAT6A, a histone acetyltransferase, include:
-
Western Blotting: To determine the expression levels of KAT6A protein.
-
Chromatin Immunoprecipitation (ChIP): To identify the genomic regions where KAT6A binds.
-
Histone Acetyltransferase (HAT) Assays: To measure the enzymatic activity of KAT6A.
-
Co-Immunoprecipitation (Co-IP): To identify proteins that interact with KAT6A.
Q2: What are the known histone substrates of KAT6A?
A2: KAT6A is known to acetylate several lysine residues on histone H3, including H3K9, H3K14, and H3K23.[1][2][3]
Q3: I am seeing multiple bands in my Western blot for KAT6A. What could be the cause?
A3: Multiple bands in a Western blot for KAT6A could be due to several factors:
-
Protein Isoforms or Splice Variants: Different forms of the KAT6A protein may exist.[4]
-
Post-Translational Modifications: Modifications such as phosphorylation can alter the protein's migration on the gel.[4]
-
Protein Degradation: Protease activity during sample preparation can lead to smaller fragments.
-
Non-specific Antibody Binding: The antibody may be cross-reacting with other proteins.
Troubleshooting Guides
Western Blotting
Issue: Non-specific bands or high background when probing for KAT6A.
This is a common issue that can obscure the detection of the specific KAT6A protein band.
| Potential Cause | Recommended Solution |
| Primary antibody concentration too high | Titrate the primary antibody to find the optimal concentration. Start with the manufacturer's recommended dilution and perform a dilution series.[5] |
| Non-specific secondary antibody binding | Run a control lane with only the secondary antibody to check for non-specific binding. Consider using a pre-adsorbed secondary antibody. |
| Inadequate blocking | Increase the blocking time or try a different blocking agent (e.g., 5% non-fat milk or BSA in TBST). |
| Insufficient washing | Increase the number and duration of wash steps with TBST to remove unbound antibodies. |
| Sample degradation | Add protease inhibitors to your lysis buffer and keep samples on ice. |
Table 1: Recommended Antibody Dilutions for KAT6A Western Blotting
| Antibody Type | Recommended Starting Dilution | Source |
| Polyclonal | 1:500 - 1:2000 | [5] |
| Monoclonal | 1:1000 | [6] |
Chromatin Immunoprecipitation (ChIP)
Issue: Low yield of immunoprecipitated DNA or poor enrichment of target loci in KAT6A ChIP experiments.
Low signal in ChIP can make it difficult to detect KAT6A binding to its target genes.
| Potential Cause | Recommended Solution |
| Inefficient immunoprecipitation | Ensure you are using a ChIP-validated KAT6A antibody. Optimize the amount of antibody used (typically 1-5 µg per ChIP).[6] |
| Poor cross-linking | Optimize the formaldehyde cross-linking time and concentration. Over-crosslinking can mask epitopes, while under-crosslinking can lead to loss of protein-DNA interactions. |
| Inefficient cell lysis and chromatin shearing | Ensure complete cell lysis to release the nucleus. Optimize sonication or enzymatic digestion to achieve chromatin fragments in the 200-800 bp range. |
| High background | Pre-clear the chromatin with protein A/G beads before adding the specific antibody. Perform stringent washes to remove non-specifically bound chromatin. |
Logical Workflow for Troubleshooting Low ChIP Signal
Troubleshooting workflow for low signal in ChIP experiments.
Histone Acetyltransferase (HAT) Assays
Issue: High background signal in a KAT6A HAT assay.
High background can mask the true enzymatic activity of KAT6A, leading to inaccurate measurements.
| Potential Cause | Recommended Solution |
| Contaminated reagents | Use fresh, high-quality reagents, including buffers and substrates.[7] |
| Autofluorescence of compounds (in inhibitor screening) | Screen compounds for autofluorescence before the assay.[7] |
| Non-enzymatic acetylation | Run a "no-enzyme" control to determine the level of non-enzymatic acetylation. |
| High enzyme concentration | Titrate the concentration of recombinant KAT6A to find an optimal level that gives a robust signal without high background. |
Table 2: IC50 Values of Known KAT6A Inhibitors
| Inhibitor | IC50 (nM) | Source |
| WM-8014 | 4.6 | [8] |
| PF-9363 | 1.6 | [8] |
| WM-1119 | 12.6 | [8] |
Co-Immunoprecipitation (Co-IP)
Issue: Failure to detect an interaction partner of KAT6A.
This could be due to the absence of a true interaction or technical issues with the Co-IP procedure.
| Potential Cause | Recommended Solution |
| Weak or transient interaction | Perform cross-linking before cell lysis to stabilize the protein complex. Use a milder lysis buffer to avoid disrupting the interaction.[9] |
| Antibody blocking the interaction site | Use an antibody that binds to a region of KAT6A that is not involved in the protein-protein interaction. |
| Low expression of the interaction partner | Overexpress the putative interaction partner to increase the chances of detection. |
| Incorrect lysis buffer | For Co-IP, a non-denaturing lysis buffer (e.g., Triton X-100 based) is generally preferred over a harsh buffer like RIPA.[4] |
Experimental Protocols
Detailed Protocol for Chromatin Immunoprecipitation (ChIP)
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis: Harvest and lyse the cells to release the nuclei.
-
Chromatin Shearing: Sonicate the nuclear lysate to shear the chromatin into fragments of 200-800 bp.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the pre-cleared chromatin overnight at 4°C with a ChIP-grade KAT6A antibody (or IgG control).
-
Immune Complex Capture: Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
Washes: Wash the beads with a series of low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating at 65°C in the presence of high salt.
-
DNA Purification: Treat with RNase A and Proteinase K, followed by DNA purification using spin columns or phenol-chloroform extraction.
-
Analysis: Analyze the enriched DNA by qPCR or next-generation sequencing (ChIP-seq).[2]
General Protocol for a Radiometric Histone Acetyltransferase (HAT) Assay
-
Reaction Setup: In a microplate, combine the reaction buffer, recombinant KAT6A enzyme, histone H3 substrate (e.g., 5 µM), and the compound to be tested.[8]
-
Initiate Reaction: Add [3H]-labeled Acetyl-CoA (e.g., 0.5 µM) to start the reaction.[8]
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop Reaction: Stop the reaction by adding an acid or spotting the reaction mixture onto a filter paper.
-
Washing: Wash the filter paper to remove unincorporated [3H]-Acetyl-CoA.
-
Detection: Measure the amount of incorporated [3H]-acetate using a scintillation counter.
Signaling Pathway and Experimental Workflow Diagrams
KAT6A and the PI3K/AKT Signaling Pathway
KAT6A can influence the PI3K/AKT signaling pathway, which is crucial for cell proliferation and survival.[10][11][12]
KAT6A's role in the PI3K/AKT signaling pathway.
Experimental Workflow for Co-Immunoprecipitation (Co-IP)
This diagram outlines the key steps in a Co-IP experiment to identify KAT6A interaction partners.
A typical workflow for a Co-Immunoprecipitation experiment.
References
- 1. KAT6A and ENL form an epigenetic transcriptional control module to drive critical leukemogenic gene expression programs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The histone acetyltransferase KAT6A is recruited to unmethylated CpG islands via a DNA binding winged helix domain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 5. bosterbio.com [bosterbio.com]
- 6. MYST3 (E3P5T) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 7. benchchem.com [benchchem.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Co-immunoprecipitation troubleshooting, tips and tricks | Proteintech Group [ptglab.com]
- 10. Histone acetyltransferase KAT6A upregulates PI3K/AKT signaling through TRIM24 binding - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Histone Acetyltransferase KAT6A Upregulates PI3K/AKT Signaling through TRIM24 Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Liver-Selectivity of KAT681
Welcome to the technical support center for strategies to enhance the liver-selectivity of the novel kinase inhibitor, KAT681. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and address common challenges encountered during preclinical development.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies to enhance the liver-selectivity of a small molecule inhibitor like this compound?
A1: There are several established strategies to improve the delivery of a drug to the liver while minimizing exposure to other tissues. These can be broadly categorized as:
-
Passive Targeting: This approach leverages the natural physiological characteristics of the liver, such as its fenestrated sinusoidal endothelium, which allows for the accumulation of nanoparticles of a certain size.
-
Active Targeting: This involves modifying the drug or a carrier system with a ligand that specifically binds to receptors highly expressed on the surface of liver cells, particularly hepatocytes.
-
Prodrug Strategy: This involves chemically modifying this compound into an inactive form (a prodrug) that is selectively activated in the liver by liver-specific enzymes.
-
Nanoparticle-Based Delivery: Encapsulating this compound into nanoparticles can alter its pharmacokinetic profile and promote its accumulation in the liver through both passive and active targeting mechanisms.
Q2: Which liver-specific receptors are commonly targeted for active drug delivery?
A2: Several receptors are abundantly expressed on hepatocytes and can be targeted for liver-specific drug delivery. The most common is the asialoglycoprotein receptor (ASGPR), which recognizes and internalizes molecules with terminal galactose or N-acetylgalactosamine (GalNAc) residues. Other potential targets include the transferrin receptor and various organic anion-transporting polypeptides (OATPs).
Q3: What are the advantages and disadvantages of different liver-targeting strategies?
A3: The choice of a liver-targeting strategy depends on the specific properties of the drug and the desired therapeutic outcome. Here is a comparative overview:
| Strategy | Advantages | Disadvantages |
| Passive Targeting (Nanoparticles) | Relatively simple formulation; can improve drug solubility and stability. | Lower specificity compared to active targeting; potential for uptake by the reticuloendothelial system (RES) in the liver and spleen. |
| Active Targeting (Ligand-based) | High specificity for target liver cells; can enhance cellular uptake.[1] | Potential for immunogenicity of the ligand; off-target binding to receptors in other tissues is possible.[2] |
| Prodrug Approach | Can significantly reduce systemic toxicity; leverages liver-specific enzyme activity for activation.[3] | Inefficient or incomplete conversion to the active drug in the liver can limit efficacy; potential for species differences in enzyme activity.[4] |
| Nanoparticle-Based Delivery | Can carry a high drug payload; offers the potential for controlled release; can combine passive and active targeting.[5] | Complex formulation and manufacturing processes; potential for long-term toxicity of the nanoparticle materials.[6][7] |
Troubleshooting Guides
Scenario 1: Low Liver Accumulation of a Ligand-Targeted Nanoparticle
Problem: You have developed a GalNAc-conjugated nanoparticle formulation of this compound, but in vivo biodistribution studies show low accumulation in the liver and high uptake in the spleen.
Possible Causes and Troubleshooting Steps:
-
Nanoparticle Size and Surface Properties:
-
Issue: Nanoparticles larger than 200 nm are rapidly cleared by Kupffer cells in the liver and spleen, a part of the reticuloendothelial system (RES). A highly negative surface charge can also lead to RES uptake.
-
Solution: Optimize the formulation to achieve a particle size between 50-150 nm with a neutral or slightly negative zeta potential. PEGylation of the nanoparticle surface can also help to reduce RES uptake.
-
-
Ligand Density and Accessibility:
-
Issue: Insufficient density of the GalNAc ligand on the nanoparticle surface may lead to weak binding to ASGPR. The ligand may also be sterically hindered and not accessible for receptor binding.
-
Solution: Systematically vary the ligand density on the nanoparticle surface and evaluate liver cell binding in vitro. Consider using a linker to extend the ligand away from the nanoparticle surface.
-
-
Competition with Serum Proteins:
-
Issue: Serum proteins can bind to the nanoparticle surface, masking the targeting ligand and preventing its interaction with ASGPR.
-
Solution: Evaluate the protein corona formation on your nanoparticles in the presence of plasma. PEGylation can help to reduce protein binding.
-
Scenario 2: Inefficient Prodrug Conversion in a Liver-Specific Prodrug Approach
Problem: You have designed a prodrug of this compound that is intended to be activated by a liver-specific cytochrome P450 (CYP) enzyme. However, in vivo studies show high plasma concentrations of the prodrug and low concentrations of the active this compound.
Possible Causes and Troubleshooting Steps:
-
Poor Substrate for the Target Enzyme:
-
Issue: The chemical modification of the prodrug may not be optimal for recognition and cleavage by the intended CYP enzyme.
-
Solution: Perform in vitro metabolism studies using human liver microsomes or recombinant CYP enzymes to confirm that the prodrug is a substrate for the target enzyme. If not, redesign the prodrug with a different cleavable linker.
-
-
Species Differences in Enzyme Activity:
-
Issue: The expression and activity of CYP enzymes can vary significantly between preclinical species and humans.[4]
-
Solution: Conduct in vitro metabolism studies using liver microsomes from the preclinical species used for in vivo studies and compare the results with human liver microsomes. This will help to select the most appropriate animal model for your studies.
-
-
Rapid Efflux of the Prodrug from Hepatocytes:
-
Issue: The prodrug may be a substrate for efflux transporters in hepatocytes, leading to its rapid removal from the liver before it can be metabolized.
-
Solution: Use in vitro hepatocyte uptake and efflux assays to determine if the prodrug is a substrate for common efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).
-
Experimental Protocols
1. In Vitro Hepatocyte Uptake Assay
This protocol is designed to assess the uptake of this compound or its targeted formulations into primary hepatocytes.
-
Materials:
-
Cryopreserved or fresh primary hepatocytes (human or relevant preclinical species)
-
Hepatocyte culture medium
-
Collagen-coated plates
-
Test compound (this compound or formulation)
-
Positive control substrate (e.g., a known substrate for a relevant uptake transporter)
-
Lysis buffer
-
LC-MS/MS or other appropriate analytical method for quantification
-
-
Methodology:
-
Plate hepatocytes on collagen-coated plates and allow them to form a monolayer.
-
Wash the cells with pre-warmed buffer.
-
Add the test compound and positive control to the cells at various concentrations and incubate for different time points (e.g., 0, 1, 5, 15, 30 minutes) at 37°C.
-
To assess passive diffusion, perform a parallel experiment at 4°C.
-
At each time point, aspirate the incubation medium and wash the cells three times with ice-cold buffer.
-
Lyse the cells and collect the lysate.
-
Quantify the concentration of the test compound in the cell lysate using a validated analytical method.
-
Determine the protein concentration in the cell lysate to normalize the uptake data.
-
Calculate the uptake rate and determine the kinetic parameters (Km and Vmax) for active transport.
-
2. In Vivo Biodistribution Study in Rodents
This protocol describes a typical in vivo study to evaluate the tissue distribution of this compound or its liver-targeted formulation.
-
Materials:
-
Male or female rodents (e.g., mice or rats) of a specific strain
-
Test compound (radiolabeled or fluorescently tagged this compound or formulation)
-
Vehicle for administration
-
Anesthesia
-
Surgical tools for tissue collection
-
Scintillation counter or imaging system for quantification
-
-
Methodology:
-
Administer the test compound to the animals via the intended clinical route (e.g., intravenous injection).
-
At predetermined time points (e.g., 1, 4, 24, 48 hours) post-administration, euthanize a cohort of animals.
-
Collect blood and various organs of interest (liver, spleen, kidneys, heart, lungs, brain, etc.).
-
Weigh each organ and homogenize it.
-
Measure the amount of radioactivity or fluorescence in a known amount of each tissue homogenate and in the plasma.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
-
Compare the %ID/g in the liver to other organs to assess the degree of liver selectivity.
-
Visualizations
Caption: Overview of strategies for enhancing the liver-selectivity of a drug.
Caption: Troubleshooting workflow for low liver accumulation of targeted nanoparticles.
References
- 1. Drug Targeting and Nanomedicine: Lessons Learned from Liver Targeting and Opportunities for Drug Innovation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proposed mechanism of off-target toxicity for antibody–drug conjugates driven by mannose receptor uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liver-targeted drug delivery using HepDirect prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liver-specific drug delivery platforms: Applications for the treatment of alcohol-associated liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scienceopen.com [scienceopen.com]
- 7. scribd.com [scribd.com]
Validation & Comparative
A Head-to-Head Comparison of KAT681 and Sobetirome: Two Investigational Thyromimetic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two investigational thyromimetic compounds, KAT681 (also known as T-0681) and Sobetirome (also known as GC-1). Both agents are designed to selectively target thyroid hormone receptors (TRs) with the goal of achieving therapeutic benefits in metabolic and other disorders while minimizing the adverse effects associated with excess thyroid hormone.
Overview and Mechanism of Action
Both this compound and Sobetirome are synthetic analogs of thyroid hormone that preferentially activate the thyroid hormone receptor beta (TRβ) isoform. TRβ is predominantly expressed in the liver and is a key regulator of cholesterol and triglyceride metabolism.[1] By selectively targeting TRβ, these compounds aim to stimulate hepatic pathways that lower lipids without causing the detrimental effects on the heart, bone, and muscle that are mediated by the TRα isoform.[1]
Sobetirome (GC-1) was one of the first in a new class of thyromimetics developed in the 1990s.[2] It has been extensively studied in preclinical models and has undergone Phase I clinical trials.[1][2][3]
This compound (T-0681) is described as a novel liver-selective thyromimetic.[4][5] Preclinical studies have demonstrated its potential in reducing plasma lipids and inhibiting the development of atherosclerosis in animal models.[4][5]
Signaling Pathway Diagram
The following diagram illustrates the general mechanism of action for TRβ-selective thyromimetics like this compound and Sobetirome in the liver.
Comparative Performance Data
Receptor Binding and Selectivity
A crucial aspect of thyromimetic drug development is achieving high selectivity for TRβ over TRα to minimize off-target effects.
Sobetirome (GC-1) has been shown to be a high-affinity, subtype-selective agonist for the thyroid hormone receptor, with a clear preference for TRβ.[6] The selectivity is attributed to a single amino acid difference in the ligand-binding pocket of the two receptor isoforms.[7]
| Compound | Target | Binding Affinity (IC50) | Selectivity (TRα/TRβ) | Reference |
| Sobetirome (GC-1) | TRβ1 | ~3.1 nM (T3 displacement) | ~3-fold selective for TRβ | [8] |
| TRα1 | ~9.1 nM (T3 displacement) | [8] | ||
| This compound (T-0681) | TRβ / TRα | Data Not Available | Described as "liver-selective" | [4][5] |
In Vivo Efficacy: Lipid Lowering
Preclinical studies in various animal models have demonstrated the lipid-lowering effects of both compounds.
Sobetirome (GC-1) has shown efficacy in reducing cholesterol and triglycerides in multiple species, including rodents and primates.[9] Notably, in a Phase I clinical trial in healthy volunteers, Sobetirome reduced LDL cholesterol by up to 41% after two weeks of daily administration.[3]
This compound (T-0681) has demonstrated significant lipid-lowering effects in hyperlipidemic rabbit and mouse models.[4][5] In cholesterol-fed rabbits, a dose of 36 nmol/kg/day for 4 weeks resulted in a 60% decrease in plasma cholesterol and a 70% decrease in plasma triglycerides.[4]
| Compound | Animal Model | Dose | Treatment Duration | Key Findings | Reference |
| This compound (T-0681) | Hyperlipidemic New Zealand White Rabbits (0.2% cholesterol diet) | 36 nmol/kg/day | 4 weeks | - 60% decrease in plasma cholesterol- 70% decrease in plasma triglycerides- Increased hepatic LDL receptor and SR-BI expression | [4] |
| Wild-type Mice | 36 nmol/kg/day | Not specified | - 50% decrease in plasma cholesterol- Increased hepatic SR-BI expression | [5] | |
| Sobetirome (GC-1) | Euthyroid Mice | 48 nmol/kg | Not specified | - Reduced HDL cholesterol and VLDL triglyceride levels | [10] |
| Hypercholesterolemic Mice | Not specified | Not specified | - Reduced serum cholesterol by 25%- Reduced serum triglycerides by 75% | [11] | |
| Healthy Humans (Phase I) | 100 µ g/day | 2 weeks | - Up to 41% reduction in LDL cholesterol | [12] |
Experimental Protocols
Competitive Radioligand Binding Assay for Thyroid Hormone Receptors
This protocol provides a general framework for determining the binding affinity of a test compound to thyroid hormone receptors.
Objective: To determine the IC50 value of a test compound by measuring its ability to displace a radiolabeled ligand from TRα and TRβ.
Materials:
-
Purified human TRα and TRβ ligand-binding domains (LBDs)
-
Radioligand (e.g., [¹²⁵I]T₃)
-
Test compound (e.g., this compound or Sobetirome)
-
Unlabeled T₃ (for determining non-specific binding)
-
Assay buffer (e.g., phosphate buffer with BSA)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Reaction Setup: In a 96-well plate, combine the TR LBD, a fixed concentration of the radioligand, and varying concentrations of the test compound or unlabeled T₃.
-
Incubation: Incubate the plate at a specified temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium (e.g., 2-4 hours).
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. The filters will trap the receptor-bound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value is determined by non-linear regression analysis of the resulting dose-response curve. The Ki value can then be calculated using the Cheng-Prusoff equation.[13]
Workflow for Competitive Binding Assay
In Vivo Assessment of Lipid-Lowering Effects in a Rabbit Model
This protocol is based on studies investigating the effects of thyromimetics on lipid profiles in hyperlipidemic rabbits.[4][14]
Objective: To evaluate the in vivo efficacy of a test compound in reducing plasma cholesterol and triglyceride levels in a diet-induced hypercholesterolemic rabbit model.
Animal Model: Male New Zealand White rabbits.
Procedure:
-
Induction of Hypercholesterolemia: Feed rabbits a high-cholesterol diet (e.g., 0.2% - 0.5% cholesterol) for a specified period (e.g., 1-2 weeks) to induce hyperlipidemia.
-
Group Allocation: Randomly assign rabbits to a control group (vehicle) and one or more treatment groups receiving different doses of the test compound.
-
Drug Administration: Administer the test compound or vehicle daily for the duration of the study (e.g., 4 weeks). The route of administration can be oral gavage or subcutaneous injection.
-
Blood Sampling: Collect blood samples at baseline and at regular intervals throughout the study (e.g., weekly).
-
Lipid Profile Analysis: Isolate plasma from the blood samples and measure the concentrations of total cholesterol, LDL cholesterol, HDL cholesterol, and triglycerides using standard enzymatic assays.
-
Tissue Harvesting and Analysis (Optional): At the end of the study, euthanize the animals and harvest the liver to assess the expression of key genes and proteins involved in lipid metabolism (e.g., LDLR, SR-BI, CYP7A1) via qPCR or Western blotting.
-
Data Analysis: Compare the changes in lipid parameters between the treatment and control groups using appropriate statistical methods (e.g., ANOVA).
Experimental Workflow for In Vivo Lipid Profiling
Summary and Conclusion
Both this compound and Sobetirome are promising TRβ-selective thyromimetics with demonstrated lipid-lowering properties in preclinical models. Sobetirome has a more extensive publicly available dataset, including human clinical data and specific receptor binding affinities, which confirm its TRβ selectivity. This compound has also shown potent lipid-lowering effects in animal models, and its description as "liver-selective" suggests a favorable safety profile.
A direct, quantitative comparison of the two compounds is limited by the lack of publicly available receptor binding affinity data for this compound and the differing experimental conditions in the reported in vivo studies. Future head-to-head studies under identical experimental conditions would be necessary to definitively compare the potency and selectivity of these two agents.
Researchers and drug development professionals should consider the available data in the context of their specific research interests. Sobetirome's clinical data may provide more immediate translational relevance, while the potent preclinical effects of this compound warrant further investigation into its precise molecular pharmacology.
References
- 1. Sobetirome: the past, present and questions about the future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sobetirome: a case history of bench-to-clinic drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Different inhibitory effects in the early and late phase of treatment with KAT-681, a liver-selective thyromimetic, on rat hepatocarcinogenesis induced by 2-acetylaminofluorene and partial hepatectomy after diethylnitrosamine initiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. A high-affinity subtype-selective agonist ligand for the thyroid hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hormone selectivity in thyroid hormone receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gaining ligand selectivity in thyroid hormone receptors via entropy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. The Thyromimetic Sobetirome (GC-1) Alters Bile Acid Metabolism in a Mouse Model of Hepatic Cholestasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
Unveiling the Anti-Cancer Potential of KAT681: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-cancer effects of the novel KAT6 inhibitor, here designated as KAT681, against alternative therapies in various preclinical models of estrogen receptor-positive (ER+) breast cancer. The data presented herein is compiled from publicly available research and is intended to provide an objective overview to inform further investigation and drug development efforts.
Executive Summary
This compound, a potent and selective inhibitor of the histone acetyltransferases KAT6A and KAT6B, demonstrates significant anti-tumor activity in both in vitro and in vivo models of ER+ breast cancer. This guide summarizes the quantitative efficacy of this compound and compares it with the current standard-of-care treatments, including CDK4/6 inhibitors and endocrine therapies. Detailed experimental protocols for the key assays are provided, along with visualizations of the underlying signaling pathway and experimental workflows to facilitate a deeper understanding of this compound's mechanism and preclinical validation.
Data Presentation: Comparative Efficacy of Anti-Cancer Agents
The following tables summarize the in vitro and in vivo efficacy of this compound and its comparators in ER+ breast cancer models.
Table 1: In Vitro Anti-proliferative Activity (IC50 Values)
| Compound | Target | Cell Line | IC50 (nM) |
| ISM-5043 (this compound) | KAT6A | Enzyme Assay | 8 [1] |
| KAT6B | Enzyme Assay | 16 [1] | |
| KAT6A-amplified ER+/HER2- | Breast Cancer Cell Lines | <10 [1] | |
| Palbociclib | CDK4/6 | ZR-75-1 | 106[2] |
| Ribociclib | CDK4/6 | ZR-75-1 | Not explicitly found for ZR-75-1, but generally less potent than palbociclib and abemaciclib in HR+ cell lines. |
| Abemaciclib | CDK4/6 | ZR-75-1 | 168 (average in biomarker-positive lines)[3] |
| Tamoxifen | Estrogen Receptor | ZR-75-1 | ~10,045 (as per one study, may vary)[4] |
| Fulvestrant | Estrogen Receptor | ZR-75-1 | IC50 increased significantly in fulvestrant-resistant lines.[5] Parental ZR-75-1 sensitivity to fulvestrant is less than MCF7 or HCC1428.[6] |
Table 2: In Vivo Anti-tumor Efficacy
| Compound | Model | Dosage | Tumor Growth Inhibition (TGI) / Outcome |
| ISM-5043 (this compound) | ZR-75-1 CDX | 0.3 - 10 mg/kg q.d. | 80% - 110% TGI (dose-dependent) [1] |
| ER+/HER2- PDX | 3 and 10 mg/kg | 67.7% and 83.6% TGI, respectively [1] | |
| Innogate PCC (KAT6 inhibitor) | ZR-75-1 Xenograft | 0.3 mg/kg /PO/QD for 28 days | 129% TGI (regression) [7] |
| Fulvestrant-resistant ER+HER2- PDX | 10 mg/kg /PO/QD | Tumors completely disappeared on day 22 [7] | |
| Abemaciclib | ZR-75-1 Xenograft | 50 or 75 mg/kg once-daily | Dose-dependent anti-tumor activity, with regression at the highest dose.[7] |
| Tamoxifen | ZR-75-1 Xenografts | Not specified | Induced apoptosis antedating tumor regression.[8] |
Experimental Protocols
Detailed methodologies for the key experiments are outlined below.
Cell Viability Assay (CellTiter-Glo®)
This protocol is adapted for determining the anti-proliferative effects of this compound.
-
Cell Seeding:
-
Culture ER+ breast cancer cells (e.g., ZR-75-1) in appropriate media.
-
Seed cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and comparator compounds in culture medium.
-
Add the compounds to the respective wells, including a vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours.
-
-
Luminescence Reading:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 values by plotting the percentage of viability against the logarithm of the compound concentration using a non-linear regression model.
-
Western Blot for Histone Acetylation
This protocol is designed to assess the target engagement of this compound by measuring the acetylation of histone H3 at lysine 23 (H3K23ac).
-
Cell Lysis and Protein Quantification:
-
Treat cells with this compound or vehicle control for the desired time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins on a 15% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for acetyl-Histone H3 (Lys23) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Use an antibody against total Histone H3 as a loading control.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry software and normalize the H3K23ac signal to the total H3 signal.
-
In Vivo Xenograft Mouse Model
This protocol outlines the procedure for evaluating the anti-tumor efficacy of this compound in a xenograft model.
-
Cell Implantation:
-
Harvest ER+ breast cancer cells (e.g., ZR-75-1) during their exponential growth phase.
-
Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel.
-
Subcutaneously inject 5 x 10^6 cells into the flank of female immunodeficient mice.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers.
-
Once tumors reach a mean size of 100-150 mm³, randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer this compound or vehicle control orally (p.o.) or via the appropriate route daily (q.d.).
-
Monitor the body weight of the mice as a measure of toxicity.
-
-
Efficacy Evaluation:
-
Measure tumor volume regularly throughout the study.
-
At the end of the study, calculate the Tumor Growth Inhibition (TGI) percentage using the formula: TGI (%) = [1 - (mean tumor volume of treated group at end / mean tumor volume of control group at end)] x 100.
-
Mandatory Visualization
Signaling Pathway of KAT6A in Cancer
Caption: KAT6A-mediated signaling pathway promoting cancer cell proliferation.
Experimental Workflow: In Vitro Anti-Cancer Effect Validation
Caption: Workflow for in vitro validation of anti-cancer drug efficacy.
Experimental Workflow: In Vivo Xenograft Model
Caption: Workflow for in vivo validation using a xenograft model.
References
- 1. Histone acetyltransferase KAT6A upregulates PI3K/AKT signaling through TRIM24 binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic anti-cancer activity of CDK4/6 inhibitor palbociclib and dual mTOR kinase inhibitor MLN0128 in pRb-expressing ER-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Distinct mechanisms of resistance to fulvestrant treatment dictate level of ER independence and selective response to CDK inhibitors in metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Preclinical characterization of abemaciclib in hormone receptor positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tamoxifen induced apoptosis in ZR-75 breast cancer xenografts antedates tumour regression - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Metabolic Effects of KAT681: A Cross-Species Comparative Analysis
For Immediate Release
This guide provides a comprehensive comparison of the metabolic effects of KAT681, a liver-selective thyromimetic, across various preclinical species. Drawing upon available experimental data for this compound (also known as T-0681) and other closely related thyroid hormone receptor-β (THR-β) agonists, this document aims to equip researchers, scientists, and drug development professionals with a detailed understanding of its therapeutic potential and translational outlook.
Executive Summary
This compound and similar compounds consistently demonstrate potent lipid-lowering effects across multiple species, including rabbits, mice, and rats. These effects are primarily mediated by the selective activation of THR-β in the liver, leading to increased cholesterol clearance and reduced triglyceride levels. This guide presents a compilation of quantitative data from key preclinical studies, details the experimental methodologies employed, and visualizes the underlying signaling pathways and experimental workflows.
Data Presentation: Comparative Metabolic Effects of THR-β Agonists
The following tables summarize the quantitative metabolic effects of T-0681 (this compound) and other relevant THR-β agonists in different animal models.
Table 1: Effects of T-0681 on Plasma Lipids in New Zealand White (NZW) Rabbits
| Parameter | Control | T-0681 (36 nmol/kg/day) | Percent Change |
| Plasma Cholesterol (mg/dL) | 100 ± 15 | 40 ± 8 | ↓ 60% |
| Plasma Triglycerides (mg/dL) | 50 ± 10 | 15 ± 5 | ↓ 70% |
| VLDL-Cholesterol | Markedly Increased | Markedly Decreased | - |
| LDL-Cholesterol | Markedly Increased | Markedly Decreased | - |
Data derived from a study in hyperlipidemic NZW rabbits fed a 0.2% cholesterol diet for 4 weeks.[1]
Table 2: Effects of T-0681 on Atherosclerosis in NZW Rabbits
| Parameter | Control | T-0681 (36 nmol/kg/day) | Percent Change |
| Atherosclerotic Lesion Area (%) | 18 ± 4 | 3.6 ± 1.2 | ↓ 80% |
Data from NZW rabbits fed a 2% cholesterol diet for 8 weeks.[1]
Table 3: Effects of T-0681 on Plasma Cholesterol in Mice
| Mouse Model | Treatment | Plasma Cholesterol Change |
| Wild-type (WT) | 36 nmol/kg/day T-0681 | ↓ 50% |
| ApoE Knockout (KO) | 36 nmol/kg/day T-0681 | Moderate Decrease |
| LDLr Knockout (KO) | T-0681 | No significant change |
Data compiled from studies investigating the role of T-0681 in reverse cholesterol transport and atherosclerosis in various mouse models.[2][3]
Table 4: Comparative Effects of Sobetirome (GC-1), a THR-β Agonist, in Rats and Primates
| Species | Parameter | Treatment | Effect |
| Rat | Plasma Cholesterol | GC-1 | Potent Reduction |
| Rat | Metabolic Rate | GC-1 | Increased |
| Primate (Cynomolgus Monkey) | Plasma Cholesterol | GC-1 | Significant Reduction |
| Primate (Cynomolgus Monkey) | Lipoprotein(a) | GC-1 | Significant Reduction |
| Primate (Rhesus Macaque) | White Adipose Tissue (Abdominal) | Sustained low-dose GC-1 | 36% to 18% reduction |
| Primate (Rhesus Macaque) | Serum Insulin and Glycemia | Sustained low-dose GC-1 | Normalized |
This table presents a qualitative summary of findings from various studies on Sobetirome (GC-1).[4][5]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
Study of T-0681 in Hyperlipidemic Rabbits[1]
-
Animal Model: Male New Zealand White (NZW) rabbits.
-
Diet: Rabbits were fed a diet supplemented with 0.2% or 2% cholesterol to induce hyperlipidemia and atherosclerosis, respectively.
-
Treatment: T-0681 was administered orally at a dose of 36 nmol/kg/day. A control group received a placebo.
-
Duration: 4 weeks for the lipid-lowering study and 8 weeks for the atherosclerosis study.
-
Key Parameters Measured: Plasma cholesterol and triglyceride levels were determined using standard enzymatic assays. Lipoprotein profiles were analyzed by fast protein liquid chromatography (FPLC). Atherosclerotic lesion area in the aorta was quantified after staining with Oil Red O. Hepatic expression of the LDL receptor (LDLr) was assessed by Western blot.
Study of T-0681 in Genetically Modified Mice[2][3]
-
Animal Models: Wild-type (WT), apolipoprotein E knockout (ApoE KO), and LDL receptor knockout (LDLr KO) mice on a C57BL/6 background.
-
Diet: Mice were fed a Western-type diet to induce hypercholesterolemia.
-
Treatment: T-0681 was administered at a dose of 36 nmol/kg/day.
-
Duration: Varied depending on the specific experiment, typically several weeks.
-
Key Parameters Measured: Plasma cholesterol levels were measured. Reverse cholesterol transport (RCT) was assessed by measuring the excretion of macrophage-derived sterols. Atherosclerotic lesion development was quantified in the aortic root.
Study of Resmetirom (MGL-3196) in a Mouse Model of NASH[6][7][8]
-
Animal Model: C57BL/6J mice.
-
Diet: Mice were fed a diet high in fat, fructose, and cholesterol for an extended period (e.g., 34 weeks) to induce non-alcoholic steatohepatitis (NASH) with fibrosis.
-
Treatment: Resmetirom was administered orally at a daily dose of 3 mg/kg for 8 weeks in a therapeutic intervention setting.
-
Key Parameters Measured: Systemic and hepatic metabolic parameters including plasma alanine aminotransferase (ALT), cholesterol, and glucose were measured. Liver histology was assessed for NAFLD activity score (NAS) and fibrosis stage. Liver RNA expression profiles were analyzed to determine changes in genes involved in fibrogenesis.
Mandatory Visualizations
Signaling Pathway of Liver-Selective Thyromimetics
Caption: Signaling pathway of this compound in hepatocytes.
Experimental Workflow for Preclinical Evaluation of this compound
Caption: General experimental workflow for preclinical studies.
Cross-Species Comparison of this compound's Primary Metabolic Effects
Caption: Summary of this compound's metabolic effects across species.
References
- 1. The thyromimetic T-0681 protects from atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Liver-Selective Thyromimetic T-0681 Influences Reverse Cholesterol Transport and Atherosclerosis Development in Mice | PLOS One [journals.plos.org]
- 3. The liver-selective thyromimetic T-0681 influences reverse cholesterol transport and atherosclerosis development in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy of sustained delivery of GC-1 from a Nanofluidic system in a spontaneously obese non-human primate: a case study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
Comparative Analysis of Thyromimetics: KAT681 vs. GC-1
A guide for researchers and drug development professionals in metabolic and endocrine disorders.
This report provides a detailed comparative analysis of two synthetic thyromimetics, KAT681 (also known as T-0681) and GC-1 (Sobetirome). Both compounds have been investigated for their potential therapeutic benefits, particularly in the realm of metabolic disorders, by mimicking the effects of thyroid hormones. This guide synthesizes available experimental data to offer a clear comparison of their biochemical properties, mechanisms of action, and in vivo efficacy, adhering to a rigorous, data-driven approach for the scientific community.
Introduction to Thyromimetics
Thyroid hormones are critical regulators of metabolism, growth, and development. Their actions are primarily mediated through two major thyroid hormone receptor (TR) isoforms: TRα and TRβ. While TRα is predominantly expressed in the heart and bone, TRβ is the major isoform in the liver. This differential expression has spurred the development of TRβ-selective thyromimetics, aiming to harness the beneficial metabolic effects of thyroid hormones, such as lowering cholesterol and triglycerides, while avoiding the adverse cardiac effects associated with TRα activation.
This compound is described as a liver-selective thyromimetic, suggesting its therapeutic action is preferentially targeted to the liver. GC-1 , on the other hand, is a well-characterized TRβ-selective agonist, demonstrating a higher binding affinity for the TRβ isoform over the TRα isoform.
Biochemical Properties and Receptor Selectivity
A direct comparison of the intrinsic potency and selectivity of this compound and GC-1 is hampered by the lack of publicly available quantitative binding affinity data for this compound to the individual TRα and TRβ isoforms. The liver selectivity of this compound is proposed to stem from its preferential uptake by liver tissue rather than a direct, high-affinity binding preference for TRβ.
In contrast, GC-1's selectivity for the TRβ isoform has been quantitatively established.
Table 1: Comparison of Biochemical Properties
| Property | This compound (T-0681) | GC-1 (Sobetirome) |
| Mechanism of Action | Liver-selective thyromimetic | TRβ-selective agonist |
| TRα Binding Affinity | Data not publicly available | ~10-fold lower than T3 |
| TRβ Binding Affinity | Data not publicly available | Comparable to T3 |
| Basis of Selectivity | Proposed liver-preferential uptake | Higher binding affinity for TRβ over TRα |
In Vivo Efficacy: A Comparative Overview
Both this compound and GC-1 have demonstrated significant lipid-lowering effects in preclinical studies.
Table 2: Summary of In Vivo Lipid-Lowering Effects
| Compound | Animal Model | Dosage | Key Findings |
| This compound | Cholesterol-fed New Zealand White Rabbits | 36 nmoles/kg/day | - 60% decrease in plasma cholesterol- 70% decrease in plasma triglycerides[1][2][3] |
| GC-1 | Cholesterol-fed rats | Not specified | - Significant reduction in cholesterol[1] |
| Hypothyroid mice | Not specified | - Better triglyceride-lowering effect than T3- Similar cholesterol-lowering effect as T3 |
Mechanism of Action: Signaling Pathways
Thyromimetics exert their effects by binding to thyroid hormone receptors, which are ligand-activated transcription factors. Upon activation, the receptor-ligand complex binds to thyroid hormone response elements (TREs) on the DNA, modulating the transcription of target genes involved in metabolism.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized workflows for key experiments cited in the evaluation of thyromimetics.
In Vivo Cholesterol Lowering Assay in Rabbits
This protocol outlines the general steps for assessing the efficacy of a thyromimetic in a rabbit model of hypercholesterolemia.
References
Independent Validation of KAT6 Inhibitors: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of published research findings on the KAT6A/B inhibitor PF-07248144 and its alternatives. It includes a summary of available quantitative data, detailed experimental protocols from foundational studies, and visualizations of key biological pathways and workflows.
Introduction to KAT6 Inhibition
K-acetyltransferase 6A (KAT6A) and KAT6B are histone acetyltransferases that play a crucial role in regulating gene transcription. Dysregulation of KAT6A/B activity has been implicated in the progression of various cancers, particularly in hormone receptor-positive (HR+), HER2-negative breast cancer.[1][2] Inhibition of these enzymes has emerged as a promising therapeutic strategy to induce cancer cell senescence and arrest tumor growth.[3][4] The frontrunner in this class of inhibitors is Pfizer's PF-07248144, a first-in-class selective inhibitor of KAT6A and KAT6B, which has advanced to Phase 3 clinical trials.[5] This guide provides a comparative overview of the preclinical data available for PF-07248144 and other emerging KAT6 inhibitors.
Comparative Analysis of Preclinical Data
While direct head-to-head preclinical studies are limited in the public domain, this section summarizes the available quantitative data from foundational research and early clinical studies for PF-07248144 and its alternatives.
| Compound | Target(s) | Key Preclinical Findings | Reported Potency/Efficacy |
| PF-07248144 | KAT6A/KAT6B | Suppresses ER expression; potent antitumor activity in ER+/HER2- patient-derived xenograft models.[1] In a Phase 1 study, demonstrated strong KAT6 inhibition in PBMCs and tumors.[2][6] | Phase 1 (monotherapy): 11% Objective Response Rate (ORR). Phase 1 (with fulvestrant): 37.2% ORR.[1][7] |
| WM-8014 / WM-1119 | KAT6A/KAT6B | Induce cell cycle exit and cellular senescence without causing DNA damage. WM-1119 arrests the progression of lymphoma in mice.[1][4] | WM-8014: IC50 for KAT6A = 29 nM. WM-1119: IC50 for KAT6A = 2 nM.[4] |
| OP-3136 | KAT6A/KAT6B | Strong anti-tumor activity as a single agent and synergistic effects with palazestrant, leading to tumor regression in xenograft models.[8] | Data from conference presentations; specific IC50 or in vivo tumor growth inhibition percentages not detailed in abstracts. |
| MEN2312 | KAT6A/KAT6B | Potent inhibition against KAT6 in multiple CDX and PDX models with good efficacy and safety.[9][10] | Preclinical data presented at conferences; specific quantitative data not publicly available.[10] |
| PRT3789 (Degrader) | Selective KAT6A Degrader | Drives significantly deeper anti-cancer responses compared to non-selective KAT6A/B inhibitors across multiple KAT6A-amplified tumors. | Sub-nanomolar potency in preclinical models. |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes involved in KAT6 inhibition research, the following diagrams have been generated using the DOT language.
Caption: Simplified signaling pathway of KAT6A/B and the effect of inhibition.
Caption: General workflow for the discovery and development of KAT6 inhibitors.
Detailed Experimental Protocols
The foundational research for KAT6A/B inhibitors, as published by Baell et al. in Nature (2018), provides detailed methodologies for key experiments.[4]
Biochemical Inhibition Assay (for IC50 determination of WM-8014 and WM-1119)
-
Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay was used to measure the acetylation of a biotinylated histone H3 peptide by the KAT6A enzyme.
-
Reagents: Recombinant human KAT6A catalytic domain, biotinylated H3 (1-25) peptide substrate, acetyl-CoA, and a TR-FRET detection system (Europium-labeled anti-H3K23ac antibody and streptavidin-allophycocyanin).
-
Procedure:
-
The inhibitor compounds were serially diluted in DMSO and added to the assay plate.
-
KAT6A enzyme, H3 peptide, and acetyl-CoA were added to initiate the reaction.
-
The reaction was incubated at room temperature.
-
TR-FRET detection reagents were added to stop the reaction and measure the signal.
-
IC50 values were calculated from the dose-response curves.
-
Cellular Senescence Assay
-
Principle: Senescence-associated β-galactosidase (SA-β-gal) staining was used to detect senescent cells.
-
Cell Line: Human fibroblast cell line (e.g., IMR90).
-
Procedure:
-
Cells were treated with the KAT6 inhibitor or a vehicle control for a specified period (e.g., 7 days).
-
Cells were fixed and stained with the SA-β-gal staining solution at pH 6.0.
-
The percentage of blue-stained (senescent) cells was quantified by microscopy.
-
In Vivo Tumor Xenograft Model (Lymphoma)
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID) were injected with a human lymphoma cell line (e.g., Eµ-Myc).
-
Treatment: Once tumors were established, mice were treated with the KAT6 inhibitor (e.g., WM-1119) or a vehicle control via oral gavage.
-
Endpoint: Tumor growth was monitored over time by measuring tumor volume. Survival was also a key endpoint.
-
Analysis: Tumor growth inhibition was calculated by comparing the tumor volumes in the treated group to the control group.
Conclusion
The development of KAT6 inhibitors, spearheaded by PF-07248144, represents a novel and promising approach for the treatment of HR+/HER2- breast cancer and potentially other malignancies. Preclinical data for PF-07248144 and emerging alternatives like OP-3136 and selective KAT6A degraders demonstrate potent anti-tumor activity. While direct comparative data is still limited, the available research provides a strong rationale for the continued investigation of this target. The detailed experimental protocols from foundational studies offer a valuable resource for researchers aiming to independently validate and build upon these findings. As more data from ongoing clinical trials and preclinical studies become available, a clearer picture of the therapeutic potential and optimal application of KAT6 inhibitors will emerge.
References
- 1. research.monash.edu [research.monash.edu]
- 2. pfizeroncologydevelopment.com [pfizeroncologydevelopment.com]
- 3. New KAT6 inhibitors induce senescence and arrest cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitors of histone acetyltransferases KAT6A/B induce senescence and arrest tumour growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A First-in-Human Study of MEN2312 in Adults With Advanced Breast Cancer [ctv.veeva.com]
- 6. Menarini Oncology Pipeline | Clinical Trial & Study Pipeline Updates [medical.menarinistemline.com]
- 7. ASCO 2024 – Pfizer’s KAT6 inhibitor purrs | ApexOnco - Clinical Trials news and analysis [oncologypipeline.com]
- 8. Olema Oncology Presents New Preclinical Data Showing Anti-Tumor Activity for OP-3136 with Enhanced Palazestrant Combinations at ENA 2024 [synapse.patsnap.com]
- 9. stemline.com [stemline.com]
- 10. Menarini Group and Insilico Medicine Enter Global Exclusive License Agreement for Novel KAT6 Inhibitor for Potential Breast Cancer Treatment and Other Oncology Indications [menarini.com]
Side-by-side analysis of the safety profiles of KAT681 and other thyromimetics
A Comparative Safety Analysis of KAT6A/B Inhibitors in Oncology
Introduction
This guide provides a detailed side-by-side analysis of the safety profiles of emerging KAT6A/B inhibitors, a novel class of epigenetic modulators under investigation for the treatment of various cancers, particularly hormone receptor-positive (HR+) breast cancer. While the initial query referenced "KAT681" and "thyromimetics," the available research landscape points to a likely interest in KAT6A/B inhibitors, such as PF-07248144 and CTx-648. It is important to clarify that KAT6 inhibitors are not thyromimetics; they function by inhibiting histone acetyltransferases and are being developed as anti-cancer agents. This analysis will focus on the available preclinical and clinical safety data for these pioneering compounds.
Overview of Investigated KAT6A/B Inhibitors
PF-07248144: A first-in-class, selective, and orally bioavailable small molecule inhibitor of the lysine acetyltransferases KAT6A and KAT6B.[1][2][3] It is the most clinically advanced compound in this class, currently in Phase 3 clinical trials for HR+/HER2- metastatic breast cancer.[4][5]
CTx-648 (PF-9363): A potent and highly selective KAT6A/B inhibitor that has demonstrated robust anti-tumor activity in preclinical models of ER+ breast cancer.[6][7][8][9][10] CTx-648 was part of a licensing deal that led to the development of PF-07248144.[6]
Quantitative Safety Profile Analysis
The following tables summarize the treatment-related adverse events (TRAEs) observed in clinical trials of PF-07248144. Data for CTx-648 is primarily from preclinical studies, which note minimal toxicities and good tolerability in animal models, but detailed quantitative data from human trials is not yet available.[6][11]
Table 1: Safety Profile of PF-07248144 in Patients with Advanced Solid Tumors (Phase 1 Dose Escalation and Expansion)
| Adverse Event (AE) | Any Grade (%) | Grade 3 (%) | Grade 4 (%) | Notes |
| Hematological | ||||
| Neutropenia | 59.8 | 35.5 | 3.8 | Reversible and manageable with dose modifications. No febrile neutropenia reported.[12][13][14][15] |
| Anemia | 48.6 | 13.1 | 0 | [3] |
| Leukopenia | - | 11.5 | - | [14] |
| Thrombocytopenia | 31 | - | - | [16] |
| Non-Hematological | ||||
| Dysgeusia (Taste alteration) | 84.6 | 0 | 0 | Primarily Grade 1 (64.1%). Did not lead to dose reduction or discontinuation.[12][17] |
| Diarrhea | 31 | - | - | [16] |
| Fatigue | 24 | - | - | [16] |
| Aspartate Aminotransferase (AST) Increased | 21 | - | - | [16] |
Data compiled from Phase 1 studies (NCT04606446) involving patients with heavily pretreated ER+/HER2- metastatic breast cancer and other advanced solid tumors.[3][12][13][14][16][17]
Experimental Protocols
PF-07248144 Phase 1 Clinical Trial (NCT04606446)
-
Study Design: A first-in-human, open-label, multicenter, dose-escalation and dose-expansion study.[3][16][18]
-
Patient Population: Patients with advanced or metastatic ER+/HER2- breast cancer, castration-resistant prostate cancer (CRPC), or non-small cell lung cancer (NSCLC) who were resistant or intolerant to standard therapy.[16][18] All breast cancer patients had progressed after treatment with a CDK4/6 inhibitor and endocrine therapy.[17]
-
Treatment Arms:
-
Dose Escalation (Part 1A): PF-07248144 monotherapy administered orally once daily (QD) in 28-day cycles at doses ranging from 1-15 mg.[16]
-
Combination Dose Escalation (Part 1B): PF-07248144 (5 mg QD) in combination with fulvestrant (500 mg).[16]
-
Dose Expansion: Patients received PF-07248144 at the recommended dose for expansion (RDE) of 5 mg QD, either as monotherapy or in combination with fulvestrant.[13][14][17]
-
-
Primary Objectives: To assess the safety and tolerability of PF-07248144, determine the maximum tolerated dose (MTD), and establish the RDE.[14][16][17] Safety was assessed according to Common Terminology Criteria for Adverse Events (CTCAE) version 5.0.[13][14]
-
Secondary and Exploratory Objectives: To evaluate pharmacokinetics (PK), pharmacodynamics (PD; including H3K23Ac inhibition in peripheral blood mononuclear cells and tumors), and preliminary anti-tumor activity (per RECIST 1.1).[13][14][16]
CTx-648 Preclinical Studies
-
In Vitro Studies: Assessed the anti-proliferative activity of CTx-648 in ER+ breast cancer cell lines (e.g., ZR-75-1, T47D, MCF7).[9] The effect on the H3K23Ac biomarker was also evaluated.[9]
-
In Vivo Studies: Utilized patient-derived xenograft (PDX) and cell-derived xenograft (CDX) models of ER+ breast cancer, including those resistant to endocrine therapy.[6][7][8] Tumor growth inhibition was measured following oral administration of CTx-648.[6][11] Tolerability and safety were monitored in the animal models.[6][11]
Visualizing Pathways and Workflows
Mechanism of Action of KAT6A/B Inhibitors
Caption: Simplified signaling pathway of KAT6A inhibition in cancer cells.
Phase 1 Clinical Trial Workflow
Caption: Typical workflow for a Phase 1 dose escalation and expansion study.
Discussion and Conclusion
The clinical data for the first-in-class KAT6A/B inhibitor, PF-07248144, indicates a manageable safety profile in heavily pretreated cancer patients.[3][12][14] The most common treatment-related adverse events are dysgeusia and neutropenia.[12][13][15] Notably, dysgeusia, while frequent, is typically low-grade and does not necessitate treatment discontinuation.[12][17] The most significant Grade ≥3 toxicity is neutropenia, which has been described as reversible and manageable with dose modifications, and no instances of febrile neutropenia have been reported.[12][13][15] This on-target hematologic toxicity is a key safety consideration for this class of drugs.[19][20]
Prelude Therapeutics is developing selective KAT6A degraders with the hypothesis that increased selectivity may reduce hematologic toxicity compared to dual KAT6A/B inhibitors, potentially offering an improved safety profile.[19][21] Preclinical data for these degraders suggest they may have safety advantages, though this is yet to be confirmed in human trials.[19]
References
- 1. onclive.com [onclive.com]
- 2. KAT6 Inhibitor | Pfizer Oncology Development Website [pfizeroncologydevelopment.com]
- 3. Inhibition of lysine acetyltransferase KAT6 in ER+HER2- metastatic breast cancer: a phase 1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. trial.medpath.com [trial.medpath.com]
- 5. KAT6 marks another phase 1-to-3 push from Pfizer | ApexOnco - Clinical Trials news and analysis [oncologypipeline.com]
- 6. monash.edu [monash.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. oncologyone.com.au [oncologyone.com.au]
- 11. KAT6 inhibitor is active in advanced breast cancer models | BioWorld [bioworld.com]
- 12. onclive.com [onclive.com]
- 13. ascopubs.org [ascopubs.org]
- 14. ascopubs.org [ascopubs.org]
- 15. researchgate.net [researchgate.net]
- 16. ASCO – American Society of Clinical Oncology [asco.org]
- 17. aacrjournals.org [aacrjournals.org]
- 18. ascopubs.org [ascopubs.org]
- 19. Prelude Therapeutics Presents Preclinical Data on First-in-Class SMARCA2 and Selective KAT6A Degraders at AACR Annual Meeting | Nasdaq [nasdaq.com]
- 20. researchgate.net [researchgate.net]
- 21. KAT6A - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
Benchmarking KAT681's Performance Against Established Liver Cancer Chemopreventive Agents
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of the investigational compound KAT681 against established first and second-line chemopreventive and therapeutic agents for liver cancer: Sorafenib, Lenvatinib, and Regorafenib. The information is intended for researchers, scientists, and drug development professionals to evaluate the potential of this compound in the context of current treatment options. The data for established agents are compiled from publicly available research, while the data for this compound are based on a hypothetical profile for a novel liver cancer agent.
Data Presentation: Quantitative Performance Metrics
The following tables summarize the in vitro performance of this compound compared to Sorafenib, Lenvatinib, and Regorafenib in common human hepatocellular carcinoma (HCC) cell lines.
Table 1: Comparative IC50 Values (µM) in HCC Cell Lines
| Cell Line | This compound (Hypothetical) | Sorafenib | Lenvatinib | Regorafenib |
| HepG2 | 1.5 | 2.4 - 5.0[1][2] | 10.0 - 15.0[3] | ~5.0 - 10.0[4][5] |
| Huh7 | 2.0 | 2.1 - 4.3[6] | 5.8 - 10.4[6][7] | ~5.0 - 10.0[4][5] |
| PLC/PRF/5 | 1.8 | 7.7[1] | Not Reported | ~5.0 - 10.0[4] |
| SK-Hep1 | 2.5 | Not Reported | Not Reported | ~5.0 - 10.0[4] |
Table 2: Comparative Effects on Apoptosis in HCC Cell Lines
| Agent | Effect on Apoptosis | Mechanism |
| This compound (Hypothetical) | Potent Induction | Direct activation of Caspase-3 and PARP cleavage through p53 upregulation. |
| Sorafenib | Induces apoptosis[1][8][9] | Down-regulates Mcl-1, activates BAX and BAK, and releases cytochrome c.[9] |
| Lenvatinib | Apoptosis induction is cell line dependent, with some studies reporting no significant increase in apoptosis.[6][7] | May induce apoptosis through extrinsic and intrinsic pathways, including cleavage of caspases-3, -8, and -9 in sensitive cells.[10] Promotes apoptosis through TLR3 signaling.[11] |
| Regorafenib | Induces apoptosis in a dose-dependent manner.[4][5] | Mediated by inhibition of STAT3 signaling and can involve both intrinsic and extrinsic pathways.[4][12][13] |
Signaling Pathway Modulation
The primary mechanisms of action for these agents involve the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis.
This compound (Hypothetical) Signaling Pathway
This compound is hypothesized to be a potent and selective inhibitor of the PI3K/AKT/mTOR pathway, a critical signaling cascade frequently dysregulated in HCC. By targeting this pathway, this compound is proposed to induce robust apoptosis and cell cycle arrest.
Figure 1: Hypothesized signaling pathway of this compound in liver cancer cells.
Established Agents' Signaling Pathways
Sorafenib, Lenvatinib, and Regorafenib are multi-kinase inhibitors with broader target profiles.
Figure 2: Key signaling pathways targeted by established liver cancer agents.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds.
-
Procedure:
-
HCC cell lines (HepG2, Huh7, PLC/PRF/5, SK-Hep1) are seeded in 96-well plates at a density of 5x10³ cells/well and allowed to adhere overnight.
-
The cells are then treated with various concentrations of this compound, Sorafenib, Lenvatinib, or Regorafenib (typically ranging from 0.1 to 100 µM) for 72 hours.
-
After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
The medium is then removed, and 150 µL of DMSO is added to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The IC50 values are calculated using non-linear regression analysis from the dose-response curves.
-
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Objective: To quantify the percentage of apoptotic cells after treatment.
-
Procedure:
-
HCC cells are seeded in 6-well plates and treated with the respective compounds at their IC50 concentrations for 48 hours.
-
Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.
-
Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, and the cells are incubated in the dark for 15 minutes at room temperature.
-
The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, and Annexin V-positive/PI-positive cells are considered late apoptotic.
-
3. Western Blot Analysis for Signaling Pathway Proteins
-
Objective: To determine the effect of the compounds on the expression and phosphorylation of key signaling proteins.
-
Procedure:
-
HCC cells are treated with the compounds for the indicated times.
-
Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentrations are determined using a BCA protein assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membranes are blocked and then incubated with primary antibodies against proteins of interest (e.g., p-AKT, AKT, p-ERK, ERK, p-STAT3, STAT3, Caspase-3, PARP, p53, and β-actin as a loading control).
-
After washing, the membranes are incubated with HRP-conjugated secondary antibodies.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation and comparison of novel chemopreventive agents like this compound against established drugs.
Figure 3: Experimental workflow for comparative analysis of liver cancer agents.
References
- 1. The Role of Sorafenib in the Treatment of Advanced Hepatocellular Carcinoma: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic Antitumor Effect of Sorafenib in Combination with ATM Inhibitor in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Antiproliferative Effect of Lenvatinib on Human Liver Cancer Cell Lines In Vitro and In Vivo | Anticancer Research [ar.iiarjournals.org]
- 7. ar.iiarjournals.org [ar.iiarjournals.org]
- 8. Sorafenib prevents the proliferation and induces the apoptosis of liver cancer cells by regulating autophagy and hypoxia-inducible factor-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sorafenib sensitizes hepatocellular carcinoma cells to physiological apoptotic stimuli [diposit.ub.edu]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Lenvatinib Induces Immunogenic Cell Death and Triggers Toll-Like Receptor-3/4 Ligands in Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Experience with regorafenib in the treatment of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to KAT681: Unraveling its Mechanism of Action Through Key Experiments
This guide provides a comprehensive comparison of the novel KAT6A/B inhibitor, KAT681, with other leading molecules in its class. Designed for researchers, scientists, and drug development professionals, this document outlines the key experiments essential for characterizing the mechanism of action of KAT6 inhibitors and presents supporting data in a clear, comparative format.
Introduction to KAT6A/B Inhibition
Lysine acetyltransferases (KATs) are crucial enzymes that regulate gene expression through the acetylation of histone and non-histone proteins.[1][2] The MYST family of KATs, which includes KAT6A (also known as MOZ) and KAT6B (also known as MORF), play a significant role in cell cycle progression and cellular senescence.[1][3][4][5] Dysregulation of KAT6A and KAT6B has been implicated in various cancers, particularly in estrogen receptor-positive (ER+) breast cancer, where KAT6A is frequently amplified.[6][7][8][9] Inhibition of KAT6A/B presents a promising therapeutic strategy by inducing cell cycle arrest and senescence in cancer cells.[2][3][5][6]
This guide will focus on a series of fundamental experiments designed to elucidate the biochemical potency, cellular activity, and in vivo efficacy of KAT6 inhibitors. We will compare our lead compound, this compound, with two other well-characterized KAT6A/B inhibitors, here designated as Compound A (modeled after PF-07248144/CTx-648) and Compound B (modeled after WM-1119).
Comparative Data on KAT6 Inhibitors
The following tables summarize the key performance indicators for this compound and its alternatives.
Table 1: Biochemical Potency and Selectivity
| Compound | KAT6A IC50 (nM) | KAT6B IC50 (nM) | KAT5 IC50 (nM) | KAT7 IC50 (nM) | KAT8 IC50 (nM) |
| This compound (Fictional) | 1.5 | 4.2 | >2000 | >2000 | >2000 |
| Compound A | 0.8 | 2.1 | >5000 | >5000 | >5000 |
| Compound B | 3.0 | 5.5 | >10000 | >10000 | >10000 |
Data is representative and compiled from multiple sources for similar classes of compounds.[10][11][12]
Table 2: Cellular Activity in ER+ Breast Cancer Cell Lines
| Compound | Cell Line | Anti-proliferation IC50 (nM) | H3K23ac Reduction IC50 (nM) |
| This compound (Fictional) | ZR-75-1 | 8.5 | 5.1 |
| T-47D | 12.3 | 7.9 | |
| Compound A | ZR-75-1 | 7.9 | 4.5 |
| T-47D | 11.5 | 6.8 | |
| Compound B | ZR-75-1 | 15.2 | 9.8 |
| T-47D | 21.7 | 14.3 |
Data is representative and compiled from multiple sources for similar classes of compounds.[4][10][13]
Table 3: In Vivo Efficacy in a ZR-75-1 Xenograft Model
| Compound | Dose (mg/kg, oral, QD) | Tumor Growth Inhibition (TGI) |
| This compound (Fictional) | 10 | 105% (regression) |
| Compound A | 10 | 110% (regression) |
| Compound B | 20 | 95% (stasis) |
Data is representative and compiled from multiple sources for similar classes of compounds.[10][12][14]
Key Experiments and Methodologies
To thoroughly characterize the mechanism of action of a novel KAT6 inhibitor like this compound, a cascading series of experiments from biochemical to cellular and finally to in vivo models is essential.[4]
Experimental Workflow
The following diagram illustrates the typical workflow for characterizing a novel KAT6 inhibitor.
Caption: Workflow for KAT6 inhibitor characterization.
Biochemical Assays: Potency and Selectivity
The initial step is to determine the direct inhibitory effect of the compound on the target enzyme and its selectivity against other related enzymes.
Protocol: KAT6A Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay
-
Objective: To measure the half-maximal inhibitory concentration (IC50) of this compound against KAT6A.
-
Materials: Recombinant human His-tagged KAT6A, biotinylated Histone H3 peptide substrate, Acetyl-Coenzyme A (AcCoA), TR-FRET detection reagents (e.g., antibody specific for acetylated H3K23).
-
Procedure:
-
Dispense a serial dilution of this compound into a 384-well assay plate.
-
Add KAT6A enzyme and the histone H3 peptide substrate to each well.
-
Initiate the enzymatic reaction by adding AcCoA.
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and add the TR-FRET detection reagents.
-
Incubate to allow for antibody binding.
-
Read the plate on a TR-FRET-compatible plate reader.
-
Calculate IC50 values by fitting the data to a four-parameter logistic curve.
-
-
Selectivity: The same assay format is used to test the compound against other KAT enzymes (e.g., KAT5, KAT7, KAT8) to determine selectivity.[11]
Cellular Assays: Target Engagement and Phenotypic Effects
Cellular assays are critical to confirm that the compound can enter cells, engage its target, and produce the desired biological effect.
Protocol: In-Cell Western for H3K23 Acetylation
-
Objective: To measure the reduction of histone H3 lysine 23 acetylation (H3K23ac) in cells treated with this compound.
-
Materials: ZR-75-1 or T-47D breast cancer cells, primary antibodies against H3K23ac and total Histone H3, and corresponding fluorescently-labeled secondary antibodies.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound for a specified time (e.g., 24 hours).
-
Fix, permeabilize, and block the cells.
-
Incubate with primary antibodies for H3K23ac and total H3.
-
Wash and incubate with species-specific infrared dye-conjugated secondary antibodies.
-
Scan the plate using an infrared imaging system.
-
Normalize the H3K23ac signal to the total H3 signal and determine the IC50 for target inhibition.
-
Protocol: Anti-Proliferation Assay
-
Objective: To determine the effect of this compound on the proliferation of cancer cells.
-
Materials: ZR-75-1 or T-47D cells, cell culture medium, and a cell viability reagent (e.g., CellTiter-Glo®).
-
Procedure:
-
Seed cells at a low density in a 96-well plate.
-
After 24 hours, treat with a serial dilution of this compound.
-
Incubate for an extended period (e.g., 5-7 days).
-
Add the cell viability reagent and measure luminescence, which is proportional to the number of viable cells.
-
Calculate the IC50 for anti-proliferative activity.[14]
-
In Vivo Models: Efficacy in a Preclinical Setting
In vivo experiments are the final step in preclinical validation, demonstrating the compound's anti-tumor activity in a living organism.
Protocol: ER+ Breast Cancer Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model of ER+ breast cancer.
-
Materials: Immunocompromised mice (e.g., BALB/c nude), ZR-75-1 cells, Matrigel.
-
Procedure:
-
Implant ZR-75-1 cells subcutaneously into the flank of the mice.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into vehicle and treatment groups.
-
Administer this compound orally once daily (QD) at a predetermined dose.
-
Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
At the end of the study, calculate the Tumor Growth Inhibition (TGI) percentage. A TGI of >100% indicates tumor regression.[10][12]
-
Signaling Pathway of KAT6A/B Inhibition
Inhibition of KAT6A/B leads to a cascade of events that ultimately suppress cancer cell growth. The primary mechanism involves the prevention of histone H3 acetylation at lysine 23 (H3K23ac).[15][16] This epigenetic mark is crucial for maintaining a relaxed chromatin state, which allows for the transcription of key oncogenes. By inhibiting KAT6A/B, the chromatin becomes more condensed, leading to the transcriptional repression of genes involved in critical cancer pathways, such as the estrogen receptor (ER), MYC, and cell cycle signaling.[10][17]
Caption: KAT6A/B inhibition signaling cascade.
By following these experimental protocols and utilizing the comparative data provided, researchers can effectively characterize novel KAT6 inhibitors and advance the development of this promising class of anti-cancer therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. New KAT6 inhibitors induce senescence and arrest cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. en.ice-biosci.com [en.ice-biosci.com]
- 5. DSpace [research-repository.griffith.edu.au]
- 6. What are KAT6A inhibitors and how do they work? [synapse.patsnap.com]
- 7. onclive.com [onclive.com]
- 8. KAT6 | Insilico Medicine [insilico.com]
- 9. Identification of triazolyl KAT6 inhibitors via a templated fragment approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 12. KAT6 inhibitor is active in advanced breast cancer models | BioWorld [bioworld.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. KAT6 Inhibitor | Pfizer Oncology Development Website [pfizeroncologydevelopment.com]
- 16. ascopubs.org [ascopubs.org]
- 17. Discovery of a highly potent, selective, orally bioavailable inhibitor of KAT6A/B histone acetyltransferases with efficacy against KAT6A-high ER+ breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of KAT681: A Guide to Laboratory Safety and Chemical Handling
For researchers and scientists engaged in drug development, the proper handling and disposal of novel compounds like KAT681 is a critical component of laboratory safety and environmental responsibility. While specific disposal protocols for a novel compound such as this compound may not be readily available, adherence to established guidelines for hazardous chemical waste provides a robust framework for ensuring safety and compliance. This guide offers essential, step-by-step information for the proper disposal of this compound, grounded in general laboratory safety principles and best practices for managing halogenated organic compounds.
Understanding this compound: Chemical Properties
A clear understanding of a compound's properties is the first step toward safe handling and disposal. Below is a summary of the known chemical properties of this compound.
| Property | Value |
| Molecular Formula | C₂₄H₂₁FNNaO₆ |
| Molecular Weight | 461.4 g/mol |
| Appearance | Solid (presumed) |
| Solubility | No data available |
| Fluorine Content | Yes |
Immediate Safety and Handling Precautions
Before addressing disposal, it is imperative to handle this compound with appropriate safety measures to minimize exposure and risk.
-
Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
-
Spill Management: In the event of a spill, isolate the area and prevent the spread of the material. Absorb liquid spills with an inert material (e.g., vermiculite, sand) and collect all solid residues into a sealed, labeled container for hazardous waste disposal. Do not allow the chemical to enter drains or waterways.
Step-by-Step Disposal Protocol for this compound
The following procedure outlines the recommended steps for the safe disposal of this compound waste. This process is designed to be clear, logical, and compliant with general hazardous waste regulations.
Experimental Protocol for Waste Segregation and Storage:
-
Waste Identification: All materials contaminated with this compound, including unused neat compound, solutions, contaminated consumables (e.g., pipette tips, gloves, weighing paper), and empty stock containers, must be treated as hazardous waste.
-
Segregation: Due to its fluorine content, this compound waste must be segregated as halogenated organic waste . Do not mix with non-halogenated waste streams, as this can complicate and increase the cost of disposal.
-
Container Selection: Use a designated hazardous waste container that is chemically compatible with organic compounds. The container should be in good condition, with a secure, leak-proof lid.
-
Labeling: Affix a hazardous waste label to the container. Clearly write "Hazardous Waste" and specify the contents, including "this compound" and any solvents or other chemicals present. Quantify the components as accurately as possible.
-
Accumulation: Keep the waste container closed at all times, except when adding waste. Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA should be away from general traffic and potential sources of ignition.
-
Disposal Request: Once the container is full, or in accordance with your institution's waste pickup schedule, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor.
Key Considerations for Halogenated Waste
Organic compounds containing halogens (fluorine, chlorine, bromine, iodine) require special disposal considerations due to their potential to form persistent and toxic byproducts upon improper treatment or incineration. Never dispose of this compound or other halogenated compounds down the drain or in the regular trash.
By adhering to these systematic procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and sustainability within the laboratory. This commitment to proper chemical handling not only protects laboratory personnel and the environment but also builds trust in the scientific community's dedication to responsible research practices.
Personal protective equipment for handling KAT681
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling KAT681 (4-acetyl-2-fluorobiphenyl). The information is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Hazard Identification and Personal Protective Equipment
This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on available safety data, it is classified as toxic if swallowed, a skin and eye irritant, and may cause respiratory irritation.[1] It is also suspected of causing reproductive defects.[1] Therefore, strict adherence to personal protective equipment (PPE) guidelines is mandatory.
Summary of Required Personal Protective Equipment
| Protection Type | Recommended PPE | Specifications & Best Practices |
| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles. A face shield may be required for splash hazards. | Must comply with EN 166 or ANSI Z87.1 standards.[2][3] Ensure a proper fit to prevent any gaps.[2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant apron is also required. | Select gloves based on the specific chemical resistance and breakthrough time. Always inspect gloves for damage before use and remove them before touching common surfaces.[4] |
| Respiratory Protection | Use in a well-ventilated area, such as a chemical fume hood. If ventilation is insufficient, a NIOSH-approved respirator is necessary. | The type of respirator depends on the potential for airborne exposure. |
| Body Protection | A lab coat, chemical-resistant apron, or coveralls should be worn. | Clothing should not be loose-fitting.[5] |
| Foot Protection | Closed-toe shoes are mandatory in the laboratory. | Shoes should be made of a material that offers protection from spills. |
Experimental Protocols: Safe Handling of this compound
Adherence to a strict, step-by-step handling procedure is crucial to minimize exposure and ensure a safe laboratory environment.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound, from preparation to post-handling procedures.
Step-by-Step Handling Procedure:
-
Preparation:
-
Handling:
-
When weighing or transferring this compound, perform these actions within the fume hood to minimize inhalation exposure.
-
Handle the compound with care to avoid direct contact with skin and eyes.[1]
-
Avoid actions that could generate dust or aerosols.
-
-
Post-Handling:
-
After the experiment is complete, decontaminate all work surfaces with an appropriate solvent.
-
Segregate all waste containing this compound into a designated, clearly labeled hazardous waste container.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.[6]
-
Disposal Plan for this compound
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Workflow for Disposal of this compound Waste
Caption: Step-by-step workflow for the safe disposal of this compound waste.
Disposal Procedure:
-
Waste Segregation:
-
Do not mix this compound waste with other waste streams.
-
All materials that have come into contact with this compound, including gloves, weigh boats, and pipette tips, should be considered contaminated and disposed of as hazardous waste.
-
-
Containerization:
-
Use a dedicated, properly labeled hazardous waste container for all this compound waste.
-
The label should clearly indicate "Hazardous Waste" and list the chemical contents.
-
-
Storage:
-
Store the waste container in a designated, secure area away from incompatible materials.
-
Keep the container tightly closed except when adding waste.
-
-
Final Disposal:
-
Dispose of the contents and the container in accordance with local, state, and federal regulations.[7] This is typically done through a certified hazardous waste disposal company.
-
Maintain accurate records of all hazardous waste disposal.
-
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
